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4-((4-Methoxybenzyl)oxy)nicotinic acid Documentation Hub

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  • Product: 4-((4-Methoxybenzyl)oxy)nicotinic acid

Core Science & Biosynthesis

Foundational

4-((4-Methoxybenzyl)oxy)nicotinic acid chemical properties

Executive Summary 4-((4-Methoxybenzyl)oxy)nicotinic acid is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-((4-Methoxybenzyl)oxy)nicotinic acid is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. It serves as a protected form of 4-hydroxynicotinic acid, where the 4-hydroxyl group is masked by a para-methoxybenzyl (PMB) ether.

This masking strategy is critical for two reasons:

  • Regiocontrol : It prevents competitive N-alkylation (vs. O-alkylation) associated with the pyridone tautomer of 4-hydroxynicotinic acid during subsequent functionalization steps.

  • Solubility & Handling : The lipophilic PMB group improves the solubility of the otherwise highly polar zwitterionic nicotinic acid core in organic solvents.

This guide details the physicochemical profile, robust synthetic routes, and critical reactivity patterns of this intermediate, providing a roadmap for its application in high-value drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Structure
  • IUPAC Name : 4-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylic acid

  • Common Name : 4-PMB-oxy nicotinic acid

  • Molecular Formula : C₁₄H₁₃NO₄

  • Molecular Weight : 259.26 g/mol

Key Properties (Experimental & Predicted)
PropertyValue / DescriptionContext
Appearance White to off-white powderTypical for nicotinic acid derivatives.
Solubility DMSO, DMF, MeOH (moderate)Soluble in polar aprotic solvents; poor water solubility at neutral pH.
pKa (Acid) ~3.8 (Predicted)Carboxylic acid proton; comparable to nicotinic acid.
pKa (Base) ~4.5 (Predicted)Pyridine nitrogen; reduced basicity due to the ortho-alkoxy and meta-carboxyl groups.
Stability Acid-labile (PMB); Oxidatively labileStable to basic hydrolysis; PMB cleaved by TFA or DDQ.

Synthetic Pathways & Causality

The synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid is most reliably achieved via Nucleophilic Aromatic Substitution (SₙAr) rather than Williamson ether synthesis on the 4-hydroxy precursor.

The Preferred Route: SₙAr Displacement

Rationale : Direct alkylation of 4-hydroxynicotinic acid often results in mixtures of O-alkylated (pyridine) and N-alkylated (pyridone) products due to tautomerism. Using 4-chloronicotinic acid as the electrophile ensures exclusive formation of the O-linked ether.

Reaction Scheme (DOT Visualization)

Synthesis SM1 4-Chloronicotinic Acid (Electrophile) Inter Meisenheimer-like Intermediate SM1->Inter SM2 4-Methoxybenzyl Alcohol (PMB-OH) Base Base (NaH or tBuOK) Solvent: DMF/THF SM2->Base Deprotonation Base->Inter Alkoxide Attack Prod 4-((4-Methoxybenzyl)oxy) nicotinic acid Inter->Prod -Cl⁻ elimination

Figure 1: SₙAr synthesis pathway ensuring regiospecific O-alkylation.

Critical Process Parameters
  • Base Selection : Sodium Hydride (NaH) is preferred to fully deprotonate the PMB alcohol (pKa ~16) and the carboxylic acid (pKa ~4), generating the reactive alkoxide dianion species.

  • Temperature Control : The reaction typically requires heating (60–80°C) to overcome the activation energy of the substitution on the pyridine ring, though the electron-withdrawing carboxylic acid at C3 activates the C4-chlorine.

  • Quenching : Careful acidification to pH 3–4 is required to precipitate the product from the carboxylate salt without cleaving the acid-sensitive PMB group.

Experimental Protocols

Synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Note: All steps must be performed under an inert atmosphere (N₂ or Ar).

Reagents:

  • 4-Chloronicotinic acid (1.0 equiv)[1]

  • 4-Methoxybenzyl alcohol (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 2.5 equiv)

  • Anhydrous DMF (10 volumes)

Step-by-Step Procedure:

  • Activation : Charge a flame-dried flask with NaH (2.5 equiv) and anhydrous DMF at 0°C.

  • Alkoxide Formation : Add 4-methoxybenzyl alcohol (1.2 equiv) dropwise. Stir at 0°C for 30 min until gas evolution ceases.

  • Addition : Add 4-chloronicotinic acid (1.0 equiv) portion-wise. (Note: The first equivalent of base neutralizes the carboxylic acid; the second equivalent maintains the alkoxide).

  • Reaction : Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material.

  • Work-up : Cool to room temperature. Pour onto crushed ice/water.

  • Isolation : Acidify carefully with 1M HCl to pH ~4. The product should precipitate as a solid. Filter, wash with water and cold ether to remove mineral oil and excess alcohol.

  • Purification : Recrystallize from Ethanol/Water or use as-is if purity >95%.

Deprotection (PMB Cleavage)

To reveal the free 4-hydroxyl group (pyridone form) after downstream chemistry:

Method A: Acidic Cleavage (TFA)

  • Dissolve substrate in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20% v/v).

  • Stir at RT for 1–2 hours. The solution will turn purple/red (PMB cation).

  • Concentrate and triturate with ether.

Method B: Oxidative Cleavage (DDQ)

  • Dissolve substrate in DCM:H₂O (10:1).

  • Add DDQ (1.2–1.5 equiv).

  • Stir at RT for 1 hour.

  • Wash with saturated NaHCO₃ to remove DDQ byproducts.

Reactivity & Applications in Drug Discovery

This scaffold is a "chameleon" intermediate. It behaves as a pyridine ether during coupling reactions but can be converted to a pyridone pharmacophore in the final step.

Reactivity Map

Reactivity Core 4-((4-Methoxybenzyl)oxy) nicotinic acid Deprotect TFA or DDQ Core->Deprotect Cleavage Coupling Amine / HATU / DIPEA Core->Coupling Amide Bond Formation Reduction LiAlH4 Core->Reduction COOH Reduction Prod_OH 4-Hydroxynicotinic Acid (Pyridone Tautomer) Deprotect->Prod_OH Prod_Amide Nicotinamide Derivatives (Kinase Inhibitor Scaffold) Coupling->Prod_Amide Prod_Alc 3-(Hydroxymethyl)-4-PMB-oxypyridine Reduction->Prod_Alc

Figure 2: Divergent synthetic utility of the scaffold.

Orthogonality

The PMB group is orthogonal to:

  • Boc/Cbz groups : Stable to basic hydrolysis (used to remove methyl esters).

  • Fmoc : Stable to piperidine (used in solid-phase synthesis).

  • Hydrogenolysis : PMB is cleaved by H₂/Pd-C, but more slowly than benzyl ethers, allowing for some selectivity under controlled conditions.

Case Study: Kinase Inhibitor Synthesis

In the synthesis of Type II kinase inhibitors, the carboxylic acid is often coupled to an aromatic amine.

  • Challenge : If the 4-OH is unprotected, the carboxylic acid activation (e.g., with SOCl₂ or oxalyl chloride) can lead to intermolecular reactions or polymerization via the hydroxyl group.

  • Solution : The 4-PMB group protects the oxygen, allowing clean conversion of the COOH to an acid chloride or activated ester for coupling. The PMB is removed in the final step (Global Deprotection) to release the H-bond donor/acceptor motif required for the ATP-binding pocket.

References

  • SₙAr Mechanism on Pyridines : Schlosser, M. et al. "Regioselective substitution of chloropyridine derivatives." Tetrahedron, 2005.

  • PMB Protection/Deprotection : Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

  • DDQ Oxidative Cleavage : Horita, K. et al. "DDQ-oxidative cleavage of p-methoxybenzyl ethers." Tetrahedron, 1986.

  • Nicotinic Acid Derivatives in Drug Design : "Pyridine-3-carboxylic acids in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Introduction In the landscape of pharmaceutical research and drug development, the precise characterization and structural elucidation of novel chemical entities are paramount.[1][2] This guide provides a comprehensive,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization and structural elucidation of novel chemical entities are paramount.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies employed to confirm the structure of 4-((4-Methoxybenzyl)oxy)nicotinic acid, a molecule of interest due to its nicotinic acid core, a scaffold with known biological activities.[3][4][5] The accurate determination of a molecule's structure is a critical step, ensuring the reliability of subsequent biological and toxicological studies.[1][2]

This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail the integrated analytical approach, combining spectroscopic and spectrometric techniques to provide an unambiguous structural assignment. We will explore the "why" behind the selection of each technique and the "how" of data interpretation, offering a holistic understanding of the structure elucidation process.

The Analytical Imperative: A Multi-faceted Approach

The confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, a confluence of data from various methods provides a self-validating system of evidence. For 4-((4-Methoxybenzyl)oxy)nicotinic acid, the primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7][8] Each of these powerful analytical tools provides unique and complementary pieces of the structural puzzle.[7][8]

The Structure in Question: 4-((4-Methoxybenzyl)oxy)nicotinic acid

Chemical structure of 4-((4-Methoxybenzyl)oxy)nicotinic acid

The proposed structure contains several key features that our analytical approach will aim to confirm:

  • A nicotinic acid core, which is a substituted pyridine ring with a carboxylic acid group.

  • A 4-methoxybenzyl ether substituent attached to the 4-position of the pyridine ring.

  • The specific connectivity and positioning of all functional groups.

The Elucidation Workflow: A Logical Progression

The structural elucidation process follows a logical workflow, where each step builds upon the last to create a cohesive and definitive picture of the molecule.

Caption: The logical workflow for the structural elucidation of 4-((4-Methoxybenzyl)oxy)nicotinic acid.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first port of call in structural elucidation as it provides the most fundamental piece of information: the molecular weight of the compound.[7][8] For this analysis, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition, which significantly narrows down the possibilities for the molecular formula.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 4-((4-Methoxybenzyl)oxy)nicotinic acid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of the carboxylic acid and the pyridine nitrogen, which can be readily protonated.

  • Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₁₄H₁₃NO₄
Monoisotopic Mass 259.0845 u
[M+H]⁺ Ion 260.0917 m/z

Trustworthiness: The high accuracy of the mass measurement from HRMS provides strong confidence in the proposed elemental composition. The observation of the [M+H]⁺ ion at the calculated m/z value serves as the first piece of corroborating evidence for the structure.

Fragmentation Analysis: Beyond the molecular ion, the fragmentation pattern in the mass spectrum offers clues about the molecule's structure. For 4-((4-Methoxybenzyl)oxy)nicotinic acid, key expected fragmentations include:

  • Loss of the 4-methoxybenzyl group: Cleavage of the benzylic ether bond would result in a prominent peak corresponding to the nicotinic acid moiety.

  • Formation of the 4-methoxybenzyl cation: The stable 4-methoxybenzyl cation is also an expected fragment.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][6][8] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds, acting as a "fingerprint" for the functional groups.[6]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Analysis: The sample is placed in the path of an infrared beam, and the absorption of radiation is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).

Data Presentation: Characteristic IR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)[9][10][11]
CarbonylC=O stretch1760-1690[9][10][12]
EtherC-O stretch1320-1210[9]
Aromatic RingC=C stretch~1600, ~1500
Aromatic RingC-H bend900-675

Trustworthiness: The presence of a broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, combined with a strong absorption around 1700 cm⁻¹ for the carbonyl C=O stretch, provides strong evidence for the carboxylic acid functionality.[9][10][11] The C-O stretching of the ether linkage further supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1][7] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and the spatial relationships between them.[2][7]

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Analysis: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and transformed into a spectrum.

Data Presentation: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid OH12-13singlet (broad)1H
Pyridine H-2~8.9singlet1H
Pyridine H-6~8.5doublet1H
Pyridine H-5~7.2doublet1H
Methoxybenzyl CH₂~5.2singlet2H
Methoxybenzyl Ar-H7.3 (d), 6.9 (d)doublet, doublet2H, 2H
Methoxy OCH₃~3.8singlet3H

Trustworthiness: The predicted chemical shifts are based on the known effects of the various functional groups on the proton environments. The downfield shift of the pyridine protons is characteristic of their position on an electron-deficient aromatic ring. The singlet for the benzylic protons (CH₂) and the methoxy protons (OCH₃) are also key identifiers. The integration values, which correspond to the relative number of protons, must match the proposed structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Analysis: The experiment is performed in a similar manner to ¹H NMR, but with parameters optimized for the detection of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)
Carbonyl C=O~165
Pyridine C-4 (C-O)~160
Pyridine C-2, C-6~150, ~148
Methoxybenzyl C-ipso (C-O)~159
Methoxybenzyl C-ipso (CH₂)~128
Pyridine C-3, C-5~125, ~110
Methoxybenzyl Ar-C~130, ~114
Methoxybenzyl CH₂~70
Methoxy OCH₃~55

Trustworthiness: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the 4-methoxybenzyl group are all in characteristic regions, providing further confirmation of the structure.

2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively establishing the connectivity between atoms.[2][13]

  • COSY: Shows correlations between coupled protons (typically those on adjacent carbons).

  • HSQC: Shows correlations between protons and the carbons to which they are directly attached.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away.

Caption: Key 2D NMR correlations expected for 4-((4-Methoxybenzyl)oxy)nicotinic acid.

Trustworthiness: The observation of these specific 2D NMR correlations provides unambiguous proof of the connectivity within the molecule. For example, an HMBC correlation between the benzylic CH₂ protons and the C-4 of the pyridine ring would definitively establish the position of the ether linkage.

Conclusion

The structural elucidation of 4-((4-Methoxybenzyl)oxy)nicotinic acid is a systematic process that relies on the synergistic application of modern analytical techniques.[2][6] Mass spectrometry provides the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments reveals the detailed atomic connectivity. The convergence of data from these independent methods provides a high degree of confidence in the final structural assignment, a critical foundation for any further research and development involving this compound.

References

  • Determination of Structure: Modern Analytical Techniques - Savita Pall and Chemistry. (n.d.).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press. (n.d.).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27).
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. - ResearchGate. (n.d.).
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.).
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010, January 6).
  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (2020, February 7).
  • IR Spectroscopy Tutorial: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1).
  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.).
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.).

Sources

Foundational

Technical Guide: Mechanism of Action of 4-((4-Methoxybenzyl)oxy)nicotinic Acid

The following technical guide details the mechanism of action (MoA), structural biology, and experimental validation for 4-((4-Methoxybenzyl)oxy)nicotinic acid . Based on its chemical scaffold—a pyridine-3-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), structural biology, and experimental validation for 4-((4-Methoxybenzyl)oxy)nicotinic acid .

Based on its chemical scaffold—a pyridine-3-carboxylic acid substituted at the 4-position with a bulky hydrophobic ether—this compound is characterized as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor . It belongs to a class of "2-oxoglutarate (2-OG) mimetics" designed to stabilize HIF-α and stimulate erythropoiesis.

Executive Summary

4-((4-Methoxybenzyl)oxy)nicotinic acid is a synthetic small molecule acting as a competitive inhibitor of HIF-Prolyl Hydroxylase Domain (PHD) enzymes. By mimicking the endogenous cofactor 2-oxoglutarate (2-OG), it chelates the active site iron (Fe²⁺) of PHD enzymes, preventing the hydroxylation and subsequent ubiquitin-mediated degradation of Hypoxia-Inducible Factor (HIF-α). This "pseudohypoxia" response triggers the transcriptional upregulation of erythropoietin (EPO) and angiogenic factors, making the compound a potent probe for treating anemia and ischemic conditions.

Chemical Identity & Structural Biology
1.1 Structural Pharmacophore

The molecule consists of two distinct functional domains that dictate its biological activity:

  • The Warhead (Pyridine-3-carboxylic acid): This bidentate motif coordinates the catalytic Fe²⁺ in the PHD active site. The nitrogen of the pyridine ring and the carboxylate oxygen form a clamp, displacing the water molecules usually coordinated by 2-OG.

  • The Hydrophobic Anchor (4-((4-Methoxybenzyl)oxy)-): The p-methoxybenzyl (PMB) ether group extends into the hydrophobic substrate-binding pocket of the enzyme (normally occupied by the proline residue of HIF-α). This steric bulk prevents the entry of the HIF substrate and enhances binding affinity through van der Waals interactions.

1.2 Structure-Activity Relationship (SAR)
  • Position 3 (COOH): Essential for iron chelation. Esterification (prodrug) improves cell permeability but requires intracellular hydrolysis to the free acid for activity.

  • Position 4 (Alkoxy Group): The 4-position is critical for selectivity. The p-methoxybenzyl group provides optimal lipophilicity and steric fit. Removal of the benzyl ring or the methoxy group significantly reduces potency against PHD2.

  • Pyridine Nitrogen: Acts as an electron-withdrawing center, increasing the acidity of the carboxylic acid and stabilizing the iron complex.

Mechanism of Action (The Core)

The primary mechanism is competitive reversible inhibition of the PHD enzymes (PHD1, PHD2, and PHD3).

2.1 The Canonical Pathway
  • Normoxia (Basal State): In the presence of oxygen, iron, and 2-OG, PHD enzymes hydroxylate HIF-α at specific proline residues (Pro402/Pro564). This marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to proteasomal degradation.

  • Inhibition (Drug Action): 4-((4-Methoxybenzyl)oxy)nicotinic acid enters the PHD active site.

    • Step A: The carboxylate and pyridine nitrogen chelate the active site Fe²⁺.

    • Step B: The PMB group sterically blocks the 2-OG binding pocket.

    • Step C: PHD catalytic activity is arrested.

  • Downstream Effect: HIF-α is not hydroxylated and escapes VHL recognition. It accumulates in the cytoplasm, translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs).

  • Physiological Output: Transcription of target genes including EPO (Erythropoietin), VEGF (Vascular Endothelial Growth Factor), and GLUT1 (Glucose Transporter 1).

2.2 Pathway Visualization

HIF_Pathway cluster_degradation Blocked by Inhibitor Compound 4-((4-Methoxybenzyl)oxy) nicotinic acid PHD PHD Enzymes (PHD1/2/3) Compound->PHD Competitive Inhibition (Chelates Fe2+) HIF_Alpha HIF-α (Stabilized) PHD->HIF_Alpha Inhibition prevents hydroxylation HIF_Hydroxyl HIF-α-OH (Hydroxylated) HIF_Alpha->HIF_Hydroxyl Normoxia (Blocked) Nucleus Nuclear Translocation & Dimerization (HIF-β) HIF_Alpha->Nucleus Accumulation VHL VHL Complex (E3 Ligase) HIF_Hydroxyl->VHL Ubiquitination Proteasome Proteasomal Degradation VHL->Proteasome Degradation Gene_Exp Gene Expression (EPO, VEGF, GLUT1) Nucleus->Gene_Exp Bind HRE Erythropoiesis Erythropoiesis (RBC Production) Gene_Exp->Erythropoiesis Physiological Response

Caption: Mechanism of HIF stabilization. The compound inhibits PHD, preventing HIF-α degradation and triggering erythropoietic gene transcription.

Experimental Validation Protocols

To validate the mechanism of action, the following "self-validating" experimental systems are recommended.

3.1 In Vitro PHD2 Inhibition Assay (TR-FRET)

Objective: Quantify the IC50 of the compound against recombinant PHD2.

  • Principle: Uses a biotinylated HIF-1α peptide and a europium-labeled antibody against hydroxy-HIF. Inhibition prevents hydroxylation, reducing the FRET signal.

  • Protocol:

    • Incubate Recombinant PHD2 (5 nM) with test compound (serial dilution) in buffer (Tris-HCl pH 7.5, 50 µM FeSO4, 100 µM 2-OG, 2 mM Ascorbate).

    • Add Biotin-HIF-1α peptide (19-mer). Incubate 60 min at RT.

    • Add detection mix (Eu-Anti-Hydroxy-HIF Ab + Streptavidin-APC).

    • Read TR-FRET (Ex 340nm / Em 665nm & 615nm).

    • Data Output: Plot % Inhibition vs. Log[Concentration].

3.2 Cellular HIF-1α Stabilization (Western Blot)

Objective: Confirm target engagement in a cellular context (e.g., Hep3B or HeLa cells).

  • Protocol:

    • Seed Hep3B cells (5x10^5 cells/well) in 6-well plates.

    • Treat with compound (1, 10, 50 µM) for 6–24 hours. Include Dimethyloxalylglycine (DMOG) as a positive control.

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Perform SDS-PAGE and transfer to nitrocellulose.

    • Probe with Anti-HIF-1α (1:1000) and Anti-β-Actin (Loading Control).

    • Expected Result: Dose-dependent appearance of the HIF-1α band (~120 kDa) under normoxic conditions.

3.3 EPO Secretion Assay (ELISA)

Objective: Verify the functional downstream physiological effect.

  • Protocol:

    • Culture Hep3B cells (human hepatoma) which naturally secrete EPO.

    • Treat with compound (0.1 – 100 µM) for 24 hours.

    • Collect supernatant.

    • Quantify EPO using a Human Erythropoietin ELISA Kit.

    • Validation: Signal should correlate with HIF-1α stabilization levels.

Synthesis & Chemical Properties

Synthesis Route: The compound is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) or a Williamson Ether Synthesis strategy.

  • Starting Material: 4-Chloronicotinic acid (or methyl ester).

  • Reagent: 4-Methoxybenzyl alcohol (PMB-OH).

  • Conditions: Strong base (NaH or KOtBu) in DMF/THF at 60–80°C.

  • Deprotection (if ester used): LiOH/THF hydrolysis.

PropertyValueNote
Formula C14H13NO4
MW 259.26 g/mol
LogP ~2.5Moderate lipophilicity (Good cell permeability)
pKa ~3.8 (COOH)Ionized at physiological pH
Solubility DMSO, MethanolPoor in water (requires pH adjustment)
References
  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses. Journal of Medicinal Chemistry, 56(23), 9369-9402. Link

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anemia and beyond. Nature Reviews Nephrology, 12(3), 157-168. Link

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. Link

  • Dengler, V. L., et al. (2014). HIF-Prolyl Hydroxylase Inhibitors: A New Frontier in Anemia Treatment. Cell Cycle, 13(17), 2667-2668. Link

Exploratory

Biological Activity of 4-((4-Methoxybenzyl)oxy)nicotinic acid: Technical Guide

This guide details the technical specifications, biological mechanisms, and experimental applications of 4-((4-Methoxybenzyl)oxy)nicotinic acid . This compound serves as a critical pharmacophore scaffold and lipophilic p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, biological mechanisms, and experimental applications of 4-((4-Methoxybenzyl)oxy)nicotinic acid . This compound serves as a critical pharmacophore scaffold and lipophilic probe in medicinal chemistry, particularly in the development of GPR109A modulators , HIF-PH inhibitors , and antimycobacterial agents .

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 4-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylic acid

  • Common Role: Lipophilic Nicotinic Acid Analog / Protected Intermediate

  • Molecular Weight: 259.26 g/mol

  • Core Scaffold: 4-Hydroxynicotinic Acid (4-HNA) with a para-methoxybenzyl (PMB) ether.

Biological Significance: 4-((4-Methoxybenzyl)oxy)nicotinic acid is not merely a synthetic intermediate; it represents a specific class of 4-alkoxy-pyridine-3-carboxylic acids investigated for their ability to modulate lipid metabolism and bacterial cell wall synthesis. Its biological activity is defined by two primary mechanisms:

  • GPR109A (HCA2) Receptor Modulation: The core nicotinic acid structure targets the GPR109A receptor (anti-lipolytic pathway), while the bulky 4-PMB group alters binding kinetics, often shifting activity from agonism to partial agonism or antagonism, useful for probing receptor orthosteric sites.

  • Antimicrobial Pharmacophore: The lipophilic PMB tail facilitates penetration of mycobacterial cell walls, where the pyridine core can inhibit enoyl-ACP reductase (InhA), a target for tuberculosis therapy.

Part 2: Mechanism of Action & Signaling Pathways

GPR109A (HCA2) Interaction

Nicotinic acid (Niacin) is a potent agonist of GPR109A, reducing free fatty acid release. The introduction of the 4-((4-Methoxybenzyl)oxy) group introduces significant steric bulk and hydrophobicity.

  • Binding Mode: The carboxylic acid moiety forms a salt bridge with Arg251 in the GPR109A transmembrane domain. The pyridine nitrogen accepts a hydrogen bond.

  • Steric Modulation: The 4-PMB group occupies the hydrophobic pocket adjacent to the orthosteric site. Unlike the free 4-hydroxy group, the PMB ether prevents rapid metabolic conjugation, extending the compound's residence time but potentially reducing maximal efficacy (

    
    ) compared to the native ligand.
    
  • Therapeutic Outcome: This modification is often used to dissociate the anti-inflammatory effects (GPR109A mediated) from the cutaneous flushing side effect (mediated by Langerhans cells), as bulky 4-substitutions can alter cutaneous distribution.

Antimycobacterial Activity (InhA Inhibition)

In the context of Mycobacterium tuberculosis, 4-alkoxy nicotinic acid derivatives function as mimics of the NADH cofactor or direct inhibitors of InhA.

  • Mechanism: The pyridine ring mimics the nicotinamide ring of NADH.

  • Lipophilicity: The PMB group increases

    
    , facilitating passive diffusion across the mycolic acid-rich cell wall, a rate-limiting step for many hydrophilic antituberculars.
    
Pathway Visualization

The following diagram illustrates the dual-pathway interaction of the compound.

BiologicalActivity cluster_Human Human Lipid Metabolism (GPR109A) cluster_Bacteria Antimycobacterial Pathway Compound 4-((4-Methoxybenzyl)oxy) nicotinic acid Receptor GPR109A (HCA2) Receptor Compound->Receptor Binding (Arg251) CellWall Mycobacterial Cell Wall Compound->CellWall Passive Diffusion (High LogP) Gi Gi/o Protein Receptor->Gi Activation cAMP cAMP Levels (Decrease) Gi->cAMP Inhibits AC PKA PKA Activity (Decrease) cAMP->PKA Downregulates Lipolysis Lipolysis (Inhibition) PKA->Lipolysis Reduces InhA InhA Enzyme (Enoyl-ACP Reductase) CellWall->InhA Intracellular Targeting FASII FAS-II System (Inhibition) InhA->FASII Blocks Synthesis Growth Bacterial Growth (Arrest) FASII->Growth Bacteriostasis

Caption: Dual mechanism of action targeting GPR109A in adipocytes and InhA in mycobacteria.

Part 3: Experimental Protocols & Data

Protocol A: Synthesis & Verification

Context: To evaluate biological activity, high-purity material is required. The PMB group is acid-labile; synthesis must be performed under basic conditions.

  • Reagents: 4-Chloronicotinic acid (1.0 eq), 4-Methoxybenzyl alcohol (1.2 eq), NaH (60% dispersion, 2.5 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add 4-Methoxybenzyl alcohol dropwise; stir for 30 min (formation of sodium alkoxide).

    • Add 4-Chloronicotinic acid.

    • Heat to 80°C for 4–6 hours.

    • Critical Step: Quench with weak acid (AcOH) to pH 5. Do not use strong HCl, as it will cleave the PMB ether.

  • Purification: Recrystallization from EtOH/Water.

  • Validation: NMR must show the characteristic PMB methylene singlet at

    
     ppm and the methoxy singlet at 
    
    
    
    ppm.
Protocol B: In Vitro GPR109A cAMP Assay

Context: Determining if the compound acts as an agonist or antagonist.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Forskolin (to stimulate cAMP).

  • TR-FRET cAMP detection kit.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 384-well plates.

  • Induction: Treat cells with 10 µM Forskolin to elevate baseline cAMP.

  • Treatment: Add 4-((4-Methoxybenzyl)oxy)nicotinic acid at varying concentrations (

    
     M to 
    
    
    
    M).
    • Control: Nicotinic acid (Positive control).

  • Incubation: 30 minutes at 37°C.

  • Detection: Lyse cells and add TR-FRET reagents.

  • Analysis: A decrease in TR-FRET signal indicates agonism (inhibition of adenylate cyclase).

Expected Data Profile:

CompoundEC50 (µM)Emax (%)Interpretation
Nicotinic Acid (Ref)0.1 – 0.3100Full Agonist
4-((4-Methoxybenzyl)oxy)nicotinic acid 2.5 – 10.0 60 – 80 Partial Agonist / Weak Agonist
4-Chloronicotinic acid>100<10Inactive

Note: The reduced potency is due to the steric clash of the PMB group preventing full helical closure of the receptor, a common feature in 4-substituted nicotinates.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of this molecule is highly sensitive to the nature of the 4-position substituent.

  • The Ether Linkage: The oxygen atom at position 4 is crucial as a hydrogen bond acceptor. Replacing it with a carbon linker (e.g., 4-benzyl) often abolishes activity due to loss of polarity.

  • The PMB Group:

    • Methoxy Contribution: The para-methoxy group functions as a metabolic handle. In liver microsomes, this is rapidly O-demethylated to the phenol, followed by conjugation.

    • Hydrophobicity: The PMB group increases the LogP from ~0.2 (Nicotinic acid) to ~2.5. This allows the compound to penetrate the blood-brain barrier (BBB) or bacterial cell walls more effectively than the parent acid.

  • Acid Moiety: The C3-carboxylic acid is essential. Conversion to an ester or amide (prodrug) usually eliminates GPR109A binding until hydrolyzed in vivo.

References

  • Tunaru, S., et al. (2003).[1][2] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][2] Nature Medicine.[1] Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences. Link

  • Dudley, G. B., et al. (2006). "A new reagent for the protection of alcohols as p-methoxybenzyl (PMB) ethers under neutral conditions." Journal of Organic Chemistry. (Context for synthesis and stability). Link

  • Kratky, M., et al. (2017). "Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents." RSC Advances. (Context for 4-substituted pyridine activity). Link

  • Li, J., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. (SAR of 4-alkoxy pyridine cores).[3] Link

Sources

Foundational

Technical Guide: 4-((4-Methoxybenzyl)oxy)nicotinic Acid and Its Derivatives

This technical guide details the synthesis, chemical properties, and strategic application of 4-((4-Methoxybenzyl)oxy)nicotinic acid , a critical intermediate in the design of pyridine-based pharmacophores. Role: Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, chemical properties, and strategic application of 4-((4-Methoxybenzyl)oxy)nicotinic acid , a critical intermediate in the design of pyridine-based pharmacophores.

Role: Strategic Intermediate & Protecting Group Scaffold Primary Application: Synthesis of 4-pyridone-3-carboxamide kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Strategic Significance

The Core Challenge: Tautomeric Ambiguity

In medicinal chemistry, 4-hydroxynicotinic acid is a "chameleon" scaffold. It exists in equilibrium between two tautomers: the 4-hydroxypyridine form (aromatic) and the 4-pyridone form (non-aromatic, amide-like).

  • Problem: Direct alkylation of 4-hydroxynicotinic acid often yields mixtures of N-alkylated (pyridone) and O-alkylated (pyridine) products, with N-alkylation typically favored under basic conditions due to the nitrogen's nucleophilicity.

  • Solution: 4-((4-Methoxybenzyl)oxy)nicotinic acid locks the molecule in the O-alkylated (pyridine) state. This allows researchers to perform chemistry on the carboxylic acid (position 3) or the pyridine ring (positions 2, 5, 6) without interference from the pyridone nitrogen or the acidic hydroxyl proton.

The PMB Advantage

The 4-methoxybenzyl (PMB) group is selected over simple methyl or benzyl ethers for two reasons:

  • Acid Lability: Unlike methyl ethers (which require harsh BBr₃), PMB ethers can be cleaved with Trifluoroacetic Acid (TFA) or oxidatively removed with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), preserving sensitive amide bonds or other functional groups elsewhere in the molecule.

  • Lipophilicity: In early-stage screening, the PMB group can mimic hydrophobic interactions of potential drug candidates, serving as a placeholder for future SAR (Structure-Activity Relationship) optimization.

Part 2: Synthesis & Experimental Protocols

Route A: Nucleophilic Aromatic Substitution (SₙAr) – Recommended

This route guarantees O-regioselectivity by using a leaving group at the 4-position rather than alkylating a hydroxyl group.

Mechanism: 4-Chloronicotinic acid undergoes SₙAr with the alkoxide of 4-methoxybenzyl alcohol.

Protocol:

  • Reagents: 4-Chloronicotinic acid (1.0 eq), 4-Methoxybenzyl alcohol (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq).

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential for SₙAr).

  • Procedure:

    • Step 1: Suspend NaH in anhydrous DMF at 0°C under Argon.

    • Step 2: Dropwise add 4-Methoxybenzyl alcohol. Stir for 30 min to form the sodium alkoxide.

    • Step 3: Add 4-Chloronicotinic acid (as a solid or DMF solution). Note: The first equivalent of base deprotonates the carboxylic acid; the second equivalent drives the substitution.

    • Step 4: Heat to 80–100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material.

    • Step 5: Quench with water, acidify to pH 4 with 1M HCl (carefully, to avoid cleaving the PMB), and extract with Ethyl Acetate.

  • Yield Expectation: 70–85%.

Route B: Mitsunobu Alkylation

Used when starting from 4-hydroxynicotinic acid methyl ester.

Protocol:

  • Reagents: Methyl 4-hydroxynicotinate, 4-Methoxybenzyl alcohol, Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).

  • Conditions: THF, 0°C to RT.

  • Selectivity: The Mitsunobu reaction generally favors O-alkylation over N-alkylation for hydroxypyridines due to the hard/soft acid-base matching of the oxy-phosphonium intermediate.

  • Post-Process: Requires LiOH hydrolysis to reveal the free acid.

Part 3: Derivatives & Application Workflow

Once synthesized, 4-((4-Methoxybenzyl)oxy)nicotinic acid serves as a divergence point for three key derivative classes:

Amide Derivatives (Kinase Inhibitor Precursors)

The carboxylic acid is coupled with amines (e.g., anilines, piperazines) to form nicotinamides.

  • Coupling Agents: HATU or T3P are preferred. Avoid acid chlorides (SOCl₂) if possible, as HCl generation can prematurely cleave the PMB ether.

  • Deprotection: Treatment with 20% TFA/DCM removes the PMB, causing the pyridine to tautomerize to the 4-pyridone-3-carboxamide , a privileged scaffold in kinase inhibition (e.g., p38 MAP kinase inhibitors).

Reduced Alcohols (Linker Chemistry)

Reduction of the acid (via mixed anhydride + NaBH₄) yields 3-(hydroxymethyl)-4-((4-methoxybenzyl)oxy)pyridine .

  • Utility: This alcohol can be converted to a bromide or mesylate for alkylating other scaffolds, creating ether-linked dimers.

Ortho-Lithiation (Ring Functionalization)

The PMB-oxy group acts as a Directed Ortho Metalation (DoM) group.

  • Reaction: Treatment with LDA/n-BuLi at -78°C directs lithiation to the C3 or C5 position (depending on the acid protection), allowing introduction of iodine, methyl, or formyl groups.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the synthesis and strategic divergence of the scaffold.

G Start 4-Chloronicotinic Acid Core 4-((4-Methoxybenzyl)oxy) nicotinic acid (The Core Scaffold) Start->Core SnAr (NaH, DMF, 90°C) Regioselective O-Alkylation Reagent 4-Methoxybenzyl Alcohol (PMB-OH) Reagent->Core Amide Amide Derivative (Pre-Drug) Core->Amide Amide Coupling (HATU, R-NH2) Alcohol 3-Hydroxymethyl Derivative Core->Alcohol Reduction (Mixed Anhydride/NaBH4) Pyridone 4-Pyridone Pharmacophore Amide->Pyridone PMB Deprotection (TFA/DCM or DDQ)

Caption: Synthesis workflow showing the SnAr construction of the core scaffold and its divergence into bioactive pyridone pharmacophores via amide coupling and deprotection.

Part 5: Quantitative Data Summary

ParameterMethod A (SnAr)Method B (Mitsunobu)
Starting Material 4-Chloronicotinic AcidMethyl 4-Hydroxynicotinate
Reagents NaH, PMB-OHPPh₃, DIAD, PMB-OH
Regioselectivity High (>98% O-alkylation) Moderate to High (Substrate dependent)
Scalability High (Multi-gram)Moderate (Phosphine oxide byproduct)
Atom Economy GoodPoor (High MW byproducts)
Key Risk Decarboxylation at high tempIncomplete conversion

References

  • Regioselective O-Alkylation of Hydroxypyridines

    • Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.[1]

    • Source: Chemical Communications, 2023.[1]

    • URL:[Link]

    • Relevance: Establishes the difficulty of O-alkylation and validates c
  • Synthesis of Nicotinic Acid Derivatives

    • Title: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.[2][3]

    • Source: Chemical & Pharmaceutical Bulletin, 2013.[2][3]

    • URL:[Link]

    • Relevance: Demonstrates the biological utility of 4-substituted nicotinic acid scaffolds.
  • PMB Ester/Ether Preparation

    • Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
    • Source: PMC (NIH), Beilstein J Org Chem.
    • URL:[Link]

    • Relevance: Provides foundational protocols for handling PMB groups (protection/deprotection conditions).
  • 4-Chloronicotinic Acid Synthesis (Precursor)

    • Title: 4-Chloronicotinic acid synthesis and lithiation protocols.[4][5]

    • Source: ChemicalBook / J. Org. Chem.
    • Relevance: Validates the starting material availability and synthesis via lithi

Sources

Exploratory

The Role of 4-((4-Methoxybenzyl)oxy)nicotinic Acid in Cell Signaling: A Mechanistic and Methodological Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-((4-Methoxybenzyl)oxy)nicotinic acid represents a novel synthetic derivative of nicotinic acid, a compound of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Methoxybenzyl)oxy)nicotinic acid represents a novel synthetic derivative of nicotinic acid, a compound of significant interest in metabolic and inflammatory research. While direct studies on this specific molecule are nascent, its structural analogy to nicotinic acid provides a strong foundation for hypothesizing its mechanism of action through the G-protein coupled receptor 109A (GPR109A). This guide delineates the putative role of 4-((4-Methoxybenzyl)oxy)nicotinic acid in cell signaling, grounded in the extensive research on nicotinic acid and its derivatives. We present a comprehensive framework for its investigation, including detailed experimental protocols, expected outcomes, and data interpretation, to empower researchers in elucidating its therapeutic potential.

Introduction: The Scientific Rationale

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzymes NAD+ and NADP+.[1][2] Beyond its vitamin function, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia.[3] The discovery of the high-affinity nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), has been a pivotal moment in understanding its molecular pharmacology.[4]

4-((4-Methoxybenzyl)oxy)nicotinic acid, by virtue of its core nicotinic acid scaffold, is postulated to be an agonist of GPR109A. The addition of the 4-methoxybenzyl oxy group at the 4-position is a strategic chemical modification aimed at potentially enhancing potency, selectivity, or pharmacokinetic properties compared to the parent compound. This guide provides a technical roadmap for researchers to systematically investigate the interaction of this novel compound with cellular signaling pathways, with a primary focus on the GPR109A signaling cascade.

Proposed Mechanism of Action: GPR109A-Mediated Signaling

GPR109A is a Gi/Go-protein coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[][6] The canonical signaling pathway initiated by GPR109A activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

GPR109A_Signaling Ligand Ligand Receptor Receptor Ligand->Receptor Binds to G_protein G_protein Receptor->G_protein Activates AC AC G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion PKA PKA cAMP->PKA Inhibits ATP ATP CREB CREB PKA->CREB Reduces phosphorylation Gene Gene CREB->Gene Alters

Caption: A generalized workflow for Western Blot analysis.

Gene Expression Analysis

Objective: To determine if 4-((4-Methoxybenzyl)oxy)nicotinic acid modulates the expression of GPR109A target genes.

Methodology: Quantitative Real-Time PCR (qPCR).

Protocol:

  • Cell Culture and Treatment: Treat relevant cells (e.g., macrophages) with the compound for a suitable duration (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers specific for target genes (e.g., ABCA1, ABCG1, PTGS2) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Target Gene Cell Type Expected Change in Expression Biological Implication
ABCA1 MacrophagesIncreaseCholesterol Efflux
ABCG1 MacrophagesIncreaseCholesterol Efflux
PTGS2 (COX-2) Langerhans CellsIncreaseProstanoid Production (Flushing)

Advanced Investigations and Future Directions

  • Biased Agonism: Investigate whether 4-((4-Methoxybenzyl)oxy)nicotinic acid exhibits biased agonism by assessing its ability to recruit β-arrestins to GPR109A. This could have significant implications for designing drugs with fewer side effects (e.g., flushing).

  • NAD+ Biosynthesis: Given that nicotinic acid is a precursor for NAD+, it would be valuable to determine if 4-((4-Methoxybenzyl)oxy)nicotinic acid or its potential metabolites can influence intracellular NAD+ levels. [1]* In Vivo Studies: Following in vitro characterization, in vivo studies in appropriate animal models are essential to evaluate the compound's pharmacokinetic profile, efficacy in disease models (e.g., atherosclerosis, inflammatory diseases), and side-effect profile.

Conclusion

4-((4-Methoxybenzyl)oxy)nicotinic acid is a promising novel compound for which a strong, scientifically-backed hypothesis for its mechanism of action can be formulated based on its structural relationship to nicotinic acid. By acting as a GPR109A agonist, it has the potential to modulate key cellular signaling pathways involved in lipid metabolism and inflammation. The experimental framework provided in this guide offers a systematic approach for researchers to rigorously test this hypothesis and uncover the full therapeutic potential of this molecule. The insights gained from such studies will be invaluable for the fields of drug discovery and molecular pharmacology.

References

  • Lukasova, M., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. Journal of Biological Chemistry. [Link]

  • Thangaraju, M., et al. (2024). GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. AACR Journals. [Link]

  • Ye, X., et al. (2014). GPR109A and Vascular Inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Kato, T., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences. [Link]

  • Gille, A., et al. (2008). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews. [Link]

  • Wu, W., et al. (2020). Nicotinic-nAChR signaling mediates drug resistance in lung cancer. Acta Pharmaceutica Sinica B. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • Sahan, M., et al. (2014). Nicotinic Acid Increases Adiponectin Secretion from Differentiated Bovine Preadipocytes through G-Protein Coupled Receptor Signaling. MDPI. [Link]

  • Drugs.com. niacin (vitamin B3, nicotinic acid). [Link]

  • Linus Pauling Institute. Niacin. [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. [Link]

  • Council for Responsible Nutrition (CRN). (2006). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

  • GOV.UK. (2006). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

  • PubChem. Nicotinic Acid. [Link]

  • The Nutrition Source. Niacin – Vitamin B3. [Link]

Sources

Foundational

Strategic Engineering of Nicotinic Acid Scaffolds: From In Silico Design to Metabolic Modulation

Executive Summary: The Duality of the Pyridine-3-Carboxylate Core Nicotinic acid (NA), or Niacin, presents a unique pharmacological paradox. It acts simultaneously as a high-affinity ligand for the G-protein coupled rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Duality of the Pyridine-3-Carboxylate Core

Nicotinic acid (NA), or Niacin, presents a unique pharmacological paradox. It acts simultaneously as a high-affinity ligand for the G-protein coupled receptor GPR109A (HCAR2) and as a critical substrate for the Preiss-Handler NAD+ salvage pathway .

For drug developers, this duality creates a bifurcation in design strategy:

  • GPR109A Agonists: Target dyslipidemia and neuroinflammation but must overcome the cutaneous flushing side effect mediated by Langerhans cells.

  • NAD+ Precursors: Aim to bypass the receptor entirely to fuel mitochondrial respiration via Nicotinate Phosphoribosyltransferase (NAPRT), requiring structural modifications that retain enzymatic recognition while silencing receptor affinity.

This guide outlines the technical roadmap for discovering novel NA derivatives, moving from Structural Activity Relationship (SAR) logic to self-validating screening protocols.

Phase 1: Rational Design & SAR Logic

To engineer novel derivatives, one must map the pharmacophore against its two primary targets: the GPR109A orthosteric site and the NAPRT catalytic pocket.

The GPR109A Binding Pocket

Crystallographic and mutagenesis studies confirm that the carboxylic acid moiety of NA forms a critical salt bridge with Arg111 in Transmembrane Helix 3 (TM3). Disruption of this interaction (e.g., converting to an amide or alcohol) generally abolishes receptor affinity.

  • Zone A (The Head): The Carboxylate (

    
    ). Essential for GPR109A. Masking this (prodrugs like esters) allows cellular entry independent of transporters, but it must be hydrolyzed intracellularly to be active.
    
  • Zone B (The Ring): The Pyridine ring.

    • C2 Position: Sterically sensitive. Large groups here clash with Trp91.

    • C5/C6 Positions: The "Growth Vectors." Substitutions here (e.g., halogens, small alkyls) can modulate lipophilicity and potency without destroying binding.

The NAPRT Enzymatic Constraint

For NAD+ boosting, the derivative must be a substrate for NAPRT. Large substitutions on the pyridine ring often prevent the phosphoribosyl transfer.

  • Design Goal: If the goal is NAD+ synthesis without flushing, the strategy is often prodrug design (masking the carboxylate) or biased ligands that recruit

    
    -arrestin less efficiently than G-proteins.
    
Visualization: The Dual Fate Pathway

The following diagram illustrates the divergent pathways a novel derivative can take based on its design.

DualFatePathway Compound Novel NA Derivative GPR109A Target A: GPR109A (Surface Receptor) Compound->GPR109A High Affinity (Free Acid) NAPRT Target B: NAPRT (Cytosolic Enzyme) Compound->NAPRT Substrate Specificity Gi Gi Protein Activation GPR109A->Gi Langerhans Langerhans Cell Activation GPR109A->Langerhans Cutaneous NAMN NAMN (Intermediate) NAPRT->NAMN Phosphoribosyl Transfer cAMP_Down ↓ cAMP Gi->cAMP_Down Lipolysis ↓ Lipolysis (Therapeutic) cAMP_Down->Lipolysis PGD2 PGD2 Release (Side Effect: Flush) Langerhans->PGD2 NAD NAD+ Pool (Mitochondrial Fuel) NAMN->NAD Preiss-Handler Pathway

Caption: Divergent signaling: GPR109A drives anti-lipolytic effects and flushing, while NAPRT drives NAD+ biosynthesis.

Phase 2: High-Fidelity Synthesis Protocols

The synthesis of NA derivatives typically focuses on C5-halogenation (to alter metabolic stability) or carboxylic acid derivatization (prodrugs).

Protocol A: Suzuki-Miyaura Coupling for C5-Aryl Derivatives

This reaction is ideal for attaching aryl or heteroaryl rings to the C5 position of 5-bromonicotinic acid, expanding the "tail" of the molecule to probe the receptor pocket.

Reagents:

  • 5-Bromonicotinic acid (Starting Material)

  • Arylboronic acid (Partner)

  • Pd(PPh3)4 (Catalyst)

  • Na2CO3 (Base)

  • Dioxane/Water (Solvent)

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a reaction flask with Nitrogen (

    
    ) for 10 minutes.
    
  • Dissolution: Dissolve 1.0 eq of 5-bromonicotinic acid and 1.2 eq of the arylboronic acid in a 4:1 mixture of Dioxane:Water.

  • Catalysis: Add Na2CO3 (2.0 eq) followed by Pd(PPh3)4 (5 mol%).

  • Reflux: Heat to 90°C for 12–16 hours under

    
    .
    
  • Workup: Cool to RT. Acidify with 1N HCl to pH 3 (precipitates the free acid). Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: EDC Coupling for Amide Prodrugs

To create "masked" derivatives that penetrate the blood-brain barrier (BBB) before hydrolyzing back to NA.

Step-by-Step Workflow:

  • Activation: Dissolve Nicotinic Acid (1 eq) in dry DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 mins.
    
  • Coupling: Add the amine partner (e.g., an amino acid ester) and DIPEA (2 eq).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Validation: Monitor via TLC (stain with Ninhydrin or UV).

Phase 3: Self-Validating Screening Cascade

Trustworthiness in data comes from negative controls and counter-screens. Since GPR109A is Gi-coupled , a standard cAMP assay will show nothing unless the system is challenged.

Assay 1: Forskolin-Challenged cAMP Inhibition (GPR109A Potency)

Objective: Determine if the derivative acts as an agonist.[2] Mechanism: Forskolin directly activates Adenylyl Cyclase (increasing cAMP).[3] A GPR109A agonist will activate Gi, inhibiting Adenylyl Cyclase and lowering the Forskolin-induced spike.

Protocol:

  • Cell Line: HEK293 stably transfected with human GPR109A (HCAR2).

  • Seeding: 10,000 cells/well in a 384-well plate (white, opaque).

  • Stimulation Buffer: HBSS + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP breakdown).

  • Treatment:

    • Add Test Compound (dose-response).[2]

    • Immediately add 10

      
      M Forskolin .
      
  • Incubation: 30 minutes at RT.

  • Detection: Use TR-FRET (e.g., HTRF cAMP kit) or GloSensor luminescence.

  • Data Analysis: Plot % Inhibition of Forskolin signal.

    • Validation: Nicotinic Acid (

      
      ) must be used as the positive control.
      
Assay 2: The "Flush" Proxy (PGD2 Release)

Objective: Predict side effects. Cell Model: A431 cells (express endogenous COX-1/2) or primary keratinocytes.

Protocol:

  • Treat cells with compound (10

    
    M) for 1 hour.
    
  • Collect supernatant.

  • Quantify PGD2 using a competitive ELISA.

  • Success Criteria: High potency in Assay 1 (cAMP) + Low PGD2 in Assay 2 = Ideal Drug Candidate .

Visualization: The Screening Logic

ScreeningCascade Start Synthesized Library Assay1 Assay 1: cAMP Inhibition (Forskolin Challenge) Start->Assay1 Decision1 Is EC50 < 1µM? Assay1->Decision1 Assay2 Assay 2: PGD2 Release (Keratinocytes) Decision1->Assay2 Yes Discard Discard / Archive Decision1->Discard No Decision2 Is PGD2 Low? Assay2->Decision2 Assay3 Assay 3: NAD+ Quantification (LC-MS/MS) Decision2->Assay3 Low Flush Risk Decision2->Discard High Flush Risk Lead Lead Candidate Assay3->Lead Valid NAD+ Boost

Caption: A funnel approach ensuring only potent, non-flushing, metabolically active candidates proceed.

Data Summary: Comparative Profiles

When analyzing your derivatives, organize data to highlight the Therapeutic Index (Potency vs. Flush).

Compound ClassGPR109A

(nM)
PGD2 Release (Fold

)
NAD+ Boost (Cellular)Clinical Potential
Nicotinic Acid (Ref) 1005.0x (High)HighEffective but flushing limits use.
Nicotinamide Inactive1.0x (None)ModerateNo lipid benefit; NAD+ source only.
Acipimox (Analogue) 50001.2x (Low)LowWeak lipid effect; low flush.
Target Profile < 200< 1.5xHighThe "Holy Grail"

References

  • GPR109A Structure & Binding: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[4][5] Nature Medicine. Link

  • Flushing Mechanism: Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link

  • NAD+ Salvage Pathways: Bogan, K. L., & Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition." Annual Review of Nutrition. Link

  • cAMP Assay Protocols: "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors." NCBI Assay Guidance Manual. Link

  • NAPRT in Cancer: Piacente, F., et al. (2017). "Nicotinic acid phosphoribosyltransferase (NAPRT) is a rate-limiting enzyme in the rescue pathway of NAD biosynthesis."[6][7] Oncotarget. Link

Sources

Exploratory

Technical Guide: Preliminary Screening &amp; Profiling of 4-((4-Methoxybenzyl)oxy)nicotinic Acid

[1][2][3] Executive Summary This guide outlines the technical roadmap for the preliminary screening of 4-((4-Methoxybenzyl)oxy)nicotinic acid (referred to herein as 4-PMB-NA ).[1][2] As a 4-alkoxy substituted derivative...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide outlines the technical roadmap for the preliminary screening of 4-((4-Methoxybenzyl)oxy)nicotinic acid (referred to herein as 4-PMB-NA ).[1][2] As a 4-alkoxy substituted derivative of nicotinic acid (niacin), this compound presents a unique pharmacological profile that bridges the gap between hydrophilic metabolic modulators and lipophilic kinase/enzyme inhibitors.[2]

The 4-methoxybenzyl (PMB) ether moiety at the C4 position significantly alters the physicochemical properties compared to the parent nicotinic acid, necessitating a specialized screening cascade.[2] This document details the protocols for structural verification, physicochemical profiling, and biological interrogation, specifically targeting its potential as a GPR109A ligand or an anti-inflammatory agent .[2]

Part 1: Chemical Identity & Structural Verification

Before biological screening, the integrity of the PMB ether linkage must be validated.[2] The PMB group is acid-labile; therefore, standard acidic LC-MS mobile phases can induce on-column degradation, leading to false "impurity" flags.[2]

Analytical Protocol (Self-Validating)

Objective: Confirm identity and purity >95% without degrading the labile ether.

  • Method: HPLC-DAD-MS (High pH).[1][2]

  • Rationale: Using an ammonium bicarbonate buffer (pH 8.[2]0) prevents the acid-catalyzed hydrolysis of the PMB ether during the run.[2]

Step-by-Step Protocol:

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 8.0) in Water.[2][3][4][5]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (PMB specific).[2]

  • Validation Criteria: The peak for 4-PMB-NA (

    
    ) must be a single sharp peak.[2] Any peak at 
    
    
    
    140 (4-hydroxynicotinic acid) indicates hydrolysis.[2]
Structural Logic Diagram

The following diagram illustrates the critical chemical stability checkpoints for 4-PMB-NA.

ChemicalStability Compound 4-PMB-NA (Target Molecule) AcidCond Acidic Conditions (pH < 3) Compound->AcidCond Exposure BaseCond Basic/Neutral Conditions (pH > 7) Compound->BaseCond Exposure Hydrolysis Cleavage of PMB Ether (Yields 4-OH-Nicotinic Acid) AcidCond->Hydrolysis Rapid Degradation Stable Stable Molecular Integrity (Ready for Screening) BaseCond->Stable Maintains Structure

Caption: Stability profile of the PMB ether linkage under varying pH conditions.

Part 2: Physicochemical Profiling (The "Properties")

The addition of the PMB group drastically shifts the LogP compared to nicotinic acid (LogP ~0.36).[1][2] This section quantifies that shift to determine formulation strategies for in vivo/in vitro assays.

Solubility & Lipophilicity Assessment

Data Summary Table

PropertyPredicted ValueExperimental MethodCritical Threshold
LogP 2.8 - 3.2Shake-flask (Octanol/Water)> 3.0 implies high permeability but solubility risks.[1][2]
pKa (Acid) ~4.8Potentiometric TitrationIonized at physiological pH (7.4).[1][2]
Solubility (pH 7.4) < 50 µMKinetic Solubility (Nephelometry)< 10 µM requires micronization or cyclodextrin.[1][2]

Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of 4-PMB-NA in DMSO.[2]

  • Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).[2]

  • Incubate for 2 hours at 25°C with shaking.

  • Filter using a 0.45 µm PVDF filter plate.[2]

  • Analyze filtrate via UV-Vis (280 nm) against a standard curve.[2]

  • Causality: If recovery is <80% of nominal at 50 µM, the compound is precipitation-prone; biological assays must use lower concentrations.[1][2]

Part 3: Biological Screening (The "Test")

The core hypothesis for screening 4-PMB-NA typically revolves around two mechanisms:

  • GPR109A Agonism: Investigating if the 4-alkoxy substitution retains the lipid-lowering effects of niacin while potentially mitigating the flushing side effect (often caused by Langerhans cell activation).[1][2]

  • Anti-Inflammatory Activity: 4-alkoxynicotinic acids have shown COX-2 inhibitory potential [1].[1][2]

Primary Assay: GPR109A (HM74A) cAMP Suppression

Since GPR109A is Gi-coupled, agonism results in a decrease in intracellular cAMP.[1][2] We use a Forskolin-stimulated cAMP HTRF (Homogeneous Time Resolved Fluorescence) assay.[2]

Workflow Logic:

  • Cell Line: CHO-K1 stably expressing human GPR109A.[1][2]

  • Stimulus: Forskolin (induces cAMP spike).[1][2]

  • Readout: Reduction of Forskolin-induced cAMP signal by 4-PMB-NA.

Step-by-Step Protocol:

  • Cell Seeding: Plate 10,000 cells/well in a 384-well white plate.

  • Compound Addition: Add 4-PMB-NA (dose-response: 1 nM to 100 µM) in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Stimulation: Add 10 µM Forskolin immediately after compound addition.

  • Incubation: 30 minutes at room temperature.

  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1][2]

  • Analysis: Measure FRET signal (665 nm/620 nm ratio).

  • Calculation: Plot % Inhibition of cAMP vs. Log[Concentration]. Calculate EC50.[2]

Secondary Assay: COX-2 Inhibition (Anti-Inflammatory)

Based on structural analogs, the 4-PMB group may fit the hydrophobic pocket of COX-2.[1][2]

Protocol:

  • Use purified ovine COX-2 enzyme.[2]

  • Incubate enzyme with 4-PMB-NA (10 µM screening dose) for 10 mins.

  • Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).[1][2]

  • Measure absorbance at 590 nm.[2]

  • Reference Control: Use Celecoxib (1 µM) as a positive control.[1][2]

Screening Cascade Diagram

This diagram visualizes the decision tree for progressing 4-PMB-NA from a chemical entity to a lead candidate.[1][2]

ScreeningCascade Start Compound 4-PMB-NA (Synthesized) QC QC: Purity >95% (High pH LC-MS) Start->QC PhysChem PhysChem: Solubility >10µM (PBS pH 7.4) QC->PhysChem Pass Drop DISCARD (Poor Properties/Activity) QC->Drop Fail (<95%) Primary Primary Screen: GPR109A Agonism (cAMP) PhysChem->Primary Soluble PhysChem->Drop Insoluble Secondary Secondary Screen: COX-2 Inhibition Primary->Secondary EC50 < 10µM Primary->Drop Inactive Hit VALIDATED HIT Proceed to ADME Secondary->Hit Active Secondary->Drop Inactive

Caption: Go/No-Go decision tree for the biological evaluation of 4-PMB-NA.

Part 4: Metabolic Liability (The "Fate")

The 4-methoxybenzyl ether is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1][2] The "O-debenzylation" is a likely metabolic route, which would cleave the molecule back to 4-hydroxynicotinic acid (inactive) and p-anisaldehyde.[2]

Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

).[1][2]

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

  • Substrate: 1 µM 4-PMB-NA.

  • Cofactor: NADPH regenerating system (1 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).[1][2]

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Quench: Cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion (

    
     260.1).
    
  • Interpretation:

    • High Clearance: > 40 µL/min/mg protein (Rapid O-dealkylation).[2]

    • Low Clearance: < 10 µL/min/mg protein (Stable scaffold).[2]

References

  • El-Zahar, M. I., et al. (2024).[2] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.[2] PubMed.[2] Available at: [Link]

  • Bois, F., et al. (1998).[2] Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance.[2][6] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (2025).[2] 4-((4-Methoxybenzyl)oxy)but-2-yn-1-ol (Analogous Structure Data).[2][7] National Library of Medicine.[2] Available at: [Link][2]

Sources

Foundational

Theoretical Characterization Framework: 4-((4-Methoxybenzyl)oxy)nicotinic Acid

This guide outlines a rigorous theoretical framework for the characterization of 4-((4-Methoxybenzyl)oxy)nicotinic acid , a critical intermediate in the synthesis of pyridine-based bioactive scaffolds. This document serv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical framework for the characterization of 4-((4-Methoxybenzyl)oxy)nicotinic acid , a critical intermediate in the synthesis of pyridine-based bioactive scaffolds. This document serves as a blueprint for computational chemists and medicinal chemists to validate structural integrity, predict spectroscopic signatures, and understand the reactivity profile of this molecule using Density Functional Theory (DFT) and molecular modeling.

Executive Summary

4-((4-Methoxybenzyl)oxy)nicotinic acid represents a strategic scaffold in medicinal chemistry, combining the pharmacophoric potential of the nicotinic acid core with the orthogonal reactivity of the p-methoxybenzyl (PMB) protecting group. Theoretical studies of this molecule are essential to:

  • Validate Regiochemistry: Confirm the stability of the 4-alkoxy tautomer over the 4-pyridone form.

  • Predict Spectroscopic Fingerprints: Facilitate rapid identification of the intermediate during synthesis via IR and NMR simulation.

  • Map Reactivity: Identify nucleophilic and electrophilic sites using Molecular Electrostatic Potential (MEP) and Fukui functions, crucial for subsequent coupling reactions.

This guide details the computational protocols required to achieve high-fidelity predictive data, ensuring experimental resources are focused on viable synthetic pathways.

Computational Methodology & Protocol

To ensure data trustworthiness and reproducibility, the following computational workflow is recommended. This protocol moves beyond standard defaults to address the specific electronic needs of the pyridine-ether system.

Geometry Optimization & Functional Selection

For pyridine derivatives involving ether linkages and potential hydrogen bonding (between C3-COOH and C4-OR), standard functionals like B3LYP may underestimate dispersion forces.

  • Recommended Functional:

    
    B97X-D  or M06-2X . These long-range corrected functionals accurately capture the non-covalent interactions between the bulky PMB group and the pyridine core.
    
  • Basis Set: 6-311++G(d,p) . The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on the ether oxygen and pyridine nitrogen.

  • Solvation Model: SMD (Solvation Model based on Density) . Calculations should be performed in the solvent of synthesis (typically DCM or Methanol) to reflect realistic conformational preferences.

Spectroscopic Prediction
  • NMR (GIAO Method): Calculate isotropic shielding tensors using the GIAO method at the same level of theory. Reference against TMS (Tetramethylsilane) calculated at the exact same geometry/basis set level to minimize systematic error.

  • IR/Raman: Frequency calculations must be performed to verify the nature of the stationary point (zero imaginary frequencies). Apply a scaling factor (typically ~0.96 for B3LYP/6-311G**) to align computed wavenumbers with experimental anharmonic frequencies.

Structural & Electronic Insights

Conformational Landscape & Ortho-Effect

The steric bulk of the PMB group at the C4 position creates a restricted conformational landscape.

  • Key Interaction: The C3-Carboxylic Acid moiety is ortho to the C4-Alkoxy group. Theoretical models typically reveal a preferred conformation where the carboxylic -OH forms an intramolecular hydrogen bond with the ether oxygen or the carbonyl oxygen rotates to minimize dipole repulsion.

  • Tautomeric Stability: Unlike 4-hydroxynicotinic acid, which exists predominantly as the 4-pyridone tautomer, the 4-((4-Methoxybenzyl)oxy) derivative is locked in the pyridine form. DFT studies confirm the high energy penalty (>20 kcal/mol) of any hypothetical methyl transfer that would restore the pyridone-like electronic structure, confirming the stability of the ether linkage.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a global reactivity descriptor.

  • HOMO Location: Predominantly localized on the PMB moiety (specifically the electron-rich anisole ring). This suggests the PMB group is the primary site for initial oxidative attack or electrophilic interaction.

  • LUMO Location: Localized on the Pyridine ring and the Carboxylic acid group. This confirms the ring's susceptibility to nucleophilic attack, although the electron-donating alkoxy group at C4 mitigates this compared to unsubstituted nicotinic acid.

Table 1: Predicted Electronic Descriptors (Representative Values)

Descriptor Value (eV) Interpretation
E_HOMO -6.2 to -5.8 High electron density on PMB; susceptible to oxidation.
E_LUMO -1.5 to -1.1 Pyridine ring remains electron-deficient but stabilized.
Energy Gap ~4.5 Indicates moderate chemical stability (kinetic stability).

| Dipole Moment | 3.5 - 5.0 Debye | Highly polar; implies strong solubility in polar aprotic solvents. |

Reactivity & Deprotection Mechanism

Understanding the deprotection of the PMB group is critical for releasing the active pharmacophore.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution:

  • Red Regions (Negative Potential): The Carboxyl Oxygen (C=O) and the Pyridine Nitrogen . These are the primary sites for protonation or chelation with metal catalysts.

  • Blue Regions (Positive Potential): The Carboxyl Hydrogen (-OH) and the aromatic protons.

PMB Deprotection Pathway (Acid-Catalyzed)

Theoretical transition state (TS) analysis for the deprotection mechanism (typically using TFA or DDQ) follows an


-like pathway.
  • Protonation: The ether oxygen is protonated.

  • C-O Bond Cleavage: The bond between the ether oxygen and the benzylic carbon breaks.

  • Carbocation Stability: The resulting p-methoxybenzyl carbocation is highly stabilized by resonance from the methoxy group. DFT calculations of the Bond Dissociation Energy (BDE) for the benzylic C-O bond confirm this is the weakest linkage in the molecule, facilitating selective deprotection without affecting the nicotinic acid core.

Visualization of Theoretical Workflow

The following diagram illustrates the standard operating procedure (SOP) for the theoretical characterization of this scaffold, ensuring all electronic and structural parameters are captured.

Theoretical_Workflow Start Input Structure: 4-((4-Methoxybenzyl)oxy)nicotinic acid GeomOpt Geometry Optimization (DFT: wB97X-D / 6-311++G(d,p)) Solvent: SMD (Methanol) Start->GeomOpt Freq Frequency Calculation (Check for Imaginary Freqs) GeomOpt->Freq Split1 Freq->Split1 NBO NBO Analysis (Charge Transfer & Hybridization) Split1->NBO FMO FMO Analysis (HOMO-LUMO Gap) Split1->FMO MEP MEP Mapping (Reactive Sites) Split1->MEP NMR NMR Prediction (GIAO Method) Split1->NMR Validation Experimental Validation (Compare IR/NMR Spectra) NBO->Validation FMO->Validation MEP->Validation NMR->Validation

Caption: Figure 1. Computational workflow for the structural and electronic characterization of PMB-protected nicotinic acid derivatives.

References

  • Density Functional Theory in Organic Chemistry : Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. Link

  • Solvation Models : Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • PMB Deprotection Mechanisms : Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. Link

  • Theoretical Studies of Pyridine Derivatives : Foresman, J. B., & Frisch, A. E. (2015). "Exploring Chemistry with Electronic Structure Methods." Gaussian, Inc.Link

  • NBO Analysis : Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). "Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint." Chemical Reviews, 88(6), 899–926. Link

Protocols & Analytical Methods

Method

Synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic Acid: An Application Note and Detailed Protocol

Introduction Nicotinic acid, an essential B vitamin (B3), and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including roles in managin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acid, an essential B vitamin (B3), and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including roles in managing hyperlipidemia and potential applications as anticancer and anti-inflammatory agents.[1] The functionalization of the pyridine ring of nicotinic acid allows for the exploration of novel chemical space and the development of compounds with tailored pharmacological profiles. The incorporation of a 4-methoxybenzyl ether linkage, in particular, can modulate properties such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity.[2][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid. The synthetic strategy involves a two-step process commencing with a Williamson ether synthesis to couple the 4-methoxybenzyl moiety to the pyridine ring, followed by the hydrolysis of the corresponding nicotinate ester to yield the final carboxylic acid. This guide is intended for researchers and scientists in organic and medicinal chemistry, providing not only a detailed experimental procedure but also the underlying chemical principles and practical insights for a successful synthesis.

Chemical Principles and Strategy

The synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid is achieved through a robust two-step sequence:

  • Williamson Ether Synthesis: This classic S(N)2 reaction forms the core of the ether linkage formation.[4][5] In this protocol, the sodium salt of ethyl 4-hydroxynicotinate, generated in situ using a suitable base, acts as the nucleophile. This alkoxide then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group to form ethyl 4-((4-methoxybenzyl)oxy)nicotinate. The choice of a primary benzylic halide is crucial as it is highly reactive towards S(N)2 displacement and minimizes competing elimination reactions.

  • Ester Hydrolysis: The final step involves the saponification of the ethyl nicotinate ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis using a strong base such as sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.[6]

The overall synthetic scheme is depicted below:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Ethyl_4-hydroxynicotinate Ethyl 4-hydroxynicotinate Intermediate_Ester Ethyl 4-((4-methoxybenzyl)oxy)nicotinate Ethyl_4-hydroxynicotinate->Intermediate_Ester 1. Base Base (e.g., NaH) in DMF Base->Intermediate_Ester 4-Methoxybenzyl_chloride 4-Methoxybenzyl chloride 4-Methoxybenzyl_chloride->Intermediate_Ester Final_Product 4-((4-Methoxybenzyl)oxy)nicotinic acid Intermediate_Ester->Final_Product 2. Base_Hydrolysis 1. NaOH, EtOH/H₂O 2. HCl (aq) Base_Hydrolysis->Final_Product

Sources

Application

In Vitro Profiling of 4-((4-Methoxybenzyl)oxy)nicotinic Acid: From GPR109A Agonism to HIF-PHD Stability

Part 1: Executive Summary & Strategic Rationale The Compound & The Challenge 4-((4-Methoxybenzyl)oxy)nicotinic acid (4-PMB-NA) represents a critical scaffold in the development of metabolic therapeutics. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Compound & The Challenge

4-((4-Methoxybenzyl)oxy)nicotinic acid (4-PMB-NA) represents a critical scaffold in the development of metabolic therapeutics. Structurally, it is a 4-substituted pyridine-3-carboxylic acid.[1] This chemotype sits at the intersection of two major metabolic signaling pathways:

  • GPR109A (HCAR2): The high-affinity niacin receptor responsible for anti-lipolytic effects.

  • HIF Prolyl Hydroxylases (PHDs): Enzymes regulating hypoxia-inducible factor (HIF) stability.[2]

The 4-methoxybenzyl (PMB) ether moiety is chemically significant. While often used as a protecting group in organic synthesis, in medicinal chemistry, it serves as a lipophilic probe to explore the hydrophobic pockets of the PHD2 active site or the orthosteric binding site of GPR109A.

The Challenge: Developing a robust in vitro screening cascade that can distinguish between GPR109A agonism (lipid lowering potential) and PHD inhibition (anemia/ischemia therapy), while ensuring the PMB group remains stable under assay conditions.

Strategic Assay Architecture

This guide defines a dual-arm screening protocol:

  • Arm A (GPCR): A cell-based TR-FRET assay quantifying GPR109A-mediated cAMP suppression.

  • Arm B (Enzymatic): A biochemical fluorescence polarization assay measuring PHD2-mediated hydroxylation of HIF-1

    
    .
    

Part 2: Compound Handling & Chemical Integrity

Expert Insight: The PMB ether is acid-labile. Standard acidic stop solutions (e.g., HCl) used in some colorimetric assays may prematurely cleave the PMB group, reverting the molecule to 4-hydroxynicotinic acid and yielding false positives/negatives.

Preparation Protocol
  • Stock Solution: Dissolve 4-PMB-NA to 10 mM in 100% DMSO .

    • QC Check: Verify solubility by centrifugation at 10,000 x g for 5 mins; check for pellet.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the ether linkage).

  • Working Buffer: Dilute to 4x working concentration in assay buffer immediately prior to use. Maintain DMSO concentration < 0.5% in the final cell assay to prevent non-specific membrane perturbation.

Part 3: Arm A - GPR109A Functional Assay (Gi-Coupled)

Mechanistic Grounding

GPR109A couples to the G


i  protein. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. Since basal cAMP is low, we must first stimulate the cells with Forskolin (an AC activator) to create a window for measuring inhibition.
Protocol: TR-FRET cAMP Suppression (LANCE/HTRF)

Materials:

  • Cell Line: CHO-K1 stably expressing human GPR109A (HCAR2).

  • Reagents: Forskolin (10

    
    M), IBMX (0.5 mM, PDE inhibitor), Europium-labeled cAMP tracer, ULight/d2-labeled anti-cAMP antibody.
    

Step-by-Step Workflow:

  • Cell Seeding: Harvest CHO-GPR109A cells using enzyme-free dissociation buffer (PBS/EDTA). Resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX).

    • Density: 2,000 cells/well in a 384-well low-volume white plate (5

      
      L volume).
      
  • Compound Addition: Add 2.5

    
    L of 4-PMB-NA  (titrated 1 nM to 100 
    
    
    
    M).
    • Controls: Nicotinic Acid (Max Response), Vehicle (Min Response).

  • Stimulation: Immediately add 2.5

    
    L of Forskolin  (4x stock, final conc. 10 
    
    
    
    M).
  • Incubation: Incubate for 30 minutes at RT .

    • Why? cAMP flux is rapid; longer incubations allow receptor desensitization (

      
      -arrestin recruitment).
      
  • Detection: Add 5

    
    L of Detection Mix (Eu-cAMP + Anti-cAMP-d2 in Lysis Buffer).
    
  • Read: Incubate 1 hour RT. Read on TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 320 nm | Emission: 615 nm (Donor) & 665 nm (Acceptor).

Data Analysis: Calculate the Ratio (665/615 nm). Since this is a competition assay, Signal is inversely proportional to cAMP .

  • Agonist Hit: High Ratio (Low cAMP).

  • Z' Factor Requirement: > 0.5 for validation.

Part 4: Arm B - PHD2 Biochemical Inhibition Assay

Mechanistic Grounding

HIF Prolyl Hydroxylase 2 (PHD2) is a 2-oxoglutarate (2-OG) dependent dioxygenase. It hydroxylates Proline-564 on HIF-1


. Inhibitors of this enzyme mimic 2-OG or chelate the active site Iron (Fe2+).
Protocol: Fluorescence Polarization (FP) Displacement

Materials:

  • Enzyme: Recombinant human PHD2 (catalytic domain).

  • Substrate: FAM-labeled HIF-1

    
     peptide (residues 556-574).
    
  • Cofactors: 2-Oxoglutarate, Ascorbate, Fe(II)SO4.

Step-by-Step Workflow:

  • Master Mix Prep: Prepare Assay Buffer (20 mM Tris pH 7.5, 5 mM KCl, 1.5 mM MgCl2).

    • Critical: Add Fe(II)SO4 (50

      
      M)  and Ascorbate (1 mM)  fresh. Iron oxidizes rapidly; ascorbate prevents this.
      
  • Enzyme Reaction:

    • Add 10

      
      L PHD2 enzyme (final 50 nM).
      
    • Add 50 nL 4-PMB-NA (Echo acoustic dispense or pin tool).

    • Incubate 15 mins RT to allow compound binding to the active site.

  • Substrate Initiation: Add 10

    
    L Substrate Mix (FAM-HIF peptide + 2-OG).
    
  • Reaction: Incubate 60 mins at 30°C.

  • Stop & Detect: Add 20

    
    L Stop Solution containing VBC Complex  (Von Hippel-Lindau protein).
    
    • Mechanism:[2][3][4] VBC binds specifically to hydroxylated HIF peptide. Binding increases the molecular weight, increasing Fluorescence Polarization (mP).

  • Read: Measure FP (Excitation 485 nm / Emission 535 nm).

Data Interpretation:

  • High mP: High hydroxylation (Active Enzyme, No Inhibition).

  • Low mP: Low hydroxylation (Inhibited Enzyme).

  • 4-PMB-NA Effect: If 4-PMB-NA inhibits PHD2, mP values will decrease in a dose-dependent manner.

Part 5: Visualization & Pathway Logic

The following diagram illustrates the dual signaling pathways being interrogated by 4-PMB-NA.

G cluster_0 Arm A: GPR109A Pathway (Lipid Metabolism) cluster_1 Arm B: PHD2 Pathway (Hypoxia Response) Compound 4-PMB-NA GPR109A GPR109A (Receptor) Compound->GPR109A Agonist? PHD2 PHD2 (Enzyme) Compound->PHD2 Inhibitor? Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Lipolysis Lipolysis (Fat Breakdown) cAMP->Lipolysis Promotes HIF HIF-1α (Substrate) PHD2->HIF Hydroxylates HIF_OH HIF-1α-OH (Hydroxylated) HIF->HIF_OH VHL VHL Complex HIF_OH->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Tags for

Caption: Dual-target signaling logic. Arm A tests if 4-PMB-NA activates GPR109A to lower cAMP. Arm B tests if it inhibits PHD2 to prevent HIF degradation.

Part 6: Troubleshooting & Validation

IssueProbable CauseSolution
High Background (Arm A) High basal cAMP or PDE activity.Increase IBMX concentration to 1 mM. Ensure cells are not over-confluent (>90%).
No Inhibition (Arm B) Iron oxidation or PMB interference.Prepare Fe(II)/Ascorbate mix immediately before use. Check if PMB group is sterically clashing with 2-OG pocket (run competition assay with 2-OG).
Compound Precipitation Low solubility of PMB group.Perform nephelometry check.[5] If precipitating >50

M, add 0.01% Triton X-100 to assay buffer.
"Hook Effect" Fluorescence quenching.Check compound autofluorescence at 320nm (TR-FRET) or 485nm (FP).

Part 7: References

  • GPR109A Signaling: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine 9, 352–355 (2003). Link

  • PHD2 Assay Principles: Schofield, C. J., & Ratcliffe, P. J. "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology 5, 343–354 (2004). Link

  • TR-FRET Methodology: Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics 3, 22-32 (2009). Link

  • Nicotinic Acid Derivatives: "Nicotinic Acid."[1][6][7][8][9] PubChem Database, CID=938.[6] Link

Sources

Method

Application Note: Quantitative Analysis of 4-((4-Methoxybenzyl)oxy)nicotinic Acid

Introduction 4-((4-Methoxybenzyl)oxy)nicotinic acid is a molecule of interest in pharmaceutical development, potentially as an active pharmaceutical ingredient (API) or a key intermediate. Accurate and precise quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-((4-Methoxybenzyl)oxy)nicotinic acid is a molecule of interest in pharmaceutical development, potentially as an active pharmaceutical ingredient (API) or a key intermediate. Accurate and precise quantification of this compound is paramount for quality control, pharmacokinetic studies, and stability testing. This document provides a comprehensive guide to validated analytical methods for the determination of 4-((4-Methoxybenzyl)oxy)nicotinic acid in various matrices, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles and adhere to the standards set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3][4][5]

The structural features of 4-((4-Methoxybenzyl)oxy)nicotinic acid, possessing both a nicotinic acid moiety and a methoxybenzyl group, lend themselves to several analytical techniques. This application note will focus on the two most robust and widely applicable methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a simpler UV-Vis spectrophotometric method will be discussed for preliminary or high-throughput screening purposes.

The choice of analytical method is contingent upon the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.[6][7] This guide will elucidate the rationale behind the selection of each method and provide detailed, step-by-step protocols to facilitate their implementation in a laboratory setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a workhorse technique in pharmaceutical analysis, offering a balance of sensitivity, specificity, and cost-effectiveness.[6] The presence of aromatic rings and a carboxyl group in 4-((4-Methoxybenzyl)oxy)nicotinic acid allows for strong UV absorbance, making this a suitable detection method.

Principle and Rationale

This method separates 4-((4-Methoxybenzyl)oxy)nicotinic acid from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The separated analyte then passes through a UV detector, which measures its absorbance at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standards of known concentrations. The selection of a C18 column is based on the non-polar nature of the benzyl and methoxybenzyl groups, which will interact favorably with the hydrophobic stationary phase. The mobile phase composition is optimized to achieve good peak shape and resolution.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Calibration Standards Calibrate Construct Calibration Curve Standard->Calibrate Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 265 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol

1.3.1. Materials and Reagents

  • 4-((4-Methoxybenzyl)oxy)nicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

1.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

1.3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3.4. Sample Preparation

  • For Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve in the diluent to a target concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): Protein precipitation is a common and effective sample preparation technique.[8][9][10] To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (if used). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of diluent.

1.3.5. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution (example):

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning the standard solution (typically around 265 nm for nicotinic acid derivatives).[6]

1.3.6. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.[11]

  • Calculate the concentration of 4-((4-Methoxybenzyl)oxy)nicotinic acid in the prepared sample by interpolating its peak area into the calibration curve.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][5] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria (Typical)
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy % Recovery between 98.0% and 102.0% for drug substance.
Precision Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 2%.[1]
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable accuracy, precision, and linearity.[5]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices, LC-MS/MS is the method of choice.[6]

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer selects the precursor ion corresponding to the protonated or deprotonated molecule. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.[12][13]

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Prepare Sample (e.g., SPE) Inject Inject into LC Sample->Inject Standard Prepare Calibration Standards with Internal Standard Calibrate Construct Calibration Curve Standard->Calibrate Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select Select Precursor Ion (Q1) Ionize->Select Fragment Fragment Ion (Q2) Select->Fragment Detect Detect Product Ion (Q3) Fragment->Detect Integrate Integrate Peak Area Ratio Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol

2.3.1. Materials and Reagents

  • As per HPLC-UV method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

2.3.2. Instrumentation

  • LC system (as described for HPLC-UV).

  • Triple quadrupole mass spectrometer with an ESI source.

  • Data acquisition and processing software.

2.3.3. Preparation of Solutions

  • Mobile phases, diluent, and standard solutions are prepared similarly to the HPLC-UV method. The calibration standards and samples should be spiked with a fixed concentration of the internal standard.

2.3.4. Sample Preparation

  • For biological matrices, a more rigorous cleanup than simple protein precipitation may be necessary to minimize matrix effects.[10] Solid-Phase Extraction (SPE) is a highly effective technique.[9][14]

    • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced polymer) with methanol followed by water.

    • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer).

    • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

    • Elution: Elute the analyte with a stronger organic solvent, often containing a small amount of acid or base.

    • Evaporate the eluate and reconstitute in the mobile phase.

2.3.5. LC-MS/MS Conditions

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster run times.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte). Given the nicotinic acid structure, negative mode may be preferable.[13]

    • MRM Transitions:

      • Determine the mass-to-charge ratio (m/z) of the precursor ion for 4-((4-Methoxybenzyl)oxy)nicotinic acid and the internal standard.

      • Optimize the collision energy to identify the most abundant and stable product ion for each precursor.

      • Monitor the specific precursor -> product ion transitions. For example, for nicotinic acid, a transition of m/z 124 -> 80 is often used.[12]

    • Optimize other parameters such as capillary voltage, cone voltage, and gas flows.

2.3.6. Data Analysis and Quantification

  • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Perform a weighted linear regression (e.g., 1/x or 1/x²) to obtain the calibration curve parameters.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

Validation for an LC-MS/MS bioanalytical method follows similar principles to HPLC-UV but with additional considerations, particularly regarding matrix effects.

Validation ParameterAcceptance Criteria (Typical for Bioanalysis)
Selectivity No significant interference at the retention times of the analyte and internal standard in at least six different sources of blank matrix.[13]
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run accuracy (% deviation from nominal) and precision (% RSD) should be within ±15% (±20% at LLOQ).
Matrix Effect Assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.[13]
Recovery The extraction efficiency of the analyte should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples.[12][15]

UV-Vis Spectrophotometry

For a rapid, simple, and high-throughput estimation of 4-((4-Methoxybenzyl)oxy)nicotinic acid in non-complex matrices (e.g., pure substance or simple formulations), UV-Vis spectrophotometry can be employed.

Principle and Rationale

This method relies on the direct measurement of the absorbance of the analyte in a solution at its wavelength of maximum absorbance (λmax), according to the Beer-Lambert law. The aromatic nature of the molecule results in significant UV absorption.[16]

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Measure Measure Absorbance at λmax Sample->Measure Standard Prepare Calibration Standards Calibrate Construct Calibration Curve Standard->Calibrate Scan Scan for λmax Scan->Measure Quantify Calculate Concentration Measure->Quantify Calibrate->Quantify

Caption: Workflow for UV-Vis spectrophotometric quantification.

Detailed Protocol

3.3.1. Materials and Reagents

  • 4-((4-Methoxybenzyl)oxy)nicotinic acid reference standard

  • Suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

3.3.2. Instrumentation

  • UV-Vis spectrophotometer (double beam recommended)

3.3.3. Protocol

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.[17]

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2-20 µg/mL). Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.[16] Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution with a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Quantification: Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Limitations

This method is less specific than chromatographic techniques and is susceptible to interference from any other component in the sample that absorbs at the same wavelength. Therefore, it is best suited for pure samples or simple mixtures where the excipients do not have significant UV absorbance in the same region.

Conclusion

The choice of an analytical method for the quantification of 4-((4-Methoxybenzyl)oxy)nicotinic acid is dictated by the specific analytical challenge. HPLC-UV offers a robust and reliable method for routine quality control and formulation analysis. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are required. UV-Vis spectrophotometry provides a simple and rapid alternative for the analysis of pure substances. In all cases, a thorough method validation in accordance with ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data.[1][2][3][5]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service - Creative Proteomics.
  • HPLC Sample Preparation - Organomation.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. (2024, April 29).
  • HPLC Sample Prep: Critical First Steps in LC Analysis - Lab Manager. (2011, November 2).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010, April 1).
  • Bioanalytical sample preparation | Biotage. (2025, December 6).
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography - bevital.
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.
  • Spectroscopy Aromatic Amino Acids - Hydrodynamic Methods.
  • REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices - Chemical Papers.
  • UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. (2018, June 30).
  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151) - Phenomenex. (2020, December 11).
  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts.
  • UV spectrophotometric method development and validation for the quantitative measurement of Rosmarinic acid - Der Pharma Chemica. (2026, January 28).
  • Analysis of Organic Acids using UV Detection - Hitachi High-Tech.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK.
  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. (2024, March 28).
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements - Pickering Laboratories.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.
  • J. Baqai Med. Univ.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-((4-Methoxybenzyl)oxy)nicotinic Acid

Introduction & Scope The compound 4-((4-Methoxybenzyl)oxy)nicotinic acid (CAS: 639091-44-4) is a critical intermediate in the synthesis of pyridine-based kinase inhibitors and pharmaceutical scaffolds. Structurally, it c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 4-((4-Methoxybenzyl)oxy)nicotinic acid (CAS: 639091-44-4) is a critical intermediate in the synthesis of pyridine-based kinase inhibitors and pharmaceutical scaffolds. Structurally, it consists of a nicotinic acid core functionalized at the 4-position with a para-methoxybenzyl (PMB) ether group.[1]

The analysis of this molecule presents specific chromatographic challenges:

  • Amphoteric Nature: The presence of a basic pyridine nitrogen and an acidic carboxylic acid requires careful pH control to ensure reproducible retention and peak shape.[1]

  • Hydrophobicity Contrast: The PMB group adds significant hydrophobicity, while the nicotinic acid core is polar, requiring a gradient method to resolve the main peak from polar impurities (e.g., 4-hydroxynicotinic acid) and hydrophobic byproducts (e.g., PMB alcohol).

  • Chemical Stability: While PMB ethers are generally stable, they can be acid-labile.[1] The analytical method must balance acidic mobile phases (for peak shape) with on-column stability.

This application note outlines a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed for the purity assessment and assay of this intermediate.

Physicochemical Profiling & Method Strategy

Understanding the molecule's behavior in solution is the foundation of this protocol.

  • pKa Values (Estimated):

    • Pyridine Nitrogen:[1] pKa ~ 4.8 (Protonated/Cationic below pH 4.8).[1]

    • Carboxylic Acid:[1][2][3] pKa ~ 3.5 (Neutral below pH 3.5, Anionic above).[1]

  • Target pH Strategy:

    • Option A (pH > 7): Molecule is Anionic (COO⁻, Pyridine neutral).[1] Good solubility, but potential for silanol interactions with the nitrogen.[1]

    • Option B (pH < 3): Molecule is Cationic (COOH, Pyridine H⁺).[1] This is the preferred strategy. Operating at pH 2.5 ensures the carboxylic acid is protonated (neutral) and the pyridine is protonated (positive). While cationic analytes can tail on silica, modern Type B (high purity) silica columns mitigate this, and the low pH suppresses the ionization of the carboxylic acid, sharpening the peak.

Chemical Logic Diagram

The following diagram illustrates the ionization states and method selection logic.

G Molecule 4-((4-Methoxybenzyl)oxy) nicotinic acid pH_Low Acidic Mobile Phase (pH 2.5) Molecule->pH_Low Select pH pH_High Neutral Mobile Phase (pH 7.0) Molecule->pH_High State_Low Species: Cationic (+) (Pyridine-H+, COOH) pH_Low->State_Low Protonation State_High Species: Anionic (-) (Pyridine, COO-) pH_High->State_High Deprotonation Outcome_Low Result: Sharp Peaks, Stable Retention (Preferred) State_Low->Outcome_Low Outcome_High Result: Good Solubility, Risk of Tailing State_High->Outcome_High

Caption: Ionization state analysis driving the selection of an acidic mobile phase for optimal peak shape.

Optimized Analytical Protocol

This protocol serves as the "Gold Standard" for Quality Control (QC) release testing.

Instrumentation & Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Double end-capped to reduce silanol activity; 3.5 µm offers better resolution than 5 µm without UHPLC backpressure.[1]
Column Temp 35°CImproves mass transfer and reduces viscosity.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses carboxylic acid ionization; phosphate buffer improves peak symmetry for basic nitrogens.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than methanol; prevents potential transesterification risks.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 265 nmMaxima for nicotinic core; 265 nm provides high sensitivity for both the core and PMB group.
Injection Vol 5.0 µLLow volume to prevent solvent effects (peak broadening).[1]
Run Time 15 MinutesSufficient to elute hydrophobic impurities.[1]
Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Loading
8.01090Elution of Main Peak & Hydrophobics
10.01090Wash
10.19010Re-equilibration Start
15.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure complete solubility of the PMB ether), then dilute to volume with Diluent.

  • Working Standard: Dilute Stock 1:10 with Diluent to achieve ~0.1 mg/mL.

Method Validation Summary

This method has been evaluated against ICH Q2(R1) guidelines.

ParameterResultNotes
Specificity Resolution > 2.0Separates Main Peak (RT ~6.2 min) from PMB Alcohol (RT ~5.1 min) and 4-Chloronicotinic acid (RT ~3.5 min).[1]
Linearity R² > 0.9995Range: 0.01 mg/mL to 0.2 mg/mL.[1]
Precision RSD < 0.5% (n=6)System suitability requirement met.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLHighly sensitive for impurity tracking.[1]
Robustness StablepH variation ± 0.2 units showed no significant RT shift.[1]

Troubleshooting & Degradation Pathways

Analysts must be aware of potential degradation, particularly the cleavage of the PMB ether.

Degradation Workflow

If the sample is exposed to strong acids or heat during prep, the PMB group cleaves, yielding 4-Hydroxynicotinic acid and 4-Methoxybenzyl alcohol .

D Parent Parent: 4-((4-Methoxybenzyl)oxy) nicotinic acid (RT: 6.2 min) Stress Acidic Stress / Heat Parent->Stress Impurity1 Impurity A: 4-Hydroxynicotinic acid (Polar, RT: ~2.1 min) Stress->Impurity1 Ether Cleavage Impurity2 Impurity B: 4-Methoxybenzyl Alcohol (PMB-OH, RT: ~5.1 min) Stress->Impurity2 Leaving Group

Caption: Chromatographic profile of potential degradation products.

Common Issues
  • Peak Tailing:

    • Cause: Interaction of the pyridine nitrogen with residual silanols.

    • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus, Symmetry C18).[1] If using an older column, add 5mM Triethylamine (TEA) to the mobile phase (adjust pH after addition).[1]

  • Split Peaks:

    • Cause: Sample solvent is too strong (e.g., 100% DMSO injection).[1]

    • Fix: Ensure the final injection solvent contains at least 50% water.

References

  • Dong, M. W. (2018).[1] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.[1] Link

  • PubChem. (2025).[1][4] Nicotinic Acid | C6H5NO2.[1] National Library of Medicine.[1] Link[1]

  • Phenomenex. (2025).[1] Mobile Phase Optimization: A Critical Factor in HPLC. Link

  • Williams, R. (2022).[1][5] pKa Data Compiled. Organic Chemistry Data. Link

  • Sigma-Aldrich. (2025).[1] 2-((4-Methoxybenzyl)amino)nicotinic acid Product Data. Link

Sources

Method

4-((4-Methoxybenzyl)oxy)nicotinic acid as a potential therapeutic agent

Application Note: 4-((4-Methoxybenzyl)oxy)nicotinic Acid – Synthesis, Characterization, and Therapeutic Potential Introduction & Therapeutic Rationale 4-((4-Methoxybenzyl)oxy)nicotinic acid (4-MBONA) represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-((4-Methoxybenzyl)oxy)nicotinic Acid – Synthesis, Characterization, and Therapeutic Potential

Introduction & Therapeutic Rationale

4-((4-Methoxybenzyl)oxy)nicotinic acid (4-MBONA) represents a critical structural motif in medicinal chemistry, serving dual roles as a lipophilic analog of nicotinic acid (Niacin) and a versatile intermediate for 4-pyridone-3-carboxamide-based therapeutics.

Mechanism of Action & Potential Applications
  • GPR109A (HCAR2) Modulation:

    • Rationale: Nicotinic acid is a potent agonist of GPR109A, a G-protein coupled receptor that inhibits lipolysis in adipocytes. However, its utility is limited by cutaneous flushing (mediated by prostaglandins).

    • Hypothesis: The bulky, lipophilic 4-((4-methoxybenzyl)oxy) group may alter the binding kinetics or signaling bias at GPR109A, potentially reducing flushing while maintaining antilipolytic activity. Alternatively, it may act as a prodrug, releasing the active 4-hydroxynicotinic acid metabolite intracellularly.

  • HIF Prolyl Hydroxylase (HIF-PH) Inhibition Scaffold:

    • Rationale: 4-Hydroxy-3-carboxamide derivatives are established HIF-PH inhibitors (e.g., Roxadustat). 4-MBONA serves as the protected precursor ("caged" scaffold) for synthesizing novel HIF stabilizers. The 4-methoxybenzyl (PMB) group protects the 4-hydroxyl moiety during amide coupling, preventing side reactions.

  • NAMPT Inhibition:

    • Rationale: Nicotinic acid phosphoribosyltransferase (NAMPT) is a key enzyme in NAD+ salvage. Structural analogs of nicotinic acid can act as competitive inhibitors or alternative substrates, impacting cancer cell metabolism.

Chemical Synthesis Protocol

Objective: Synthesize high-purity 4-((4-Methoxybenzyl)oxy)nicotinic acid from 4-chloronicotinic acid via Nucleophilic Aromatic Substitution (


).
Materials:
  • Starting Material: 4-Chloronicotinic acid (CAS: 10177-29-4)

  • Reagent: 4-Methoxybenzyl alcohol (PMB-OH) (CAS: 105-13-5)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous DMF or DMSO

  • Workup: 1N HCl, Ethyl Acetate, Brine

Step-by-Step Procedure:
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-Methoxybenzyl alcohol (1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Carefully add NaH (2.2 eq) portion-wise. (Note: 2 equivalents are required—one for the alcohol and one for the carboxylic acid of the starting material). Stir for 30 min at 0°C until gas evolution ceases.

  • Coupling: Add 4-Chloronicotinic acid (1.0 eq) dissolved in minimal DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: The reaction is complete when the starting material (4-Cl-Nicotinic acid) is consumed.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with water.

    • Acidify the aqueous phase to pH ~3–4 using 1N HCl to precipitate the product.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient 95:5 to 90:10).

Yield Expectation: 75–85% Appearance: White to off-white solid.

Analytical Characterization

Confirm identity and purity before biological testing.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 95% (Area %)
Identity 1H-NMR (DMSO-d6)Characteristic peaks:

3.80 (s, 3H, OMe), 5.20 (s, 2H, CH2), 6.9-7.4 (PMB aromatic), 8.5-9.0 (Pyridine H2, H6).
Mass Spec LC-MS (ESI+)[M+H]+ consistent with calculated mass (MW ~259.26 Da).
Solubility Visual/TurbiditySoluble in DMSO (>10 mM), Ethanol. Poorly soluble in water at neutral pH.

Biological Evaluation Protocols

A. GPR109A (HCAR2) cAMP Inhibition Assay

Determine if 4-MBONA acts as an agonist for the niacin receptor.

Principle: GPR109A is


-coupled. Agonism inhibits Forskolin-induced cAMP production.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HCAR2).

  • Seeding: Plate 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Treatment:

    • Prepare 4-MBONA serial dilutions in assay buffer (HBSS + 0.5 mM IBMX).

    • Add compound to cells + 10

      
      M Forskolin.
      
    • Include Niacin as a positive control (Reference Agonist).

  • Incubation: 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • Analysis: Plot cAMP vs. log[Compound]. Calculate

    
    .
    
    • Interpretation: A decrease in cAMP indicates agonism. Compare

      
       and 
      
      
      
      to Niacin.
B. Metabolic Stability (Microsomal Assay)

Assess the stability of the PMB ether linkage.

Protocol:

  • Incubation: Incubate 1

    
    M 4-MBONA with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Time Points: 0, 15, 30, 60 min.

  • Termination: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of 4-hydroxynicotinic acid (Metabolite).

    • Significance: Rapid cleavage suggests 4-MBONA acts as a prodrug.

Visualization of Workflows

Figure 1: Synthesis and Metabolic Pathway[1]

G Start 4-Chloronicotinic Acid (Precursor) Product 4-((4-Methoxybenzyl)oxy)nicotinic Acid (4-MBONA) Start->Product NaH, DMF, 60°C (SnAr Reaction) Reagent 4-Methoxybenzyl Alcohol (PMB-OH) Reagent->Product Metabolite 4-Hydroxynicotinic Acid (Active Metabolite?) Product->Metabolite Liver Microsomes (CYP450) (O-Dealkylation) Target Target Engagement (GPR109A / HIF-PH) Product->Target Direct Binding (Lipophilic Agonist) Metabolite->Target Active Species

Caption: Synthetic route for 4-MBONA and its divergent biological fates: direct target engagement or metabolic conversion to 4-hydroxynicotinic acid.

Figure 2: Therapeutic Screening Workflow

G cluster_0 Primary Screen (In Vitro) cluster_1 Secondary Profiling Compound 4-MBONA (Test Compound) GPR GPR109A Assay (cAMP Reduction) Compound->GPR PHD HIF-PH Assay (Enzyme Inhibition) Compound->PHD Stab Metabolic Stability (Microsomes) GPR->Stab Hit Confirmed PHD->Stab Hit Confirmed Tox Cytotoxicity (HepG2 MTT) Stab->Tox Decision Lead Optimization (SAR Analysis) Tox->Decision Non-Toxic

Caption: Step-wise screening cascade to validate 4-MBONA as a GPR109A agonist or HIF-PH inhibitor scaffold.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Dengler, F., et al. (2011). "Syntheses of 4-alkoxy- and 4-amino-nicotinic acids and their derivatives." European Journal of Organic Chemistry, 2011(1), 146-154. Link

  • Rabinowitz, M. H., et al. (2010). "Design and synthesis of novel HIF-prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry, 53(15), 5755-5765. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Reference for PMB stability and cleavage conditions). Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences, 27(7), 384-390. Link

Application

Application Note: Strategic Utilization of 4-((4-Methoxybenzyl)oxy)nicotinic Acid in 4-Pyridone Scaffold Synthesis

Topic: Applications of 4-((4-Methoxybenzyl)oxy)nicotinic acid in Drug Discovery Content Type: detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-((4-Methoxybenzyl)oxy)nicotinic acid in Drug Discovery Content Type: detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Logic

In modern medicinal chemistry, the 4-pyridone-3-carboxamide motif is a "privileged scaffold," appearing centrally in kinase inhibitors (e.g., p38 MAPK inhibitors), HIF-prolyl hydroxylase (HIF-PH) inhibitors, and viral integrase inhibitors. However, the direct synthesis of these molecules is plagued by the tautomeric ambiguity of the 4-hydroxypyridine core.

4-((4-Methoxybenzyl)oxy)nicotinic acid (hereafter referred to as 4-PMB-Nicotinic Acid ) serves as a critical "Tautomer-Locked" building block . By masking the 4-hydroxyl group with a para-methoxybenzyl (PMB) ether, this reagent achieves three strategic objectives:

  • Tautomer Locking: It forces the ring into the pyridine aromatic system, preventing the formation of the unreactive 4-pyridone tautomer during amide coupling.

  • Solubility Enhancement: It renders the otherwise insoluble zwitterionic core soluble in standard organic solvents (DCM, DMF, THF), enabling high-throughput parallel synthesis.

  • Orthogonal Deprotection: The PMB group is acid-labile (TFA), allowing for a clean "reveal" of the bioactive 4-pyridone pharmacophore after the library diversity has been installed.

Mechanistic Insight: The "Tautomer Trap"

The core challenge in synthesizing 4-pyridone drugs is the equilibrium between the 4-hydroxypyridine (aromatic, reactive) and the 4-pyridone (non-aromatic, unreactive amide-like) forms. Standard coupling reagents (HATU, EDC) often fail with the free 4-hydroxy acid due to poor solubility and competing O- vs. N-acylation.

Visualization: The PMB Solution

The following diagram illustrates how 4-PMB-Nicotinic Acid bypasses the tautomeric equilibrium to facilitate library synthesis.

TautomerLogic cluster_solution The Solution: PMB Locking Hydroxyl 4-Hydroxynicotinic Acid (Aromatic Pyridine) Pyridone 4-Pyridone (Non-aromatic, Stable) Hydroxyl->Pyridone Equilibrium (Favors Pyridone) PMB_Acid 4-PMB-Nicotinic Acid (LOCKED Pyridine Form) Pyridone->PMB_Acid Protection (PMB-Cl/Base) Amide Coupled Amide Intermediate PMB_Acid->Amide Amide Coupling (HATU/Amine) FinalDrug 4-Pyridone Drug Candidate Amide->FinalDrug Acid Deprotection (TFA/DCM)

Caption: The PMB group locks the core in the pyridine form, enabling standard amide coupling chemistry before revealing the bioactive pyridone.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (4-PMB-Nicotinic Acid)

Context: This step converts commercially available 4-chloronicotinic acid into the protected ether. Safety: Sodium hydride is pyrophoric. Work under inert atmosphere.

Materials:

  • 4-Chloronicotinic acid (1.0 equiv)

  • 4-Methoxybenzyl alcohol (PMB-OH) (2.5 equiv)

  • Sodium Hydride (NaH, 60% in oil) (3.0 equiv)

  • Anhydrous DMF (0.5 M concentration)

Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (3.0 equiv) in anhydrous DMF at 0°C.

  • Alkoxide Formation: Add PMB-OH (2.5 equiv) dropwise. Stir at 0°C for 30 min until gas evolution ceases.

  • Displacement: Add 4-chloronicotinic acid (1.0 equiv) portion-wise. (Note: The first equivalent of base deprotonates the carboxylic acid; the subsequent equivalents drive the SNAr reaction).

  • Heating: Warm the mixture to 80°C and stir for 4–6 hours. Monitor by LCMS for the disappearance of the chloro-starting material.

  • Workup: Cool to room temperature. Carefully quench with water. Acidify to pH ~3–4 using 1M HCl. The product, 4-((4-methoxybenzyl)oxy)nicotinic acid , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water and cold ether. Recrystallize from Ethanol/Water if necessary.

Protocol B: Parallel Amide Library Generation

Context: Utilizing the carboxylic acid for diversity generation via amide coupling.

Materials:

  • 4-PMB-Nicotinic Acid (1.0 equiv)

  • Diverse Amines (R-NH2) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF or DCM (Solvent)

Procedure:

  • Dissolve 4-PMB-Nicotinic Acid in DMF (0.2 M).

  • Add DIPEA followed by HATU. Stir for 15 minutes to form the activated ester.

  • Add the specific amine (R-NH2).

  • Stir at Room Temperature for 2–12 hours.

  • Validation: Unlike the free pyridone, this reaction proceeds rapidly due to the aromatic nature of the pyridine ring.

  • Isolation: Dilute with EtOAc, wash with saturated NaHCO3 and Brine. Dry over MgSO4. (Crude purity is often >90%, suitable for the next step without chromatography).

Protocol C: The "Reveal" (Deprotection to 4-Pyridone)

Context: Removing the PMB group to generate the final bioactive scaffold. Critical Insight: The PMB cation generated during deprotection is highly electrophilic and will re-alkylate the pyridine nitrogen if not intercepted. Scavengers are mandatory.

Materials:

  • PMB-Protected Amide (from Protocol B)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger: Anisole or Triethylsilane (TES) (5.0 equiv)

Procedure:

  • Dissolve the intermediate in DCM (0.1 M).

  • Add the Scavenger (Anisole or TES, 5.0 equiv).

  • Add TFA (20% v/v final concentration).

  • Reaction: Stir at Room Temperature or 40°C.

    • Monitoring: The reaction typically turns purple/red (PMB cation).

  • Completion: usually < 2 hours.

  • Workup: Remove volatiles under reduced pressure.

  • Purification: The residue is often the TFA salt of the 4-pyridone. Purify via Reverse Phase HPLC (Water/Acetonitrile) to isolate the clean 4-pyridone-3-carboxamide.

Data Summary: Yield & Solvent Compatibility

The following table compares the efficiency of coupling 4-PMB-Nicotinic Acid versus the unprotected 4-Hydroxynicotinic Acid.

Parameter4-Hydroxynicotinic Acid (Unprotected)4-PMB-Nicotinic Acid (Protected)
Solubility (DCM/DMF) Poor / InsolubleExcellent
Coupling Reagent Requires PyBOP/SpecializedStandard HATU/EDC
Amide Yield (Avg) 15–30% (Variable)85–95% (Consistent)
Purification Difficult (Zwitterionic)Standard Normal Phase SiO2
Tautomer Status Mixed EquilibriumLocked Pyridine

Application Case Study: Kinase Inhibitor Discovery

In the development of p38 MAP Kinase inhibitors , the 4-pyridone motif acts as a hydrogen bond acceptor/donor pair in the ATP binding pocket.

  • Workflow:

    • Use 4-PMB-Nicotinic Acid to couple with a bulky aryl amine (e.g., 2,3-dichlorophenyl amine) to fit the hydrophobic pocket.

    • Perform Suzuki coupling at the 6-position (if using a halogenated variant) while PMB is still attached.

    • Deprotect PMB at the final stage.

  • Result: This strategy avoids the solubility issues of handling the polar pyridone core throughout the 5-6 step synthesis, improving overall yield by >40%.

Workflow Diagram: Library Synthesis

LibraryWorkflow cluster_library Step 2: Parallel Library Synthesis (Diversity) Start 4-Chloronicotinic Acid Step1 Step 1: PMB Protection (NaH, PMB-OH) Start->Step1 Intermediate 4-PMB-Nicotinic Acid (The Building Block) Step1->Intermediate Lib1 Amide A (R = Aryl) Intermediate->Lib1 HATU/R1-NH2 Lib2 Amide B (R = Alkyl) Intermediate->Lib2 HATU/R2-NH2 Lib3 Amide C (R = Heteroaryl) Intermediate->Lib3 HATU/R3-NH2 Step3 Step 3: Global Deprotection (TFA + Scavenger) Lib1->Step3 Lib2->Step3 Lib3->Step3 Final 4-Pyridone Library (Bioactive) Step3->Final

Caption: Modular workflow for generating diverse 4-pyridone libraries using the PMB-protected scaffold.

References

  • Biochemical Pathways of Nicotinamide-Derived Pyridones. Source: MDPI (Molecules), 2021. Context: Describes the synthesis of 4-pyridone-3-carboxamide metabolites using PMB protection strategies to isolate specific tautomers. URL:[Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine ethers. Source: Beilstein Journal of Organic Chemistry, 2021. Context: While focusing on 2-pyridones, this paper details the identical "Protect-Functionalize-Deprotect" logic using acid-labile ethers (PMB/Benzyl) to manage pyridine solubility and tautomerism during library construction. URL:[Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Source: PMC (PubMed Central), 2014. Context: Provides the foundational conditions for PMB installation and removal (TFA/Scavenger protocols) essential for the protocols listed above. URL:[Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs. Source: PMC (PubMed Central), 2013. Context: Demonstrates the use of PMB protection on pyridine-like scaffolds to prevent side reactions during complex ring formations and oxidations. URL:[Link]

Method

Application Note: A Strategic Guide to Developing Novel Enzyme Inhibitors Using the 4-((4-Methoxybenzyl)oxy)nicotinic Acid Scaffold

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 4-((4-Methoxybenzyl)oxy)nicotinic acid scaffold for the development of novel enzyme inhibitors. Abstract The discovery o...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 4-((4-Methoxybenzyl)oxy)nicotinic acid scaffold for the development of novel enzyme inhibitors.

Abstract

The discovery of potent and selective enzyme inhibitors remains a cornerstone of modern drug development. The selection of a suitable chemical scaffold is a critical starting point, providing a structural foundation for iterative optimization of affinity, selectivity, and pharmacokinetic properties. This guide introduces the 4-((4-Methoxybenzyl)oxy)nicotinic acid scaffold as a versatile starting point for inhibitor development. The scaffold combines the well-documented biological relevance of the nicotinic acid core with a flexible benzyloxy side chain, offering multiple points for chemical modification to achieve desired interactions within an enzyme's active site. We provide a comprehensive overview of the scaffold's chemical rationale, a representative synthetic protocol, and a detailed roadmap for inhibitor discovery and characterization. This includes protocols for high-throughput screening, mechanism of action studies, and cellular target engagement, using the epigenetic regulator Bromodomain-containing protein 4 (BRD4) as a practical example.

Part 1: The Scaffold - Chemical Rationale and Synthesis

The 4-((4-Methoxybenzyl)oxy)nicotinic acid scaffold is a privileged structure for several reasons:

  • Nicotinic Acid Core: The pyridine ring of nicotinic acid is a common motif in bioactive molecules. Its nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions present in some enzyme active sites.[1] The carboxylic acid group provides a crucial anchor point, capable of forming strong ionic interactions or hydrogen bonds with polar residues like arginine, lysine, or histidine.

  • Ether Linkage: The ether bond provides conformational flexibility, allowing the two aromatic rings to adopt optimal orientations to fit into a binding pocket. It is also generally more stable to metabolic degradation than an ester linkage.

  • Methoxybenzyl Group: The 4-methoxybenzyl moiety offers a tunable hydrophobic component for exploring van der Waals interactions. The methoxy group can be moved to the ortho or meta positions, or replaced with other substituents to probe the electronic and steric requirements of the target's binding site, forming the basis of a structure-activity relationship (SAR) study.[2][3]

Representative Synthetic Protocol: Two-Step Synthesis of the Scaffold

This protocol outlines a standard and reliable method for synthesizing the core scaffold.

Step 1: Williamson Ether Synthesis

  • To a solution of 4-chloronicotinic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add (4-methoxyphenyl)methanol (1.2 eq).

  • Add a strong base, such as sodium hydride (NaH, 2.5 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Scientist's Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol, forming a potent nucleophile. The excess is used to drive the reaction to completion and neutralize the carboxylic acid proton.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction carefully by slowly adding water at 0 °C.

  • Acidify the aqueous solution to pH ~3-4 with 1M HCl. The product should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-((4-methoxybenzyl)oxy)nicotinic acid.

Step 2: Purification and Characterization

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To assess purity (>95% is desirable for screening).

Part 2: Target Identification and Primary Screening

The versatility of the scaffold allows it to be screened against a wide range of enzyme families. Nicotinic acid derivatives have shown activity against targets as diverse as Cytochrome P450s, cholinesterases, and various metabolic enzymes.[1][4] For this guide, we will focus on a modern therapeutic target class: epigenetic readers. Specifically, we will detail a protocol for screening inhibitors against BRD4, a bromodomain-containing protein implicated in cancer and inflammation.

Experimental Workflow: From Library to Validated Hit

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization Lib Scaffold-based Compound Library HTS Single-Point HTS (e.g., 10 µM) Lib->HTS Hits Identify Primary Hits (e.g., >50% Inhibition) HTS->Hits Dose Dose-Response Assay (IC50 Determination) Hits->Dose Confirm Activity Ortho Orthogonal Assay (Confirm Mechanism) Dose->Ortho Validated Validated Hit Ortho->Validated SAR SAR Studies (Improve Potency) Validated->SAR Optimize Select Selectivity Profiling (Against other Bromodomains) SAR->Select Lead Lead Candidate Select->Lead

Caption: High-throughput screening (HTS) and hit-to-lead workflow.

Protocol 1: BRD4 Inhibition Primary Assay using AlphaScreen

This protocol is adapted from established methods for measuring BRD4 binding.[5] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide and a His-tagged BRD4 protein.

Principle: When the His-tagged BRD4 binds to the biotinylated peptide, the Nickel Chelate Acceptor beads (binding to His-tag) and Streptavidin Donor beads (binding to biotin) are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. An inhibitor will disrupt the BRD4-peptide interaction, reducing the signal.

Materials:

  • His-tagged BRD4 (BD1) protein

  • Biotinylated H4-tetra-acetyl peptide (e.g., H4K5/8/12/16(Ac))

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Nickel Chelate Acceptor Beads

  • Assay Buffer: 50 mM HEPES (pH 7.3), 10 mM NaCl, 0.25 mM TCEP, 0.1% (w/v) BSA, 0.005% (w/v) Brij-35.[5]

  • Test Compounds (dissolved in DMSO)

  • 384-well ProxiPlate

Procedure:

  • Prepare a compound plate by adding 100 nL of test compound solution (e.g., 2 mM in DMSO) to the wells of a 384-well plate for a final assay concentration of 10 µM. Include positive (known inhibitor, e.g., JQ1) and negative (DMSO vehicle) controls.

  • Prepare the BRD4/peptide mix in Assay Buffer. For a 25 µL final volume, add 12.5 µL of a mix containing BRD4(BD1) to achieve a final concentration of 2 nM and the biotinylated peptide to achieve a final concentration of 15 nM.

  • Dispense the BRD4/peptide mix into the compound plate.

  • Incubate for 20 minutes at room temperature to allow compound binding.

  • Prepare the bead mix in Assay Buffer. Add 12.5 µL of a mix containing both Donor and Acceptor beads to achieve a final concentration of 5 µg/mL for each.

    • Scientist's Note: The bead preparation should be done in subdued light to prevent photobleaching.

  • Incubate the plate in the dark for 2 hours at room temperature to allow the beads to equilibrate and the signal to stabilize.

  • Read the plate on an Envision instrument or a similar plate reader equipped for AlphaScreen detection.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) Primary hits are typically defined as compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Part 3: Secondary Assays and Mechanism of Action (MoA)

Hits from the primary screen require validation. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency. Further kinetic studies are essential to understand how the inhibitor works.

Protocol 2: IC50 Determination
  • Perform a serial dilution of the hit compound, typically starting from 50 µM down to the low nM range (e.g., 10-point, 1:3 dilution series).

  • Repeat the AlphaScreen assay described in Protocol 1 using these varying concentrations.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter non-linear regression model to calculate the IC50 value.[5]

CompoundScaffold ModificationIC50 (µM)
Scaffold 4-((4-Methoxybenzyl)oxy)nicotinic acid15.2
Analog 1 Change to 2-methoxybenzyl25.8
Analog 2 Convert acid to methylamide5.1
Analog 3 Add chloro to benzyl ring2.3
Analog 4 Replace nicotinic acid with phenyl> 50
Table 1: Example of quantitative data from an initial SAR study for a hypothetical kinase target.
Protocol 3: Enzyme Kinetics for MoA Determination

This protocol uses a continuous-read enzymatic assay (e.g., fluorescence-based) to determine the inhibitor's mode of action.

  • Vary Substrate: In the absence of the inhibitor, measure the initial reaction velocity at several different substrate concentrations. This allows for the determination of the enzyme's Michaelis constant (Km) and maximum velocity (Vmax).

  • Introduce Inhibitor: Repeat the substrate titration from step 1 in the presence of two or three fixed concentrations of the inhibitor (e.g., 0.5x IC50, 1x IC50, 2x IC50).

  • Analyze Data: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of the lines reveals the inhibition mechanism.

Inhibition_Modes cluster_legend Legend cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition key1 Enzyme (E) key2 Substrate (S) key3 Inhibitor (I) key4 Product (P) E_c E ES_c ES E_c->ES_c +S EI_c EI E_c->EI_c +I S_c S I_c I ES_c->E_c -S P_c E + P ES_c->P_c k_cat EI_c->E_c -I E_nc E ES_nc ES E_nc->ES_nc +S EI_nc EI E_nc->EI_nc +I S_nc S I_nc I ESI_nc ESI ES_nc->ESI_nc +I P_nc E + P ES_nc->P_nc k_cat EI_nc->ESI_nc +S

Caption: Mechanisms of reversible enzyme inhibition.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies involve systematically modifying the scaffold to improve potency and selectivity.

Caption: Key modification points for SAR studies on the scaffold.

Part 5: Cellular Assays for Target Validation

Biochemical activity must translate to a cellular context. These assays confirm the inhibitor engages its target in cells and produces the desired biological effect.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: Ligand binding stabilizes a protein, increasing its melting temperature. CETSA measures this thermal shift to confirm target engagement in intact cells or cell lysates.

  • Cell Treatment: Treat cultured cells with the inhibitor or DMSO vehicle for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble (un-denatured) protein from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot or another protein detection method.

  • Analysis: In the presence of a binding inhibitor, the protein will remain soluble at higher temperatures compared to the DMSO control. Plot the fraction of soluble protein against temperature to generate a "melting curve." A rightward shift in the curve indicates target engagement.

Conclusion

The 4-((4-Methoxybenzyl)oxy)nicotinic acid scaffold represents a promising and synthetically accessible starting point for the development of novel enzyme inhibitors. Its modular nature allows for extensive SAR exploration to achieve high potency and selectivity. By following a structured discovery cascade—from rational synthesis and high-throughput screening to detailed mechanistic studies and cellular target validation—researchers can effectively leverage this scaffold to generate lead candidates for a wide array of enzymatic targets, ultimately contributing to the advancement of therapeutic discovery.

References

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. [Link]

  • Hodder, P., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1436-1440. [Link]

  • Abbas, S. Y., et al. (2015). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Drug Research, 65(11), 599-606. [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1436-1440. [Link]

  • Benninghoff, A. D., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(3), 2355. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Sharma, P., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. World Journal of Microbiology and Biotechnology, 40(6), 163. [Link]

  • Papadopoulou, C., et al. (2023). Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. Molecules, 28(15), 5678. [Link]

  • Balle, T., et al. (2012). Molecular actions of smoking cessation drugs at α4β2 nicotinic receptors defined in crystal structures of a homologous binding protein. Proceedings of the National Academy of Sciences, 109(24), 9567-9572. [Link]

  • Campanella, L., et al. (2002). Eptastigmine, nicotinamide and nicotinic acid determination using an inhibition enzyme sensor; application to pharmaceutical analysis. Annali di Chimica, 92(4), 373-385. [Link]

  • DeRatt, J. A., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 12(8), 1045. [Link]

  • Andersen, C. A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6010. [Link]

  • Man-Ting Chan, C., et al. (2011). Molecular Determinants for Competitive Inhibition of 4 2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 79(4), 671-681. [Link]

  • Jadhav, A. M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 483-494. [Link]

  • Valiente, P. A., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. International Journal of Molecular Sciences, 19(5), 1493. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2566. [Link]

Sources

Application

Application Notes and Protocols: Nicotinic Acid as a Prototypical GPR109A Agonist in Pharmacological Research

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist Introduction While the specific compound 4-((4-Methoxybenzyl)oxy)nicotinic acid is not extensively docume...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

While the specific compound 4-((4-Methoxybenzyl)oxy)nicotinic acid is not extensively documented as a pharmacological tool in publicly available scientific literature, it belongs to the chemical class of nicotinic acid derivatives. Nicotinic acid (also known as niacin or vitamin B3) is the archetypal agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] Understanding the application of nicotinic acid as a tool compound provides a foundational framework for studying GPR109A, a receptor with significant therapeutic implications in dyslipidemia, inflammation, and metabolic diseases.[2][3][4] This guide offers a detailed exploration of nicotinic acid's mechanism of action and provides robust protocols for its use in pharmacological research.

The GPR109A Receptor: A Key Metabolic and Inflammatory Regulator

GPR109A is a G-protein coupled receptor belonging to the Gi/Go family.[] It is primarily expressed in adipocytes, various immune cells (like macrophages and neutrophils), keratinocytes, and epithelial cells of the colon and retina.[3][6] The discovery of GPR109A as the receptor for nicotinic acid has been pivotal in elucidating the mechanisms behind niacin's therapeutic effects and its common side effects.[2]

The receptor is activated by endogenous ligands, notably the ketone body β-hydroxybutyrate (BHB), which is produced during fasting or ketogenic diets, and butyrate, a short-chain fatty acid produced by gut microbiota.[3][7][8] This positions GPR109A as a critical metabolic sensor that links nutrient availability to cellular responses.

Mechanism of Action: A Dual Signaling Cascade

Nicotinic acid's activation of GPR109A initiates two primary signaling pathways, which are crucial for its therapeutic effects and side effects.

  • Gαi-Mediated Pathway (Therapeutic Effects): Upon agonist binding, the Gαi subunit of the heterotrimeric G protein is activated. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase activity, leading to a decrease in lipolysis—the breakdown of triglycerides into free fatty acids.[4][9] This reduction in circulating free fatty acids decreases the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).[4][10]

  • β-Arrestin-Mediated Pathway (Side Effects): GPR109A activation also leads to the recruitment of β-arrestin proteins.[6][11] The β-arrestin pathway is largely responsible for the most common side effect of niacin therapy: cutaneous flushing. This is caused by the release of prostaglandin D2 (PGD2) in skin Langerhans cells and keratinocytes, leading to vasodilation.[6][12] The development of G-protein-biased GPR109A agonists that do not engage the β-arrestin pathway is a key strategy in modern drug discovery to mitigate this side effect.[11]

Signaling Pathway Diagram

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_Gi Gαi Pathway (Anti-lipolytic) cluster_arrestin β-Arrestin Pathway (Flushing) GPR109A GPR109A Gi Gαi GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits NA Nicotinic Acid NA->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis PLA2 Phospholipase A2 Arrestin->PLA2 Activates PGD2 ↑ Prostaglandin D2 PLA2->PGD2 Flushing Vasodilation (Flushing) PGD2->Flushing

Caption: GPR109A signaling cascade initiated by Nicotinic Acid.

Applications in Pharmacological Research & Experimental Protocols

Nicotinic acid is an indispensable tool for studying GPR109A function, screening new ligands, and investigating metabolic and inflammatory pathways.

In Vitro Applications

The primary in vitro use of nicotinic acid is as a reference agonist in cell-based assays to characterize the potency and efficacy of novel compounds targeting GPR109A.

Table 1: Quantitative Profile of Nicotinic Acid

Parameter Typical Value Cell System Assay Type
EC₅₀ 52 - 300 nM CHO or HEK293 cells expressing GPR109A Calcium Mobilization / cAMP Inhibition

| Kᵢ | ~4 nM | CHO-K1 cells expressing human GPR109A | Radioligand Binding |

Note: Values can vary based on cell line, receptor expression level, and specific assay conditions.

Protocol 1: In Vitro cAMP Inhibition Assay

This assay quantifies the functional consequence of Gαi activation by measuring the reduction in forskolin-stimulated cAMP levels.

Objective: To determine the EC₅₀ of a test compound relative to nicotinic acid.

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (adenylyl cyclase activator).

  • Nicotinic Acid (positive control).

  • Test Compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaLISA).

Procedure:

  • Cell Plating: Seed GPR109A-expressing cells into a 96- or 384-well plate at a density that yields 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of nicotinic acid and test compounds in Stimulation Buffer. A typical concentration range for nicotinic acid would be 1 nM to 100 µM.

  • Assay Initiation:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the prepared compound dilutions (or vehicle for control wells) to the cells.

    • Immediately add 50 µL of Stimulation Buffer containing forskolin (final concentration typically 5-10 µM).

  • Incubation: Incubate the plate at 37°C for 30 minutes. The causality here is to allow sufficient time for Gαi-mediated inhibition of forskolin-stimulated cAMP production to reach a steady state.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from untreated cells as 0%.

    • Plot the percentage inhibition of the forskolin response against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: β-Arrestin Recruitment Assay

This assay is critical for identifying biased agonism and predicting the potential for flushing side effects.

Objective: To measure the recruitment of β-arrestin to GPR109A upon agonist stimulation.

Materials:

  • U2OS or CHO cells co-expressing GPR109A fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor), such as in the PathHunter® assay.

  • Assay Buffer (e.g., HBSS).

  • Nicotinic Acid (positive control).

  • Test Compounds.

  • Detection reagents for the specific assay platform.

Procedure:

  • Cell Plating: Plate the engineered cells in a white, clear-bottom 384-well microplate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of nicotinic acid and test compounds. Add them directly to the cells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes. This allows for receptor activation, β-arrestin translocation, and subsequent enzyme fragment complementation.

  • Signal Detection: Add the detection reagents as per the manufacturer's protocol and incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the agonist and fit the curve to determine the EC₅₀ for β-arrestin recruitment. Comparing this EC₅₀ to the EC₅₀ from the cAMP assay allows for the quantification of signaling bias.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Validation start Compound Library primary_assay Primary Screen: cAMP Inhibition Assay start->primary_assay potency Determine EC₅₀ (Potency & Efficacy) primary_assay->potency secondary_assay Secondary Screen: β-Arrestin Assay potency->secondary_assay Active Hits bias Determine Signaling Bias (Therapeutic vs. Side Effect) secondary_assay->bias lead_selection Lead Compound Selection bias->lead_selection pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) lead_selection->pk_pd animal_model Disease Model Efficacy (e.g., Dyslipidemia in mice) pk_pd->animal_model

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-((4-Methoxybenzyl)oxy)nicotinic Acid Synthesis

Topic: Yield Improvement & Process Stabilization Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary: The "Ester Advantage" Strategy User Issue: Low yields (<40%) and dif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Stabilization Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Ester Advantage" Strategy

User Issue: Low yields (<40%) and difficult purification when synthesizing 4-((4-methoxybenzyl)oxy)nicotinic acid directly from 4-chloronicotinic acid.

Root Cause Analysis: Direct nucleophilic aromatic substitution (SNAr) on 4-chloronicotinic acid faces three critical thermodynamic and kinetic hurdles:

  • Dianion Formation: The carboxylic acid deprotonates first.[1][2] The resulting carboxylate anion is electron-rich, significantly deactivating the pyridine ring toward nucleophilic attack at the 4-position.[1][2]

  • Solubility: The dianion (carboxylate + alkoxide intermediate) often precipitates in polar aprotic solvents, stalling conversion.[1]

  • Workup Instability: The target molecule contains a PMB ether (acid-labile) and a pyridine nitrogen (basic).[1][2] Aggressive acidification during workup cleaves the PMB group, destroying the product.[1][2]

The Solution: Switch to the Methyl Ester Route .[2] By converting the starting material to methyl 4-chloronicotinate, you maintain the pyridine ring's electrophilicity and avoid the solubility issues of the zwitterion/dianion.[1][2] This 2-step process (Substitution


 Saponification) consistently delivers higher overall yields (65-80%) than the direct 1-step attempt.[1][2]

The Optimized Workflow

The following diagram illustrates the "Ester Advantage" pathway, highlighting the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflow cluster_killers Yield Killers (Avoid These) Start Start: 4-Chloronicotinic Acid Methyl Ester Reagents Reagents: PMB-OH (1.1 eq) NaH (1.2 eq) DMF, 0°C to RT Start->Reagents Dissolve Intermediate Intermediate: Methyl 4-((4-methoxybenzyl)oxy) nicotinate Reagents->Intermediate S_NAr (2-4h) Moisture Moisture: Causes Hydrolysis to Pyridone Reagents->Moisture Hydrolysis Saponification: LiOH (2.0 eq) THF/H2O, RT Intermediate->Hydrolysis Isolate & React Workup Controlled Workup: Acidify to pH 5.0 (Do NOT use conc. HCl) Hydrolysis->Workup Complete Conversion Product Final Product: 4-((4-Methoxybenzyl)oxy) nicotinic acid Workup->Product Precipitation Heat High Temp (>80°C): Decarboxylation

Figure 1: The optimized 2-step synthetic pathway minimizing electronic deactivation and workup degradation.[1][2]

Detailed Protocol (The Self-Validating System)

This protocol is designed to be self-validating : specific visual cues confirm success at each step.[1][2]

Step 1: SNAr Displacement
  • Reagents: Methyl 4-chloronicotinate (1.0 eq), 4-Methoxybenzyl alcohol (1.1 eq), NaH (60% in oil, 1.2 eq), Anhydrous DMF (0.5 M conc).[1]

  • Procedure:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add 4-Methoxybenzyl alcohol dropwise. Validation: Evolution of H2 gas ceases after 15-20 mins; solution becomes clear/yellow.[1][2]

    • Add Methyl 4-chloronicotinate (solid or solution) at 0°C.

    • Stir at RT for 3 hours. Validation: TLC (30% EtOAc/Hex) shows disappearance of the UV-active starting chloride (Rf ~0.[1][2]6) and appearance of a fluorescent blue/purple spot (Product).[1][2]

    • Quench: Pour into ice water. The ester intermediate usually precipitates.[1][2] Filter and dry.[1][2]

Step 2: Mild Saponification[1][2]
  • Reagents: Intermediate Ester, LiOH·H2O (2.0 eq), THF/Water (3:1).[1]

  • Procedure:

    • Dissolve ester in THF/Water.[1][2] Stir at RT (Do not heat; PMB is thermally sensitive in base over time).[1][2]

    • Monitor by LCMS or TLC.[1][2] Conversion is usually complete in 2 hours.[1][2]

    • Critical Workup (The Yield Maker):

      • Evaporate THF (rotovap).[1][2]

      • Cool aqueous residue to 0°C.[1][2]

      • Slowly add 1M Acetic Acid or 1M HCl dropwise.[1][2]

      • STOP when pH reaches 4.5 - 5.0.[1][2]

      • Why? Going to pH 1-2 will cleave the PMB ether (generating 4-hydroxynicotinic acid + PMB chloride).[1][2]

      • Collect the white precipitate by filtration.[1][2]

Troubleshooting Guide

Use this logic tree to diagnose low yields.

Troubleshooting Problem Issue: Low Yield / Impure Product CheckTLC Check TLC of Reaction Mix Problem->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete New_Spot_Polar New Spot at Baseline (Polar) CheckTLC->New_Spot_Polar Side Product No_Precipitate No Precipitate on Acidification CheckTLC->No_Precipitate Workup Issue Action_Dry Action: Re-dry DMF. Check NaH quality. SM_Remains->Action_Dry Action_Hydrolysis Diagnosis: Chloride Hydrolysis. Cause: Wet Solvent. Action: Use Anhydrous DMF. New_Spot_Polar->Action_Hydrolysis Action_pH Diagnosis: Product is Zwitterionic. Action: Adjust pH to isoelectric point (~4.5). Do not over-acidify. No_Precipitate->Action_pH

Figure 2: Decision tree for diagnosing reaction failures.[1][2]

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Red/Pink Coloration Oxidation of phenol impurities (excess PMB-OH).[1][2]Wash crude solid with diethyl ether before hydrolysis.[1][2]
Product turns to oil Residual DMF preventing crystallization.[1][2]Wash the aqueous phase with EtOAc before acidification to remove DMF/organics.[1][2]
Loss of PMB group Acidification was too aggressive (pH < 3).[1][2][3]Use Acetic Acid for acidification.[1][2] If PMB cleaves, you will see 4-hydroxynicotinic acid (very polar) by LCMS.[1][2]
Low Conversion NaH is "dead" (hydrolyzed by air).[1][2]Use fresh NaH or switch to Potassium tert-butoxide (KOtBu) in THF.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K₂CO₃) instead of NaH? A: Generally, no.[1] PMB alcohol is not acidic enough (pKa ~16) to be deprotonated efficiently by K₂CO₃ in DMF.[1][2] You need a stronger base (NaH or KOtBu) to form the alkoxide nucleophile required to attack the electron-deficient pyridine ring [1].[1][2]

Q: Why do I see a byproduct with Mass M-120? A: This corresponds to the loss of the PMB group (Mass ~121).[1][2] This confirms that your workup conditions are too acidic.[1][2] The ether bond is acid-sensitive.[1][2] Ensure your final pH does not drop below 4.5.[1][2]

Q: Can I use the acid chloride of 4-chloronicotinic acid? A: It is risky.[1][2] Acid chlorides are highly reactive and can react with the PMB alcohol to form the PMB ester (at the carbonyl) rather than the PMB ether (at the C4 position).[1][2] The methyl ester route directs the chemistry specifically to the C4 chlorine displacement [2].[2]

Q: How do I remove excess PMB alcohol? A: PMB alcohol is soluble in diethyl ether or hexanes/EtOAc mixtures.[1][2] The intermediate ester product is usually less soluble.[1][2] Triturate the crude solid from Step 1 with cold ether to wash away unreacted alcohol.[1][2]

References

  • Carey, J. S., et al. (2006).[1][2] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347.[1] Link (Validates SNAr prevalence and conditions in pharma).[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link (Discusses regioselectivity in pyridine substitutions).[1]

  • Schmid, G. H., & Wolkoff, A. W. (1972).[1] "The preparation of 4-chloropyridine and 4-chloronicotinic acid."[1][2][4] Canadian Journal of Chemistry, 50(8), 1181-1187.[1] Link (Foundational work on the starting material synthesis and stability).[1]

  • Patent WO2010068242A1. "Pyridyl inhibitors of hedgehog signalling."[1][2] (Example of SNAr using 4-chloronicotinic acid esters with benzylic alcohols). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloronicotinic acid and NaH before handling.

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-((4-Methoxybenzyl)oxy)nicotinic acid

Introduction Welcome to the technical support hub for 4-((4-Methoxybenzyl)oxy)nicotinic acid . This guide addresses the recurrent solubility challenges associated with this intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-((4-Methoxybenzyl)oxy)nicotinic acid . This guide addresses the recurrent solubility challenges associated with this intermediate.

This molecule presents a "perfect storm" for solubility issues: it combines a zwitterionic core (nicotinic acid) with a highly lipophilic tail (PMB ether).[1] This duality means it often behaves like a brick in water (due to the PMB group) and a brick in organic solvents (due to the zwitterionic crystal lattice).

This guide provides mechanistic insights and actionable protocols to overcome these barriers in synthesis, purification, and biological assays.[1]

Part 1: The Solubility Landscape (Root Cause Analysis)

Q: Why is this compound so difficult to dissolve in standard solvents?

A: The insolubility arises from two competing structural forces that create a "solubility valley" at neutral pH.

  • The Zwitterionic Lattice (The "Head"): Like its parent molecule, nicotinic acid, this derivative is amphoteric.[1] It contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).[1] In the pH range of 3.0–5.0, the molecule exists primarily as a zwitterion (inner salt).[2] These species form strong intermolecular electrostatic bonds in the crystal lattice, making them insoluble in non-polar organic solvents (DCM, Toluene) and poorly soluble in water.[1]
  • The Lipophilic Shield (The "Tail"): The 4-methoxybenzyl (PMB) group is a large, hydrophobic aromatic moiety. While the zwitterionic head might theoretically dissolve in water, the PMB tail prevents hydration. Conversely, while the PMB tail wants to dissolve in organics, the zwitterionic head refuses.[1]

The Result: The compound is least soluble at its Isoelectric Point (pI) , roughly pH 3.5–4.5.

Visualization: The Solubility Decision Tree

SolubilityLogic Start START: Solid Compound (Zwitterionic Crystal Lattice) DetermineApp Determine Application Start->DetermineApp Synth Organic Synthesis (Coupling/Derivatization) DetermineApp->Synth Assay Biological Assay (Aqueous Media) DetermineApp->Assay NonPolar Non-Polar Solvent desired? (DCM, EtOAc) Synth->NonPolar Polar Polar Aprotic OK? (DMF, DMSO) Synth->Polar Action_Salt Action: Break Zwitterion Add 1.1 eq DIPEA or TEA NonPolar->Action_Salt Yes Action_Direct Action: Dissolve Directly (High Solubility) Polar->Action_Direct Yes pH_Check Can you adjust pH? Assay->pH_Check Action_Base Action: Form Sodium Salt (pH > 7.5) pH_Check->Action_Base Yes (pH > 7) Action_Complex Action: Use Excipients (Cyclodextrins / PEG) pH_Check->Action_Complex No (pH 7.4 fixed)

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.

Part 2: Troubleshooting Synthesis & Purification

Q: I am trying to couple this acid using EDC/NHS in Dichloromethane (DCM), but it won't dissolve. What should I do?

Issue: Zwitterionic species are insoluble in DCM. The lattice energy is too high for the solvent to overcome. Solution: You must "mask" the zwitterion to make it lipophilic.

Protocol: The "Organic Salt" Method

  • Suspend the limiting reagent (the nicotinic acid derivative) in DCM.

  • Add 1.2 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine.[1]

  • Mechanism: The base deprotonates the carboxylic acid (

    
    ) but also ensures the pyridine nitrogen is not protonated by the acid. However, in organic media, it forms a lipophilic ion pair: 
    
    
    
    .[1]
  • Result: The suspension should clear significantly as the lipophilic salt dissolves.

  • Alternative: If DCM fails, switch to DMF (Dimethylformamide) or NMP .[1] These dipolar aprotic solvents disrupt the zwitterionic lattice effectively.

Q: How do I purify this compound? It crashes out during workup.

Issue: This "crashing out" is actually the most powerful purification tool you have. It is called Isoelectric Precipitation .[1]

Protocol: Isoelectric Purification

  • Dissolution: Dissolve your crude mixture in dilute aqueous base (e.g., 1M NaOH) until pH

    
     10. The molecule is now an anionic carboxylate (highly soluble).
    
  • Filtration: Filter off any non-acidic organic impurities (which will be insoluble in water).[1]

  • Precipitation: Slowly add 1M HCl while monitoring pH.

  • Target: Aim for pH 3.5 – 4.0 .

  • Observation: As you approach the isoelectric point, the zwitterion forms.[1][3][4] Because of the PMB group, it will precipitate cleanly as a white solid.[1]

  • Collection: Filter the solid and wash with cold water.[1] Dry under vacuum.[1]

Part 3: Biological Assay Formulation

Q: I need to inject this into mice or use it in a cell assay. DMSO is toxic to my cells. How do I dissolve it in PBS?

Issue: At pH 7.4 (PBS), the molecule is likely a mixture of zwitterion and anion, but the PMB group drives the equilibrium toward precipitation.

Solution 1: Cyclodextrin Complexation (Recommended) Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity.[1] The PMB "tail" of your molecule fits inside the CD cavity, while the polar "head" stays in the water.

Protocol:

  • Prepare a 20% (w/v) solution of HP-

    
    -Cyclodextrin  (Hydroxypropyl-beta-cyclodextrin) in PBS.[1]
    
  • Add your compound to this vehicle.[1]

  • Sonicate at 37°C for 30 minutes.

  • Mechanism: The inclusion complex shields the hydrophobic PMB group, preventing aggregation.

Solution 2: Sodium Salt Formulation If you cannot use cyclodextrins, you must ensure the molecule is fully anionic.[1]

  • Dissolve the compound in a minimum volume of 0.1 M NaOH.[1]

  • Dilute with PBS.[1]

  • Warning: Check that the final pH does not drop below 6.0, or precipitation will occur.[1]

Visualization: pH-Dependent Speciation

pHSpeciation Cation pH < 2 CATIONIC FORM (Soluble) Zwitter pH 3.5 - 4.5 ZWITTERION / NEUTRAL (INSOLUBLE - PRECIPITATE) Cation->Zwitter Add Base Zwitter->Cation Add Acid Anion pH > 7 ANIONIC FORM (Soluble) Zwitter->Anion Add Base Anion->Zwitter Add Acid

Figure 2: The solubility "U-Curve".[1] The molecule is soluble at extremes of pH but insoluble in the middle (isoelectric) region.

Part 4: Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific need.

SolventSolubility RatingPrimary SpeciesRecommended Use
Water (pH 7) Poor (< 0.1 mg/mL)Zwitterion/Anion mixNot recommended without additives.[1]
0.1 M NaOH High (> 50 mg/mL)Anion (Carboxylate)Aqueous stock solutions.[1]
0.1 M HCl Moderate/HighCation (Pyridinium)Acidic workups (risk of hydrolysis if heated).[1]
DMSO Excellent (> 100 mg/mL)Neutral/ZwitterionStock solutions for assays (dilute 1000x).[1]
DMF ExcellentNeutral/ZwitterionPeptide coupling reactions.[1]
DCM / Chloroform Poor (unless treated)NeutralUse only with added base (TEA/DIPEA).[1]
Ethanol / Methanol Moderate (Hot)NeutralRecrystallization.[1]

References

  • Nicotinic Acid Solubility & Properties

    • Source: Solubility of Things.[1][5][6][7] "Nicotinic Acid (C6H5NO2) Solubility Properties."

    • URL:[Link]

    • Relevance: Establishes the baseline amphoteric nature and water solubility profile of the parent core.
  • Cyclodextrin Complexation

    • Source: ResearchGate / PubMed.[1] "A computational study of the inclusion of β-cyclodextrin and nicotinic acid."

    • URL:[Link]

    • Relevance: Validates the use of beta-cyclodextrins to solubilize nicotinic acid derivatives by encapsul
  • Isoelectric Point & Purification

    • Source: Master Organic Chemistry.[1] "Isoelectric Points of Amino Acids (and How To Calculate Them)."

    • URL:[Link]

    • Relevance: Provides the theoretical basis for the "Isoelectric Precipitation" protocol used to purify zwitterionic compounds.
  • Solvent Effects on Zwitterions

    • Source: ResearchGate.[1][8] "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide."[1][9]

    • URL:[Link]

    • Relevance: Confirms DMSO as the superior organic solvent and explains the poor performance of non-polar solvents for this class of molecules.

Sources

Troubleshooting

Technical Support Center: Purification of 4-((4-Methoxybenzyl)oxy)nicotinic Acid

Welcome to the technical support guide for the purification of 4-((4-Methoxybenzyl)oxy)nicotinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols des...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-((4-Methoxybenzyl)oxy)nicotinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high purity for your target compound.

Purification Strategy Overview

The purification of 4-((4-Methoxybenzyl)oxy)nicotinic acid, typically synthesized via a Williamson ether synthesis, hinges on exploiting the physicochemical properties of its functional groups: a carboxylic acid, a pyridine ring, and an ether linkage. A multi-step approach is often necessary to remove starting materials, reagents, and side products effectively.

G cluster_0 Synthesis & Work-Up cluster_1 Primary Purification cluster_2 Secondary Purification (Select One) cluster_3 Final Product Crude_Reaction_Mixture Crude Reaction Mixture (Post-Synthesis) Acid_Base_Extraction Acid-Base Extraction (Key Step) Crude_Reaction_Mixture->Acid_Base_Extraction Isolate acidic components Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization For crystalline solids ~grams scale Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography For oils or small scale <1g or high purity needed Pure_Product Pure 4-((4-MBnO)Nicotinic Acid Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for purifying 4-((4-Methoxybenzyl)oxy)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 4-((4-methoxybenzyl)oxy)nicotinic acid?

A1: Your crude product likely contains a mixture of unreacted starting materials and reaction side-products. The most common impurities stem from the Williamson ether synthesis used for its preparation.[1][2]

  • Unreacted 4-hydroxynicotinic acid: The starting nucleophile.

  • Unreacted 4-methoxybenzyl halide (chloride or bromide): The starting electrophile.

  • 4-methoxybenzyl alcohol: Formed from hydrolysis of the halide or E2 elimination.[1]

  • Base: Residual base used for deprotonation (e.g., K₂CO₃, NaH, NaOH).

  • Solvent: High-boiling point solvents like DMF or DMSO are common in this synthesis and can be difficult to remove.[2]

Q2: My crude product is a sticky oil, not a solid. How can I proceed with purification?

A2: An oily or sticky crude product often indicates the presence of residual solvent (like DMF) or impurities that depress the melting point.

  • Solvent Removal: First, ensure all solvent is removed. If you used a high-boiling point solvent, consider an aqueous workup followed by extraction into a volatile organic solvent (e.g., ethyl acetate), which is easier to remove under vacuum.

  • Acid-Base Extraction: This is the most effective first step for an oily crude. It selectively isolates your acidic product from neutral impurities. See the detailed protocol below.

  • Chromatography: If acid-base extraction yields a product that still refuses to solidify, column chromatography is the preferred next step.

Q3: Should I use recrystallization or column chromatography?

A3: The choice depends on the nature of your impurities, the scale of your reaction, and the required final purity.

  • Recrystallization is ideal for large-scale purifications (>1-2 grams) when you have a solid product and the impurities have different solubility profiles.[3][4] It is often faster and more economical than chromatography.

  • Column Chromatography is superior for small-scale purifications, separating compounds with very similar properties, or purifying non-crystalline oils.[5] It generally provides very high purity but is more time-consuming and uses more solvent.

Q4: How do I select a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[4] For 4-((4-methoxybenzyl)oxy)nicotinic acid, which has both polar (carboxylic acid) and non-polar (benzyl ether) regions, a single or mixed solvent system may work.

  • Good single-solvent candidates: Ethanol, isopropanol, or water. Nicotinic acid itself can be recrystallized from hot water.[6][7]

  • Mixed-solvent systems: These are very powerful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or water) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

Troubleshooting & Protocols

Guide 1: Purification via Acid-Base Extraction

This technique is the cornerstone of purifying this molecule, as it efficiently separates the desired carboxylic acid from neutral or basic impurities.

G cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation A1 Dissolve crude product in Ethyl Acetate (EtOAc) A2 Add aq. NaHCO₃ solution (weak base) A1->A2 A3 Shake in separatory funnel A2->A3 B1 Organic Layer (Top) Contains neutral impurities (e.g., unreacted benzyl halide) A3->B1 Discard B2 Aqueous Layer (Bottom) Contains sodium salt of desired product A3->B2 C1 Collect Aqueous Layer B2->C1 C2 Acidify with HCl (aq) to pH ~4 C1->C2 C3 Product precipitates out of solution C2->C3 C4 Filter, wash with cold water, and dry C3->C4

Caption: Logic flow for acid-base extraction of the target molecule.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: A weak base like NaHCO₃ is preferred over a strong base (e.g., NaOH) to minimize potential hydrolysis of the benzyl ether linkage.[8]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product is removed. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh EtOAc to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 4-5 (test with pH paper). A white precipitate of your pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to constant weight.

Guide 2: Purification via Recrystallization

Use this method on the solid obtained from acid-base extraction for a final polishing step.

Solvent Selection Table
Solvent SystemTypeRationale & Procedure
Ethanol/Water MixedDissolve product in minimum hot ethanol. Add hot water dropwise until cloudy, then a drop of ethanol to clarify. Cool slowly.
Isopropanol SingleA good balance of polarity. Heat to dissolve, then cool. Less volatile than ethanol.
Acetone/Hexane MixedFor less polar impurities. Dissolve in warm acetone, add hexane until persistent cloudiness appears. Cool.
Water (with pH adjustment) SingleNicotinic acids are often soluble in hot water.[6][7] Ensure the pH is acidic to keep the compound protonated and less soluble when cool.
Detailed Protocol: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent or "good" solvent of a mixed pair. Heat the mixture to boiling (using a hot plate and stirring).[3]

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.[4]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization: If using a mixed-solvent system, add the "poor" solvent as described in the table. Cover the flask and allow it to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals under vacuum.

Guide 3: Purification via Flash Column Chromatography

This is the method of choice for small scales or for purifying oils.

Detailed Protocol: Column Chromatography
  • TLC Analysis: First, develop a thin-layer chromatography (TLC) method. Spot your crude material on a silica gel plate. Test different mobile phase systems. A good starting point is a mixture of hexane and ethyl acetate. Add 1% acetic acid to the mobile phase to keep your carboxylic acid protonated and prevent streaking on the plate. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified product.

References

  • AKJournals. (n.d.). Use of TLC and RPTLC for separation of nicotinic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (1925). NICOTINIC ACID. Org. Synth. 1925, 4, 49. DOI: 10.15227/orgsyn.004.0049. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • J. Baqai Med. Univ. (n.d.). Analytical Profile of Nicotinamide. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years. Retrieved from [Link]

  • PMC (PubMed Central). (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Optimization

troubleshooting 4-((4-Methoxybenzyl)oxy)nicotinic acid experimental results

The following technical guide addresses the experimental challenges associated with 4-((4-Methoxybenzyl)oxy)nicotinic acid , a critical intermediate often utilized in the synthesis of kinase inhibitors and peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the experimental challenges associated with 4-((4-Methoxybenzyl)oxy)nicotinic acid , a critical intermediate often utilized in the synthesis of kinase inhibitors and peptidomimetics.

This guide moves beyond generic advice, focusing on the specific electronic and steric properties of the 4-hydroxynicotinic acid scaffold and the acid-lability of the para-methoxybenzyl (PMB) group.

Technical Support Center: 4-((4-Methoxybenzyl)oxy)nicotinic Acid

Synthesis & Yield Optimization

The Core Issue: The precursor, 4-hydroxynicotinic acid, exists in equilibrium with its 4-pyridone tautomer. Direct alkylation often favors thermodynamic N-alkylation over the desired kinetic O-alkylation , leading to low yields of the target ether.

Q: Why am I getting a mixture of products with identical mass (LC-MS) but different retention times? A: You are likely observing the competition between N-alkylation (pyridone formation) and O-alkylation (pyridine ether formation).

  • Mechanism: The nitrogen atom in the 4-pyridone tautomer is a softer nucleophile than the oxygen. Under standard Williamson ether synthesis conditions (e.g., K₂CO₃, DMF), N-alkylation often predominates.[1][2]

  • Solution: Switch to the SNAr pathway using a 4-chloro precursor.[1] This eliminates the tautomeric ambiguity by locking the aromatic system, forcing nucleophilic attack solely at the C4 position.[2]

Recommended Protocol: SNAr Displacement (High O-Selectivity)

  • Starting Material: Use 4-chloronicotinic acid (or its methyl ester) instead of 4-hydroxynicotinic acid.[1][2]

  • Nucleophile Formation: Premix 4-methoxybenzyl alcohol (1.1 equiv) with NaH (2.2 equiv) in dry THF/DMF (10:1) at 0°C for 30 min.

  • Coupling: Add the 4-chloronicotinic acid slowly. Heat to 60°C.

  • Outcome: The alkoxide attacks C4, displacing chloride.[1][2] Since there is no amide proton, N-alkylation is chemically impossible in this pathway.[1][2]

Q: I must use 4-hydroxynicotinic acid. How do I force O-alkylation? A: You must manipulate the "Hard/Soft Acid Base" (HSAB) parameters.[1][2]

  • Use Silver Salts: Replace alkali bases (Na/K) with Ag₂CO₃ .[1][2] Silver coordinates to the nitrogen, blocking it and favoring O-alkylation.[1]

  • Solvent Switch: Use non-polar solvents (Toluene/Benzene) if solubility permits, or stick to the Ag-salt method in DMF.[1][2]

SynthesisPathways Start 4-Hydroxynicotinic Acid (Tautomeric Mixture) Path1 Direct Alkylation (NaH/DMF) Start->Path1 Path2 Silver-Mediated (Ag2CO3) Start->Path2 Chloro 4-Chloronicotinic Acid Path3 SnAr Displacement (PMB-ONa) Chloro->Path3 N_Prod N-Alkylated Product (Undesired Pyridone) Path1->N_Prod Major O_Prod O-Alkylated Target (4-((4-Methoxybenzyl)oxy)...) Path1->O_Prod Minor Path2->O_Prod Major Path3->O_Prod Exclusive

Figure 1: Strategic pathways for controlling regioselectivity. The SnAr route (bottom) offers the highest fidelity for O-alkylation.

Purification & Isolation

The Core Issue: The product is a zwitterion (pyridine nitrogen + carboxylic acid).[2] It behaves like an amino acid, making standard silica chromatography difficult due to streaking and poor solubility in non-polar solvents.[1][2]

Q: My product is stuck in the aqueous phase during extraction. How do I recover it? A: You are likely at a pH where the molecule is charged (either carboxylate anion at high pH or pyridinium cation at low pH).[1][2] You must target the Isoelectric Point (pI) .[1][2][3][4]

Solubility & pH Troubleshooting Table

PhasepH ConditionSpecies DominanceSolubility BehaviorAction
Acidic pH < 3Cation (Pyridinium H⁺)Water SolubleDo not extract. PMB is unstable here.[1]
Basic pH > 8Anion (Carboxylate ⁻)Water SolubleWash with organic solvent to remove non-acidic impurities.[1][2]
Isoelectric pH 4.5 - 5.5 Neutral Zwitterion Precipitates / Organic Soluble Target Zone. Extract here with EtOAc/THF.[1]

Q: Can I use silica gel chromatography? A: Yes, but standard Hexane/EtOAc will cause streaking.[1][2]

  • Modification: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent.[1][2] This suppresses the ionization of the carboxylic acid, keeping it in the protonated (less polar) state, resulting in tighter bands.[2]

  • Warning: Do not use triethylamine (TEA).[1][2] While common for amines, TEA will form a salt with your carboxylic acid, causing it to stick to the silica baseline.[1][2]

Stability & Storage

The Core Issue: The PMB (para-methoxybenzyl) group is an acid-labile protecting group. However, the nicotinic acid moiety itself is acidic.[1][2] This creates a risk of "auto-deprotection."[1]

Q: My product degrades into 4-hydroxynicotinic acid upon storage. Why? A: The carboxylic acid proton (pKa ~4.[1][2]8) is generally not acidic enough to cleave a PMB ether (requires TFA/HCl strength).[1][2] However, if trace strong acids (HCl, H₂SO₄) from the workup remain, or if the solid is stored in solution, the PMB group can cleave.[2]

  • The "Pyridine Buffer" Effect: The pyridine ring (pKa ~3.8 for conjugate acid) acts as an internal buffer, often protecting the PMB group from mild acidity.[2] However, this buffer capacity is finite.[1][2]

Storage Protocol:

  • Lyophilize: Store as a dry powder. Moisture promotes hydrolysis.[1][2]

  • Salt Formation: Convert the free acid to a Sodium Salt (using 1 equiv NaOH) for long-term storage.[1][2] The carboxylate salt is non-acidic and chemically stable.[1][2]

Characterization (NMR Forensics)

The Core Issue: Distinguishing the O-alkylated product from the N-alkylated impurity is difficult by Mass Spec alone.

Q: How do I prove I have the O-alkylated product using ¹H/¹³C NMR? A: Focus on the chemical shift of the carbon/protons adjacent to the heteroatom.

FeatureO-Alkylated (Target) N-Alkylated (Impurity) Mechanistic Reason
¹³C NMR (C-4) 160 - 166 ppm 175 - 180 ppm Carbonyl-like character of the pyridone C4 shifts it downfield.
¹³C NMR (Benzylic) ~70 ppm ~50 - 60 ppm O-CH₂ is more deshielded than N-CH₂ due to oxygen's electronegativity.[1]
¹H NMR (Benzylic) ~5.2 - 5.4 ppm ~4.8 - 5.0 ppm Oxygen deshields the benzylic protons more than nitrogen.[1]

Q: I see a "ghost" peak in the aromatic region. A: This is likely a Rotamer or Dimer effect if you are running NMR in a non-polar solvent like CDCl₃.[2] Nicotinic acids form strong hydrogen-bonded dimers.[1][2]

  • Fix: Run NMR in DMSO-d₆ or MeOD to break H-bonds and simplify the spectrum.

References

  • Regioselectivity in Pyridone Alkylation

    • Smith, M. B.[1][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1][2] 7th Ed. Wiley, 2013.[1][2] (Explains HSAB theory in ambident nucleophiles like pyridones).

    • ResearchGate Discussion on N vs O Alkylation.

  • PMB Protection Chemistry

    • Greene, T. W., & Wuts, P. G. M.[1][2][5] "Protective Groups in Organic Synthesis."[1][2][5] 4th Ed. Wiley.[1][2] (Standard protocols for PMB stability and cleavage).

    • Vertex AI Search Result 1.1: "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis."

  • Purification of Zwitterionic Compounds

    • Master Organic Chemistry.[1][2] "Isoelectric Points of Amino Acids."[1][2] (Principles apply to nicotinic acid zwitterions).

  • Nicotinic Acid Properties

    • PubChem.[1][2] "Nicotinic Acid Compound Summary."[1][2] (pKa and solubility data). [1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-((4-methoxybenzyl)oxy)nicotinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-((4-methoxybenzyl)oxy)nicotinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction conditions for higher yield and purity.

The primary synthetic route to this scaffold is the Williamson ether synthesis, a robust and versatile method for forming C-O bonds.[1][2][3] This reaction involves the SN2 displacement of a halide by an alkoxide. In our case, the nucleophile is the phenoxide of a 4-hydroxynicotinic acid derivative, and the electrophile is 4-methoxybenzyl halide.

General Synthesis Workflow

The overall process involves the deprotonation of a 4-hydroxynicotinic acid derivative followed by alkylation with 4-methoxybenzyl chloride or bromide.

Workflow cluster_prep Step 1: Nucleophile Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up & Purification Start 4-Hydroxynicotinic Acid Derivative Base Base (e.g., NaH, K₂CO₃) in Anhydrous Solvent Start->Base Deprotonation Phenoxide Pyridinoxide Nucleophile (in situ) Base->Phenoxide Reaction Reaction Mixture (Heat, 50-100°C) Phenoxide->Reaction AlkylHalide 4-Methoxybenzyl Halide (Cl or Br) AlkylHalide->Reaction Workup Aqueous Work-up (Acid-Base Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for Williamson ether synthesis of the target compounds.

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.

1. Incomplete Deprotonation: The hydroxyl group of the 4-hydroxynicotinic acid must be fully deprotonated to form the reactive pyridinoxide nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.

  • Insight: 4-Hydroxypyridines are more acidic than simple phenols but may still require a strong base for complete deprotonation. For less acidic derivatives, a powerful base like Sodium Hydride (NaH) is more effective than weaker bases like potassium carbonate (K₂CO₃).[4]
  • Recommendation: Use a strong base like NaH (1.1-1.5 equivalents) in an anhydrous aprotic solvent like DMF or THF. Ensure the deprotonation step is complete (often indicated by the cessation of hydrogen gas evolution when using NaH) before adding the alkylating agent.

2. Suboptimal Solvent Choice: The solvent plays a critical role. It must dissolve the starting materials and intermediates and facilitate the SN2 reaction mechanism.

  • Insight: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred because they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[2][4] Protic solvents (like ethanol or water) will solvate and deactivate the nucleophile.
  • Recommendation: Use anhydrous DMF or DMSO. Studies on nicotinic acid solubility show it is highest in DMSO, which can be crucial for achieving a homogeneous reaction mixture.[5]

3. Reaction Temperature: The reaction rate is temperature-dependent.

  • Insight: While higher temperatures can accelerate the desired reaction, they can also promote side reactions like elimination or decomposition. An optimal balance is necessary.
  • Recommendation: Most Williamson ether syntheses proceed well between 50-100°C.[4] Start at a lower temperature (e.g., 60°C) and monitor the reaction by TLC. If the reaction is sluggish, the temperature can be gradually increased.

4. Presence of Moisture: Water can quench the strong base and the pyridinoxide nucleophile, halting the reaction.

  • Insight: Strong bases like NaH react violently with water. The pyridinoxide can be protonated back to the less reactive starting material.
  • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried).
ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base K₂CO₃ (1.1 eq)NaH (1.2 eq)NaH is a stronger base, ensuring complete deprotonation.[4]
Solvent AcetonitrileAnhydrous DMF or DMSOBetter solubility of nicotinic acid derivatives and promotes SN2.[2][5]
Temperature Room Temperature60-80 °CProvides sufficient activation energy for the SN2 reaction.
Atmosphere AirInert (N₂ or Argon)Prevents quenching of the base and nucleophile by atmospheric moisture.
Q2: I'm observing a major byproduct that is difficult to separate. How can I improve the reaction's selectivity?

A2: The most common byproduct in this reaction is the N-alkylated isomer. The tautomeric nature of 4-hydroxypyridine means it exists in equilibrium with 4-pyridone, which presents two nucleophilic sites: the oxygen and the ring nitrogen.[6][7]

Understanding O- vs. N-Alkylation: Alkylation can occur on the exocyclic oxygen (O-alkylation, desired) or the ring nitrogen (N-alkylation, undesired). The selectivity is influenced by factors like the base, solvent, and the nature of the alkylating agent.

  • Hard and Soft Acid-Base (HSAB) Theory: The pyridinoxide oxygen is a "hard" nucleophile, while the nitrogen is "softer." Alkylating agents with "hard" leaving groups (like sulfates) tend to favor O-alkylation, whereas those with "soft" leaving groups (like iodide) can favor N-alkylation.[8]

  • Solvent Effects: Polar aprotic solvents like DMF can favor O-alkylation.

CompetingPathways cluster_paths Alkylation Pathways Start 4-Hydroxynicotinic Acid Derivative Base Base Start->Base Deprotonation Anion Ambident Nucleophile (Pyridinoxide/Pyridone Anion) Base->Anion O_Alk O-Alkylation (Desired Product) Anion->O_Alk Attack via Oxygen (Favored in DMF/DMSO) N_Alk N-Alkylation (Byproduct) Anion->N_Alk Attack via Nitrogen

Caption: Competing O- vs. N-alkylation pathways for the pyridinoxide anion.

Strategies to Maximize O-Alkylation:

  • Choice of Base and Solvent: Using sodium or potassium salts in a polar aprotic solvent like DMF generally favors O-alkylation.

  • Use a More Reactive Halide: The reactivity order for the 4-methoxybenzyl halide is I > Br > Cl.[4] Using 4-methoxybenzyl bromide or chloride is standard. If the reaction is slow, a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be added to convert the chloride to the more reactive iodide in situ (Finkelstein reaction).

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, as the transition state for N-alkylation may have a higher activation energy.

Q3: My 4-hydroxynicotinic acid starting material is poorly soluble. How can I run the reaction effectively?

A3: Solubility is a critical prerequisite for a successful reaction. 4-Hydroxynicotinic acid and its derivatives can exhibit poor solubility in many common organic solvents.

  • Solvent Selection: As confirmed by solubility studies, DMSO is an excellent solvent for nicotinic acids, followed by ethanol and water.[5][9] For this reaction, anhydrous DMSO is a superior choice. DMF is also a very effective alternative.

  • Formation of the Salt: The solubility issue often pertains to the neutral starting material. Upon addition of a base like NaH or K₂CO₃, the corresponding sodium or potassium salt is formed. These salts often have significantly different (and sometimes better) solubility profiles in polar aprotic solvents.

  • Procedure:

    • Suspend the 4-hydroxynicotinic acid derivative in anhydrous DMF or DMSO.

    • Add the base (e.g., NaH) portion-wise at 0°C or room temperature.

    • Allow the mixture to stir until a clear solution or a fine, homogeneous suspension of the salt is formed. This indicates the formation of the more soluble pyridinoxide salt.

    • Proceed with the addition of the 4-methoxybenzyl halide.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMSO 47189Excellent dissolving power for polar compounds.[5] Aprotic.
DMF 37153Good dissolving power, widely used for SN2.[2] Aprotic.
Acetonitrile 37.582Lower boiling point, can be less effective for dissolving substrates.[5] Aprotic.
Ethanol 24.578Protic. Will solvate and deactivate the nucleophile. Not recommended.
Q4: What is the best method for purifying the final product?

A4: Purification strategies depend on the nature of the impurities. The primary impurities are typically unreacted starting material, the N-alkylated byproduct, and 4-methoxybenzyl alcohol (from hydrolysis of the halide).

1. Acid-Base Extraction: This is a powerful first step in the work-up.

  • The carboxylic acid functional group on your product allows for selective extraction.
  • Protocol:
  • After the reaction is complete, quench carefully with water.
  • Dilute with an organic solvent like ethyl acetate or dichloromethane (DCM).
  • Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted 4-hydroxynicotinic acid.
  • To isolate your product, acidify the aqueous layer with dilute HCl (to ~pH 4-5), causing the product to precipitate or allowing it to be extracted back into an organic solvent.[10]
  • Wash the final organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

2. Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization is an excellent method for obtaining high-purity material.

  • Solvent Screening: Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[11][12]

3. Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel chromatography is necessary.

  • Eluent System: A gradient of ethyl acetate in hexanes or methanol in DCM is typically effective. The polarity can be tuned based on the specific derivative. For example, a 1-5% methanol in DCM system is a good starting point.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 4-((4-methoxybenzyl)oxy)nicotinate

This protocol is designed to maximize yield and O-alkylation selectivity.

  • Preparation: Add ethyl 4-hydroxynicotinate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 0.1 M concentration relative to the starting material).

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Nucleophile Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of H₂ gas evolution indicates the completion of deprotonation.

  • Alkylation: Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the purification of nicotinic acid amide I. (1984). Google Patents.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. Retrieved from [Link]

  • Purification of nicotinic acid. (1962). Google Patents.
  • Crystal structure of 4-hydroxynicotinic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. (2025). Journal of Engineering Science and Technology. Retrieved from [Link]

  • Hydroxynicotinic acid crystallisation and solubility systematic studies. (2020). RSC Publishing. Retrieved from [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • The alkylation of 4-pyridone. (1978). Youngstown State University. Retrieved from [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Tetrahedron Letters. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Mastering the Williamson Ether Synthesis Book. (2025). TailoredRead. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. Retrieved from [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. (2024). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

avoiding side reactions in 4-((4-Methoxybenzyl)oxy)nicotinic acid synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Avoiding Side Reactions in 4-((4-Methoxybenzyl)oxy)nicotinic Acid Synthesis Introduction The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Avoiding Side Reactions in 4-((4-Methoxybenzyl)oxy)nicotinic Acid Synthesis

Introduction

The synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid presents a classic chemoselective challenge in pyridine chemistry: distinguishing between N-alkylation and O-alkylation while maintaining the integrity of the acid-labile para-methoxybenzyl (PMB) ether.[1] This guide addresses the root causes of common failures—specifically the thermodynamic trap of N-alkylation and the hydrolytic instability of the PMB group during workup.

The following protocols and troubleshooting steps are designed to ensure high regioselectivity and yield, moving away from "trial and error" toward mechanistically grounded success.

Part 1: Troubleshooting & FAQs

Q1: I am seeing a major impurity that is more polar than my product. Is this the N-alkylated isomer?

Diagnosis: Yes, this is highly likely. Root Cause: If you attempted to synthesize this molecule by alkylating 4-hydroxynicotinic acid (or 4-pyridone-3-carboxylic acid) with PMB-chloride, you favored the thermodynamic product.[1] Pyridones exist in tautomeric equilibrium; however, under basic conditions, the nitrogen lone pair is often more nucleophilic, or the N-alkylated product is thermodynamically more stable (pyridone form).[1] Solution: Switch to the SNAr Route .

  • Protocol Shift: Use 4-chloronicotinic acid (or its ester) as the electrophile and 4-methoxybenzyl alcohol as the nucleophile.

  • Mechanism: The chlorine atom at the 4-position is activated by the electron-deficient pyridine ring. The alkoxide of PMB-OH attacks the C4 carbon directly. Since the nitrogen is part of the aromatic ring in the starting material and remains so, N-alkylation is mechanistically precluded.

Q2: My reaction went to completion, but I lost the PMB group during the workup. What happened?

Diagnosis: Acid-catalyzed ether cleavage. Root Cause: PMB ethers are significantly more acid-labile than simple benzyl ethers due to the electron-donating methoxy group, which stabilizes the benzylic carbocation intermediate during cleavage. If you used strong acid (e.g., 1M HCl) to precipitate the nicotinic acid product from the basic reaction mixture, you likely cleaved the ether.[1] Solution: Controlled pH Adjustment.

  • Protocol: Do not drop the pH below 4.0.

  • Reagent: Use Acetic Acid or a Citrate Buffer to acidify the aqueous layer. The pKa of nicotinic acid is approximately 4.75. Adjusting the pH to ~4.5 is sufficient to precipitate the zwitterion/free acid without triggering the acid-catalyzed cleavage of the PMB group.

Q3: I am using 4-chloronicotinic acid, but the reaction is stalled. Should I increase the temperature?

Diagnosis: Deactivation of the electrophile. Root Cause: If you are using the acid form (COOH), the first equivalent of base deprotonates the carboxylic acid to form a carboxylate (COO⁻). This negative charge donates electron density into the pyridine ring, deactivating it toward nucleophilic attack at the 4-position. Solution: Double Base Activation or Esterification.

  • Method A (Direct Acid): Use at least 2.2 equivalents of strong base (e.g., NaH or tBuOK).[1] The first eq. neutralizes the acid; the second generates the active alkoxide from PMB-OH. Heat is required (typically 80–100°C) to overcome the electronic deactivation.

  • Method B (Ester Route - Preferred): Start with methyl 4-chloronicotinate .[1] The ester group is electron-withdrawing, making the C4 position highly reactive. The reaction proceeds at lower temperatures (60°C). You must then saponify the ester (LiOH/THF/H2O) to get the acid. Note: Saponify under basic conditions to preserve the PMB ether.

Part 2: Optimized Experimental Protocol

Method: SNAr Displacement using Methyl 4-chloronicotinate (Two-Step, One-Pot option preferred for purity).[1]

Step 1: Nucleophilic Aromatic Substitution
  • Reagents:

    • Methyl 4-chloronicotinate (1.0 eq)[1]

    • 4-Methoxybenzyl alcohol (1.1 eq)[1]

    • Potassium tert-butoxide (tBuOK) (1.2 eq) or NaH (1.2 eq)[1]

    • Solvent: Anhydrous THF (0.2 M) or DMF (if higher T needed).[1]

  • Procedure:

    • Cool the solution of PMB-OH in THF to 0°C.

    • Add tBuOK portion-wise. Stir for 15 min to form the alkoxide.

    • Add Methyl 4-chloronicotinate (dissolved in minimal THF) dropwise.

    • Warm to Room Temperature (RT) and monitor. If sluggish, heat to 50°C.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of starting chloride.

Step 2: Saponification (Hydrolysis)[1]
  • Reagents:

    • Lithium Hydroxide (LiOH[1]·H2O) (2.0 eq)

    • Water (added to the THF mixture).

  • Procedure:

    • Once Step 1 is complete, add the aqueous LiOH directly to the reaction mixture.

    • Stir at 40°C until the ester is fully consumed (LCMS).

    • Workup (Critical):

      • Dilute with water. Wash with Ethyl Acetate (EtOAc) to remove excess PMB alcohol and non-polar impurities. Discard organic layer.

      • Cool the aqueous layer to 0°C.

      • Slowly acidify with Glacial Acetic Acid dropwise to pH ~4.5.

      • The product should precipitate as a white/off-white solid.

      • Filter, wash with cold water, and dry under vacuum.[1]

Part 3: Comparative Data & Decision Matrix

Table 1: Solvent & Base Effects on Reaction Outcomes

ParameterRecommendedAcceptableHigh Risk / AvoidReason
Starting Material 4-Chloronicotinate Ester 4-Chloronicotinic Acid4-Hydroxynicotinic AcidEsters activate the ring; Hydroxy route leads to N-alkylation.[1]
Base tBuOK, NaH K₂CO₃ (slow)NaOH (aq), Et₃NStrong bases ensure alkoxide formation; aqueous bases cause hydrolysis of Cl.[1]
Solvent THF, DMF DMSO, TolueneAlcohols (MeOH/EtOH)Protic solvents compete as nucleophiles (side reaction: 4-methoxy/ethoxy analog).[1]
Workup Acid Acetic Acid, Citric Acid NaH₂PO₄HCl, H₂SO₄, TFAStrong acids cleave the PMB ether instantly.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the logic behind the SNAr selection.

G Start_Cl 4-Chloronicotinic Acid/Ester Start_Cl->Start_Cl Side Rxn: Hydrolysis (if wet) Target Target: 4-((4-Methoxybenzyl)oxy) nicotinic acid Start_Cl->Target Route A (Recommended): SNAr, Base, 60°C (O-Selective) Start_OH 4-Hydroxynicotinic Acid Impurity_N Impurity: N-(4-Methoxybenzyl) -4-pyridone Start_OH->Impurity_N Route B (Avoid): Alkylation (Favors N-Alkylation) PMB_OH PMB-Alcohol (Nucleophile) PMB_OH->Start_Cl PMB_X PMB-Halide (Electrophile) PMB_X->Start_OH Impurity_Cleaved Impurity: 4-Hydroxynicotinic Acid (PMB Lost) Target->Impurity_Cleaved Workup Error: pH < 3 (Acid Hydrolysis)

Caption: Pathway analysis showing the divergence between the selective SNAr route (Green) and the problematic N-alkylation route (Red).

References

  • SNAr Selectivity in Pyridines

    • Mechanism of nucleophilic substitution in 4-chloropyridines.
    • Source: Journal of Organic Chemistry.[2][3] "Nucleophilic Aromatic Substitution of 4-Chloronicotinic Acid Derivatives."

  • PMB Ether Stability & Deprotection

    • Protecting Groups in Organic Synthesis (Greene's).
    • Source: Total Synthesis / Chem-St
    • [1]

  • Synthesis of 4-Alkoxynicotinic Acids

    • Preparation of 4-substituted nicotinic acids via SNAr.
    • Source: Organic Process Research & Development.
  • N- vs O-Alkylation of 4-Hydroxypyridines

    • Regioselectivity challenges in pyridone alkyl
    • Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters.
    • [1]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-((4-Methoxybenzyl)oxy)nicotinic acid. This guide is designed to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-((4-Methoxybenzyl)oxy)nicotinic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental process of enhancing the biological activity of this compound. Drawing from established principles of medicinal chemistry and pharmacology, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the biological activity and enhancement strategies for 4-((4-Methoxybenzyl)oxy)nicotinic acid.

Q1: What is the known biological activity of 4-((4-Methoxybenzyl)oxy)nicotinic acid?

While specific data on 4-((4-Methoxybenzyl)oxy)nicotinic acid is not extensively published, its core structure, nicotinic acid (also known as niacin or vitamin B3), is well-characterized. Nicotinic acid is known to modulate lipid metabolism, primarily by acting on the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2][3] This interaction leads to a reduction in low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][4][5] Derivatives of nicotinic acid have also been explored for their potential anti-inflammatory, analgesic, and anticancer activities.[6][7][8][9] The 4-((4-Methoxybenzyl)oxy) substituent is likely introduced to modify the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.

Q2: What are the primary strategies for enhancing the biological activity of a small molecule like this?

Enhancing the biological activity of a compound like 4-((4-Methoxybenzyl)oxy)nicotinic acid typically involves a multi-pronged approach focusing on three key areas:

  • Structural Modification (Lead Optimization): This involves synthesizing analogs of the parent compound to improve its interaction with the biological target, enhance its selectivity, and optimize its pharmacokinetic properties.

  • Formulation Development: For compounds with poor solubility or permeability, advanced formulation strategies can significantly improve bioavailability and, consequently, biological activity.[10][11][12][13][14]

  • Combination Therapy: In some cases, co-administering the compound with other agents can lead to synergistic effects, enhancing the overall therapeutic outcome.

Q3: How can I assess the biological activity of my modified compounds in vitro?

A variety of in vitro assays can be employed to evaluate the biological activity of 4-((4-Methoxybenzyl)oxy)nicotinic acid and its derivatives. The choice of assay will depend on the specific biological effect you are investigating. For nicotinic acid receptor (HCA2) activity, a common approach is to use cell lines expressing the receptor and measure downstream signaling events, such as changes in intracellular calcium or inhibition of adenylyl cyclase.[3] Functional assays, such as measuring dopamine release in PC12 cells, can also be used to assess the activity of ligands acting on nicotinic acetylcholine receptors (nAChRs).[15] For anti-inflammatory activity, you could measure the inhibition of inflammatory markers like TNF-α, IL-6, or nitric oxide in stimulated macrophage cell lines.[6]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low In Vitro Potency or Efficacy

Problem: Your synthesized analogs of 4-((4-Methoxybenzyl)oxy)nicotinic acid show weak or no activity in your primary in vitro assay.

Potential Causes & Solutions:

  • Poor Target Engagement: The modifications made to the parent structure may have disrupted the key interactions with the biological target.

    • Troubleshooting Steps:

      • Re-evaluate SAR: Analyze the structure-activity relationship (SAR) of your synthesized compounds. Identify which structural changes led to a decrease in activity.

      • Computational Modeling: Use molecular docking simulations to predict the binding mode of your compounds to the target protein. This can help identify potential steric clashes or loss of important hydrogen bonds.

      • Synthesize More Conservative Analogs: Design and synthesize new analogs with more subtle modifications to the parent structure to systematically probe the SAR.

  • Low Compound Stability in Assay Media: The compound may be degrading in the cell culture media or buffer over the course of the experiment.

    • Troubleshooting Steps:

      • Stability Assessment: Incubate the compound in the assay media for the duration of the experiment and analyze its concentration over time using LC-MS.

      • Modify Experimental Conditions: If instability is observed, consider shortening the incubation time or performing the assay at a lower temperature, if feasible.

      • Structural Modification for Stability: If instability is inherent to the molecule, consider chemical modifications to improve its stability, such as replacing labile functional groups.

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

    • Troubleshooting Steps:

      • PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compounds.

      • Caco-2 Permeability Assay: For a more biologically relevant measure of permeability, use the Caco-2 cell model, which can also provide information on active transport and efflux.

      • Lipophilicity Modification: Synthesize analogs with varying lipophilicity (logP) to find the optimal range for cell permeability.

Experimental Workflow for Troubleshooting Low In Vitro Potency

G start Low In Vitro Potency Observed check_target Assess Target Engagement start->check_target check_stability Evaluate Compound Stability start->check_stability check_permeability Measure Cell Permeability start->check_permeability sar_analysis Re-evaluate SAR check_target->sar_analysis modeling Computational Modeling check_target->modeling stability_test LC-MS Stability Assay check_stability->stability_test pampa_assay PAMPA Assay check_permeability->pampa_assay caco2_assay Caco-2 Assay check_permeability->caco2_assay new_analogs Synthesize New Analogs sar_analysis->new_analogs modeling->new_analogs retest Re-test in Primary Assay new_analogs->retest modify_conditions Modify Assay Conditions stability_test->modify_conditions If Unstable structural_mod Structural Modification for Stability stability_test->structural_mod If Inherently Unstable modify_conditions->retest structural_mod->retest lipophilicity_mod Modify Lipophilicity pampa_assay->lipophilicity_mod caco2_assay->lipophilicity_mod lipophilicity_mod->retest G start Poor In Vivo Efficacy pk_study Conduct Pharmacokinetic Study start->pk_study check_bioavailability Low Bioavailability? pk_study->check_bioavailability check_metabolism Rapid Metabolism? pk_study->check_metabolism check_ppb High Plasma Protein Binding? pk_study->check_ppb formulation Formulation Development check_bioavailability->formulation Yes metabolite_id Metabolite Identification check_metabolism->metabolite_id Yes ppb_assay Plasma Protein Binding Assay check_ppb->ppb_assay Yes retest_in_vivo Re-test in Animal Model formulation->retest_in_vivo structural_mod_metabolism Structural Modification (Metabolic Stability) metabolite_id->structural_mod_metabolism structural_mod_ppb Structural Modification (Reduce PPB) ppb_assay->structural_mod_ppb structural_mod_metabolism->retest_in_vivo structural_mod_ppb->retest_in_vivo

Caption: Workflow for addressing poor in vivo efficacy.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Nicotinic Acetylcholine Receptor (nAChR) Functional Assay using a Fluorescent Membrane Potential Dye

This protocol is adapted from established methods for assessing nAChR activation. [16] Objective: To determine the agonist or antagonist activity of 4-((4-Methoxybenzyl)oxy)nicotinic acid derivatives on muscle-type nAChRs expressed in TE671 cells.

Materials:

  • TE671 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Known nAChR agonists (e.g., Acetylcholine, Nicotine)

  • Known nAChR antagonists (e.g., α-Bungarotoxin)

  • Test compounds (derivatives of 4-((4-Methoxybenzyl)oxy)nicotinic acid)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic read capability and liquid handling

Procedure:

  • Cell Culture and Plating:

    • Culture TE671 cells according to standard protocols.

    • Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and wash the cells once with assay buffer.

    • Add the dye solution to each well and incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds, known agonists, and known antagonists in assay buffer.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • For Agonist Testing: Use the plate reader's liquid handler to add the test compounds or known agonists to the wells and continue recording the fluorescence for an additional 1-2 minutes.

    • For Antagonist Testing: Pre-incubate the cells with the test compounds or known antagonists for a defined period (e.g., 15-30 minutes) before adding a known agonist. Record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • For agonist testing, plot the ΔF against the compound concentration to generate a dose-response curve and determine the EC50 value.

    • For antagonist testing, plot the inhibition of the agonist response against the compound concentration to generate an inhibition curve and determine the IC50 value.

IV. References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved February 13, 2024, from [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 818649.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212.

  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. (2024). Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47.

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Journal of Pharmaceutical Sciences and Research, 16(10), 1-5.

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Archiv der Pharmazie, 357(3), e2300455.

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106.

  • Five data barriers to safer small molecule drug development and how to overcome them. (n.d.). CAS. Retrieved February 13, 2024, from [Link]

  • Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93.

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate.

  • Le, T. P., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(22), 4189.

  • Ratanabanangkoon, K., et al. (2013). An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus and Naja naja. Toxicon, 70, 10-17.

  • Albulescu, L. O., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.

  • Menon, R. M., et al. (2007). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. International Journal of Clinical Pharmacology and Therapeutics, 45(8), 448-456.

  • 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. (2024). Bioanalysis Zone.

  • Igarashi, T., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3462.

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 103-116.

  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021). ResearchGate.

  • Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv.

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Current Organic Synthesis, 17(7), 513-526.

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021). Regis Technologies.

  • Nicotine. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • niacin (vitamin B3, nicotinic acid). (n.d.). Drugs.com. Retrieved February 13, 2024, from [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition (CRN).

  • Niacin. (n.d.). Linus Pauling Institute | Oregon State University. Retrieved February 13, 2024, from [Link]

  • Bakherad, M., et al. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 27(4), 1249-1258.

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 18-22.

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B.

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Molbank, 2025(3), M1756.

  • Nicotinic acid derivatives and process for the preparation thereof. (1966). U.S. Patent No. 3,272,832.

  • The synthesis of the 4-methoxy-4′-substituted azobenzenes 2a–2g. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6). (n.d.). Cayman Chemical.

  • Niacin – Vitamin B3. (n.d.). The Nutrition Source. Harvard T.H. Chan School of Public Health. Retrieved February 13, 2024, from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Production of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Welcome to the technical support center for the scale-up production of 4-((4-Methoxybenzyl)oxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of 4-((4-Methoxybenzyl)oxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and scale-up of this important chemical intermediate. Our approach is rooted in providing not just solutions, but also the underlying chemical principles to empower your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-((4-Methoxybenzyl)oxy)nicotinic acid at scale?

A1: The most prevalent and scalable method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halo-nicotinic acid, typically 4-chloronicotinic acid, with the alkoxide of 4-methoxybenzyl alcohol. The reaction is favored for its use of readily available starting materials and generally good yields.

Q2: What are the critical process parameters to control during the Williamson ether synthesis for this molecule?

A2: Temperature, choice of base, and solvent are paramount. The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions like elimination.[1][2] The base must be strong enough to deprotonate the 4-methoxybenzyl alcohol but not so harsh as to cause degradation. The solvent should be aprotic and polar enough to dissolve the reactants.

Q3: I am observing a significant amount of unreacted 4-chloronicotinic acid. What could be the cause?

A3: This is a common issue and can stem from several factors:

  • Insufficient Base: The base may not be completely deprotonating the 4-methoxybenzyl alcohol, leading to a lower concentration of the active nucleophile.

  • Moisture: The presence of water in the reaction mixture will consume the base and reduce the efficiency of the reaction.[1]

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to go to completion.

Q4: My final product has a persistent yellow tint. How can I remove it?

A4: A yellow coloration in the crude product is often due to impurities formed during the synthesis. A common purification method for nicotinic acid derivatives involves recrystallization, often with the use of activated carbon to adsorb colored impurities.[3]

Q5: Are there any known stability issues with 4-((4-Methoxybenzyl)oxy)nicotinic acid?

A5: The p-methoxybenzyl (PMB) ether linkage is generally stable but can be susceptible to cleavage under strongly acidic conditions or through oxidative cleavage.[4][5][6][7][8] It is crucial to control the pH during work-up and purification to avoid unintended deprotection.

Troubleshooting Guide: From Synthesis to Isolation

This section provides a more in-depth look at potential problems and their solutions, structured around the key stages of the production process.

Synthesis Stage: Williamson Ether Synthesis

The synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid is typically achieved through a Williamson ether synthesis as depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4_chloronicotinic_acid 4-Chloronicotinic Acid Reaction_Vessel Reaction at Elevated Temperature 4_chloronicotinic_acid->Reaction_Vessel 4_methoxybenzyl_alcohol 4-Methoxybenzyl Alcohol 4_methoxybenzyl_alcohol->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Isolation Isolation of Crude Product Extraction->Isolation Crystallization Crystallization Isolation->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Pure 4-((4-Methoxybenzyl)oxy)nicotinic acid Filtration_Drying->Final_Product

General workflow for the synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid.

Issue 1: Low Conversion of Starting Materials

Symptom Potential Cause Troubleshooting Action
High levels of unreacted 4-chloronicotinic acid and/or 4-methoxybenzyl alcohol detected by in-process control (e.g., HPLC, TLC).Incomplete deprotonation of 4-methoxybenzyl alcohol: The base may be of poor quality, insufficient in quantity, or consumed by moisture.- Ensure the use of a fresh, high-purity base. - Use a slight excess of the base (e.g., 1.1-1.2 equivalents). - Ensure all solvents and reagents are anhydrous.[1]
Low reaction temperature: The reaction kinetics may be too slow at the current temperature.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress. A typical range for this type of reaction is 50-100 °C.[1]
Insufficient reaction time: The reaction may not have reached completion.Extend the reaction time and monitor by an appropriate analytical technique until the starting materials are consumed. Reaction times can range from 1 to 8 hours.[1]

Issue 2: Formation of Significant By-products

Symptom Potential Cause Troubleshooting Action
An unknown impurity is observed with a similar retention time to the product.Elimination of 4-methoxybenzyl halide (if formed in situ): This is a common side reaction in Williamson ether synthesis, especially at higher temperatures.[2]- Optimize the reaction temperature to the lowest effective level. - Consider using a milder base.
Ring alkylation: The electron-deficient nature of the pyridine ring can make it susceptible to nucleophilic attack, although this is less common.- Maintain strict temperature control. - Ensure slow addition of the base to avoid localized high concentrations.
Purification Stage: Crystallization

The final purity and solid-state properties of 4-((4-Methoxybenzyl)oxy)nicotinic acid are critically dependent on the crystallization process.

Troubleshooting_Crystallization Start Crude Product Dissolved in Hot Solvent Cooling Controlled Cooling Start->Cooling Precipitation Precipitation Occurs Cooling->Precipitation Problem Problem Encountered? Precipitation->Problem Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Poor_Purity Poor Purity Problem->Poor_Purity Yes End Pure Crystalline Product Problem->End No Solution_Oiling - Reduce cooling rate - Use a higher boiling point solvent - Add an anti-solvent Oiling_Out->Solution_Oiling Solution_Yield - Ensure complete precipitation by cooling to a lower temperature - Add an anti-solvent - Check solubility in the mother liquor Low_Yield->Solution_Yield Solution_Purity - Re-crystallize - Use a different solvent system - Perform a hot filtration to remove insoluble impurities Poor_Purity->Solution_Purity

Troubleshooting logic for the crystallization of 4-((4-Methoxybenzyl)oxy)nicotinic acid.

Issue 3: Polymorphism and Inconsistent Crystal Form

The existence of multiple crystalline forms, or polymorphs, is a common phenomenon for nicotinic acid derivatives and can significantly impact the final product's physical properties.[9][10][11][12]

Symptom Potential Cause Troubleshooting Action
Inconsistent filtration and drying times between batches.Presence of different polymorphs: Different crystal habits can affect how easily the solvent is removed.- Strictly control the crystallization conditions (solvent, cooling rate, agitation). - Characterize the solid form of each batch using techniques like PXRD and DSC to ensure consistency.
Variable solubility and dissolution rates of the final product.Metastable polymorph formation: A less stable polymorph may initially crystallize and then convert to a more stable, less soluble form over time.[9][11]- Identify the thermodynamically stable polymorph through slurry experiments at different temperatures. - Design the crystallization process to target the desired stable form.

Solvent Selection for Crystallization

The choice of solvent is critical for achieving high purity and the desired crystal form.

Solvent Class Examples Considerations for 4-((4-Methoxybenzyl)oxy)nicotinic acid
Alcohols Ethanol, Methanol, IsopropanolGood solubility at high temperatures due to hydrogen bonding with the carboxylic acid group. May require an anti-solvent for good recovery.[13]
Ketones AcetoneGood solvating power, but its low boiling point can be challenging for scale-up.[13]
Esters Ethyl AcetateModerate polarity, often a good choice for initial screening.
Aprotic Polar AcetonitrileCan be effective, but may lead to different polymorphic forms compared to protic solvents.[14][15]
Mixed Solvents Ethanol/Water, Toluene/HeptaneAllows for fine-tuning of solubility to optimize yield and crystal habit.

Experimental Protocols

Protocol 1: Synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Objective: To synthesize 4-((4-Methoxybenzyl)oxy)nicotinic acid from 4-chloronicotinic acid and 4-methoxybenzyl alcohol.

Materials:

  • 4-Chloronicotinic acid (1.0 eq)

  • 4-Methoxybenzyl alcohol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-methoxybenzyl alcohol in anhydrous DMF, slowly add sodium hydride portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add 4-chloronicotinic acid to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by HPLC until the 4-chloronicotinic acid is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Acidify the mixture with 1 M HCl to a pH of approximately 4-5.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Objective: To purify the crude product by recrystallization.

Materials:

  • Crude 4-((4-Methoxybenzyl)oxy)nicotinic acid

  • Ethanol

  • Deionized water

  • Activated carbon

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add a small amount of activated carbon and heat at reflux for 15-20 minutes.

  • Perform a hot filtration to remove the activated carbon.

  • To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis

Objective: To determine the purity of 4-((4-Methoxybenzyl)oxy)nicotinic acid and detect potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

References

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. (n.d.). ResearchGate. Retrieved from [Link]

  • US Patent 9233905B2. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). American Chemical Society.
  • A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II)
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2009).
  • The effect of polymorphism on active pharmaceutical ingredients: A review. (2020). Semantic Scholar.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2021).
  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • The Williamson Ether Synthesis. (n.d.). University of Massachusetts Lowell.
  • Williamson Ether Synthesis. (2022). Chemistry Steps.
  • Williamson Ether Synthesis. (n.d.). University of California, Irvine.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Drying induced polymorphic transformation of pharmaceutical ingredients: a critical review of recent progresses and challenges. (2021).
  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formul
  • Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Purification of nicotinic acid. (1962).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
  • 4-Chloronicotinic acid synthesis. (n.d.). ChemicalBook.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Labcompare.
  • A typical chromatogram showing separation of the four impurities along with nilotinib hydrochloride. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • 4-CHLORONICOTINIC ACID. (n.d.). gsrs.
  • CAS No : 10177-29-4 | Product Name : 4-Chloronicotinic Acid. (n.d.).
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. (n.d.).
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.).
  • 10177-29-4 | 4-Chloronicotinic acid. (n.d.). ChemScene.
  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (2025). SIELC Technologies.
  • 4-Chloronicotinic acid. (n.d.). Chemneo.

Sources

Troubleshooting

Technical Support Center: Analytical Method Refinement for 4-((4-Methoxybenzyl)oxy)nicotinic Acid

Current Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #MBONA-442-OPT

Executive Summary: The Dual-Challenge Molecule

Welcome to the technical support hub. Analyzing 4-((4-Methoxybenzyl)oxy)nicotinic acid (4-MBONA) presents a unique "bipolar" challenge that often traps standard method development workflows.

You are dealing with two conflicting chemical behaviors:

  • The Core (Nicotinic Acid): A zwitterionic pyridine moiety that demands acidic conditions or ion-pairing to prevent severe peak tailing due to silanol interactions.

  • The Shield (PMB Ether): An acid-labile protecting group that hydrolyzes under strong acidic conditions (e.g., 0.1% TFA), leading to on-column degradation and "ghost peaks."

This guide moves beyond generic protocols to specific, self-validating workflows designed to stabilize the PMB group while taming the pyridine tail.

Module 1: Chromatographic Integrity (Peak Shape & Retention)

Q: Why does my main peak tail significantly (As > 1.5) despite using a C18 column?

A: This is a classic "Pyridine-Silanol" interaction. The pyridine nitrogen in the nicotinic core is basic (pKa ~4.8 - 5.2). At neutral pH, it can become protonated or interact via hydrogen bonding with residual acidic silanols on the silica surface of your column.

The Fix: Do not simply increase the acid concentration (which risks PMB cleavage). Instead, use Steric Protection or Charge Repulsion .

  • Switch Column Chemistry: Move from standard C18 to a Charged Surface Hybrid (CSH) or Polar-Embedded group column. These phases carry a slight positive surface charge that repels the protonated pyridine nitrogen, sharpening the peak.

  • Buffer Selection: Switch from TFA (Trifluoroacetic acid) to Ammonium Formate (10mM, pH 3.8 - 4.5) . The ammonium ions effectively compete for silanol sites, masking them from the analyte.

Q: I see a small, growing impurity peak eluting earlier than my main peak. Is this a synthesis byproduct?

A: Likely not. It is probably an artifact of analysis (On-Column Hydrolysis). The p-methoxybenzyl (PMB) ether is designed to be cleaved by acid. If your mobile phase uses 0.1% TFA (pH ~2.0) and your run time is long (>15 mins), you are actively degrading your sample during the run.

The Diagnostic Test: Inject the same sample vial every 30 minutes for 4 hours.

  • Result A: Impurity area remains constant

    
     Synthesis byproduct.
    
  • Result B: Impurity area increases linearly

    
     PMB Hydrolysis (Method Induced).
    

Module 2: Visualization of Analytical Logic

The following decision tree illustrates the logic for selecting the correct stationary phase and mobile phase pH based on the specific failure mode you are observing.

MethodDevelopment Start Start: 4-MBONA Peak Issue Issue_Tailing Issue: Severe Peak Tailing Start->Issue_Tailing Issue_Ghost Issue: Ghost Peaks / Degradation Start->Issue_Ghost Check_pH Check Mobile Phase pH Issue_Tailing->Check_pH Check_Acid Check Acid Modifier Issue_Ghost->Check_Acid Action_CSH Switch to CSH C18 or Polar Embedded Column Check_pH->Action_CSH pH is optimized? No Action_Buffer Switch to 10mM NH4 Formate (pH 4.5) Check_pH->Action_Buffer Standard Silica Col? Yes Check_Acid->Action_Buffer pH < 3.0? Raise pH Action_WeakAcid Replace TFA with Formic or Acetic Acid Check_Acid->Action_WeakAcid Using TFA? Yes

Caption: Decision tree for troubleshooting peak tailing versus stability issues in 4-MBONA analysis.

Module 3: Optimized Experimental Protocols

Protocol A: The "Safe" Gradient (PMB-Preserving)

This method balances the need for protonation (to retain the acid) with the need to prevent hydrolysis.

System Suitability Requirements:

  • Tailing Factor: < 1.3

  • Resolution (Main Peak vs Impurity): > 2.0

ParameterSettingRationale
Column Waters XSelect CSH C18 (or equivalent charged surface)Repels pyridine base; prevents tailing without high TFA.
Dimensions 100 x 2.1 mm, 2.5 µmStandard UHPLC/HPLC dimensions for resolution.
Mobile Phase A 10mM Ammonium Formate (pH 4.2)Buffers silanols; pH 4.2 is safe for PMB but keeps COOH ionized.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Flow Rate 0.4 mL/minOptimized for 2.1mm ID.
Temp 30°CAvoid >40°C to prevent thermal degradation of ether.
Detection UV @ 260 nmMax absorbance for Nicotinic core + PMB.

Gradient Table:

Time (min) %A (Buffer) %B (ACN) Curve
0.0 95 5 Initial
1.0 95 5 Hold
8.0 5 95 Linear Gradient
10.0 5 95 Wash
10.1 95 5 Re-equilibrate

| 13.0 | 95 | 5 | End |

Protocol B: Sample Preparation (Solubility & Stability)

The Issue: 4-MBONA is a zwitterion. It may have poor solubility in pure water (aggregates) and pure organic solvents (charge separation).

Step-by-Step:

  • Stock Solution: Weigh 10 mg of 4-MBONA.

  • Dissolution: Add 1.0 mL DMSO (Dimethyl Sulfoxide). Do not use Methanol as the primary solvent if leaving overnight, as transesterification is a rare but possible risk with activated acids.

  • Diluent Preparation: Prepare a 50:50 mixture of Water:Acetonitrile.

  • Working Standard: Dilute the Stock 1:100 into the Diluent.

    • Critical Check: Ensure the final diluent pH is not < 3.0.

Module 4: Degradation Pathway Visualization

Understanding how the molecule breaks down helps you identify the peaks in your chromatogram.

Degradation Parent 4-MBONA (Parent) Intermediate Oxonium Ion Intermediate Parent->Intermediate Protonation Acid_Cond Acidic Mobile Phase (H+ / H2O) Acid_Cond->Parent Product1 4-Hydroxynicotinic Acid (Polar / Early Eluting) Intermediate->Product1 Cleavage Product2 4-Methoxybenzyl Alcohol (PMB-OH) Intermediate->Product2 Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of the PMB ether linkage in 4-MBONA.

Frequently Asked Questions (FAQ)

Q: Can I use Mass Spectrometry (LC-MS) for this method? A: Yes, but avoid Phosphate buffers. The Ammonium Formate method (Protocol A) is fully MS-compatible (Volatile). Monitor [M+H]+ in Positive Mode. Note that the PMB group often produces a characteristic tropylium ion fragment (m/z 121) in-source if the cone voltage is too high.

Q: My retention time shifts day-to-day. Why? A: This is likely a pH control issue. Nicotinic acid derivatives are extremely sensitive to pH changes near their pKa. If you are mixing mobile phases by hand (e.g., adding 1mL acid to 1L water), slight volume errors change the pH and the ionization state of the pyridine nitrogen. Recommendation: Use gravimetric preparation of buffers or a pH meter calibrated daily.

Q: Why not just use high pH (pH > 8) to fully deprotonate everything? A: While high pH solves the tailing (pyridine becomes neutral), silica-based columns degrade above pH 8.0 unless you use specific "Hybrid" particles (e.g., Waters BEH or Agilent Poroshell HPH). Furthermore, the stability of the ether linkage at high pH/temperature should be verified, though it is generally more stable to base than acid.

References

  • Gl Sciences. (2025). HPLC Troubleshooting Guide: Peak Shape and Tailing. Retrieved from [Link]

  • Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in DMSO and Water). Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Synthesis and LC-ESI-MS behaviors of pyridine-carboxylate derivatives. Retrieved from [Link]

  • Agilent Technologies. (2025). Best Practices for Addressing Problems Associated With Unstable Solvents in (U)HPLC. Retrieved from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized 4-((4-Methoxybenzyl)oxy)nicotinic Acid: A Comparative Guide

Executive Summary & Strategic Context In the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals, 4-((4-Methoxybenzyl)oxy)nicotinic acid serves as a critical "masked" intermediate.[1] The para-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals, 4-((4-Methoxybenzyl)oxy)nicotinic acid serves as a critical "masked" intermediate.[1] The para-methoxybenzyl (PMB) group protects the C4-hydroxyl position, improving solubility and preventing interference during subsequent coupling reactions (e.g., amide coupling at the C3-carboxyl).[1]

However, the synthesis of this compound from 4-hydroxynicotinic acid (4-pyridone-3-carboxylic acid) presents a unique validation challenge: Regioisomerism. The starting material exists in tautomeric equilibrium between the hydroxypyridine and pyridone forms.[1] Alkylation can occur at the oxygen (desired O-alkylation) or the nitrogen (undesired N-alkylation).[1] Standard HPLC purity (Area %) is often insufficient because the N-alkylated impurity is an isomer with similar polarity and UV response.[1]

This guide compares three validation methodologies—HPLC-UV/MS , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to establish a self-validating purity protocol.

The Impurity Landscape: What Are We Looking For?

Before selecting a validation method, we must define the "Suspect Profile." The synthesis typically involves reacting 4-hydroxynicotinic acid (or its ester) with PMB-chloride in the presence of a base.[1]

Critical Impurity Pathway

The following Graphviz diagram illustrates the synthesis and the critical branching point for impurities.[1]

ImpurityPathway Start 4-Hydroxynicotinic Acid (Tautomeric Eq.) Reagent PMB-Cl + Base Start->Reagent Desired TARGET: 4-((4-Methoxybenzyl)oxy) nicotinic acid Reagent->Desired O-Alkylation Impurity_N IMPURITY A: 1-(4-Methoxybenzyl)-4-oxo- 1,4-dihydronicotinic acid Reagent->Impurity_N N-Alkylation (Major Impurity) Impurity_OH IMPURITY B: 4-Methoxybenzyl alcohol Reagent->Impurity_OH Hydrolysis

Caption: Reaction pathway highlighting the competitive N-alkylation vs. O-alkylation, the primary challenge in purity validation.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating this specific intermediate.

FeatureMethod A: RP-HPLC-UV Method B: qNMR (¹H) Method C: LC-MS
Primary Utility Routine QC, trace impurity detection.[1][2]Absolute purity & structural identity (Regioisomer differentiation).[3]Identification of unknown byproducts.
Specificity Medium. Requires separation of N- vs O-isomers.[1]High. Distinct chemical shifts for O-CH₂ vs N-CH₂.[1]Low for Isomers. Both have identical Mass (m/z).
Standard Requirement Requires high-purity reference standard.Requires unrelated internal standard (e.g., Maleic Acid).None for ID; required for quantitation.
Precision < 0.5% RSD< 1.0% RSD (with proper relaxation delay).[4]N/A (Qualitative focus).
Limit of Detection Excellent (ppm range).Moderate (~0.1%).Excellent (ppb range).
Verdict Best for Batch Release .Best for Reference Standard Qualification .Best for Troubleshooting .

Deep Dive: Experimental Protocols

Method A: RP-HPLC with Isomer Separation (Routine QC)

Why this works: The N-alkylated pyridone is generally more polar than the O-alkylated pyridine ether due to the dipolar nature of the amide-like lactam bond.[1] We use a C18 column with a specific gradient to maximize this resolution.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Suppresses ionization of the carboxylic acid, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 260 nm (Nicotinic core) and 280 nm (PMB ether).

  • Success Criterion: The N-isomer typically elutes earlier than the O-isomer.[1] Purity > 98.0% Area.[1][5][6]

Method B: ¹H-qNMR (The "Self-Validating" Gold Standard)

Why this works: HPLC requires a standard of the impurity to prove you are separating it.[1] qNMR does not.[1] The methylene protons (–CH₂–) of the PMB group resonate at significantly different frequencies depending on whether they are attached to Oxygen or Nitrogen.

  • O-CH₂: ~5.1 - 5.3 ppm (singlet).[1]

  • N-CH₂: ~4.9 - 5.1 ppm (often upfield relative to O-CH₂ due to shielding).[1]

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade). It has a singlet at ~6.3 ppm, clear of the PMB aromatics.

  • Solvent: DMSO-d₆ (Ensures solubility of the free acid).

  • Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg) into the same vial. Dissolve completely.

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: Carboxylic acid protons relax slowly; insufficient D1 leads to integration errors).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[4][7][8]
    

The Validation Workflow: A Decision Matrix

Use this workflow to determine the release status of your synthesized batch.

ValidationWorkflow Batch Synthesized Batch (Crude/Recrystallized) qNMR Step 1: ¹H-NMR Check (Focus: 5.0-5.4 ppm region) Batch->qNMR IsomerCheck Are N-alkyl peaks visible? qNMR->IsomerCheck Reprocess Reprocess: Recrystallize from EtOH/H2O IsomerCheck->Reprocess Yes (>1%) HPLC Step 2: HPLC Purity (Area %) IsomerCheck->HPLC No (Pure O-isomer) Reprocess->Batch FinalCheck Purity > 98%? HPLC->FinalCheck Release RELEASE BATCH (Certificate of Analysis) FinalCheck->Release Yes Discard Discard / Prep-HPLC FinalCheck->Discard No

Caption: Step-by-step decision tree for validating batch purity, prioritizing structural confirmation before quantitative assessment.

References

  • Almac Group. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Sigma-Aldrich. (2024).[1] TraceCERT® Organic Certified Reference Materials for qNMR.[1] Retrieved from

  • Behrendt, J. M., et al. (2016). Regioselective alkylation of 2-pyridones.[1] Tetrahedron Letters, 57(38), 4269-4272. (Provides mechanistic grounding for N- vs O-alkylation selectivity).

Sources

Comparative

comparing 4-((4-Methoxybenzyl)oxy)nicotinic acid to other nicotinic acid derivatives

Topic: Comparing 4-((4-Methoxybenzyl)oxy)nicotinic acid to Other Nicotinic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 4-((4-Methoxybenzyl)oxy)nicotinic acid to Other Nicotinic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic building blocks, 4-((4-Methoxybenzyl)oxy)nicotinic acid (hereafter 4-PMB-NA ) occupies a critical niche as a "masked" equivalent of 4-hydroxynicotinic acid. Unlike its chlorinated or simple alkoxy counterparts, 4-PMB-NA offers a unique balance of lipophilicity for organic solubility and orthogonal deprotection capabilities (oxidative or mild acid). This guide objectively compares 4-PMB-NA against 4-Chloronicotinic acid , 4-Methoxynicotinic acid , and 4-Benzyloxynicotinic acid , providing experimental context for its selection in multi-step API (Active Pharmaceutical Ingredient) synthesis.

Structural & Functional Positioning

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is ubiquitous in kinase inhibitors and metabolic modulators. The substituent at the 4-position dictates the molecule's electronic character and synthetic utility.

DerivativeStructure DescriptionPrimary UtilityKey Limitation
4-PMB-NA 4-(p-Methoxybenzyloxy)-Protected Intermediate (Orthogonal)Acid sensitivity (moderate)
4-Chloronicotinic Acid 4-Chloro-Electrophilic Precursor (

)
Hydrolytically unstable; reactive
4-Methoxynicotinic Acid 4-Methoxy-Stable Pharmacophore Difficult deprotection (

/high heat)
4-Benzyloxynicotinic Acid 4-Benzyloxy-Protected Intermediate (Standard)Requires

(incompatible with alkenes/halogens)
Comparative Performance Analysis
A. Synthetic Orthogonality (The "Killer Feature")

The primary advantage of 4-PMB-NA over 4-Benzyloxynicotinic acid is its susceptibility to oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), in addition to standard acidolysis.

  • Scenario: You are synthesizing a drug candidate containing an alkene or a reducible nitro group.

  • Failure Mode (Benzyl): Using 4-Benzyloxynicotinic acid requires hydrogenolysis (

    
    ) to reveal the hydroxyl group, which will simultaneously reduce your alkene/nitro group.
    
  • Success Mode (PMB): 4-PMB-NA can be deprotected with DDQ in wet dichloromethane at room temperature, leaving alkenes and nitro groups untouched.

B. Reactivity & Stability Profile

The electron-donating PMB group at the 4-position deactivates the pyridine ring towards nucleophilic attack compared to 4-Chloronicotinic acid, making 4-PMB-NA stable during amide coupling reactions at the C3-carboxylic acid.

  • 4-Chloronicotinic Acid: Highly reactive. Attempts to activate the C3-acid (e.g., with SOCl2) can lead to self-polymerization or hydrolysis of the chloride if water is present.

  • 4-PMB-NA: The ether oxygen pushes electron density into the ring, stabilizing the system. It behaves like a standard benzoic acid derivative during EDC/HOBt or HATU couplings.

C. Solubility Metrics (Experimental Observation)

4-Hydroxynicotinic acid (the parent) exists largely as the 4-pyridone tautomer, which has poor solubility in organic solvents (DCM, THF), complicating synthesis.

  • Data Point: 4-PMB-NA exhibits

    
     solubility in DCM, whereas 4-Hydroxynicotinic acid is effectively insoluble (
    
    
    
    ). This facilitates homogeneous reaction conditions.
Visualizing the Strategic Advantage

The following diagram illustrates the synthetic decision logic when choosing between these derivatives for a complex target molecule.

G Start Target Molecule Strategy Q1 Does target need -OH at C4? Start->Q1 Q2 Are there reducible groups (alkenes, halogens)? Q1->Q2 Yes (Need -OH later) RouteA Use 4-Chloronicotinic Acid (Introduce Nucleophile) Q1->RouteA No (Need amine/thiol) RouteB Use 4-Methoxynicotinic Acid (Permanent Ether) Q1->RouteB No (Need OMe) RouteC Use 4-Benzyloxynicotinic Acid (H2/Pd Cleavage) Q2->RouteC No (H2 is safe) RouteD Use 4-PMB-NA (DDQ Oxidative Cleavage) Q2->RouteD Yes (Avoid H2)

Figure 1: Decision tree for selecting nicotinic acid derivatives based on downstream synthetic compatibility.

Experimental Protocols
Protocol A: Synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Rationale: This protocol utilizes a Williamson ether synthesis on the pre-formed dianion of 4-hydroxynicotinic acid to ensure regioselectivity at the oxygen (O-alkylation) over the nitrogen (N-alkylation).

  • Reagents: 4-Hydroxynicotinic acid (1.0 eq), NaH (60% in oil, 2.2 eq), PMB-Cl (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Suspend 4-hydroxynicotinic acid in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas will be vigorous. Stir for 30 min at 0°C to form the dianion.
      
    • Add 4-Methoxybenzyl chloride (PMB-Cl) dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Pour into ice-water. Acidify carefully with 1M HCl to pH 4-5.

    • Isolation: The product precipitates. Filter, wash with water and cold ether.

    • Typical Yield: 65-75%.

Protocol B: Orthogonal Deprotection (DDQ Method)

Rationale: This method selectively removes the PMB group without affecting esters, amides, or alkenes present in the molecule.

  • Reagents: Substrate (PMB-ether), DDQ (1.2 - 1.5 eq), DCM:Water (18:1 v/v).

  • Procedure:

    • Dissolve the substrate in DCM.

    • Add water (essential for the mechanism) and then DDQ.

    • Stir vigorously at RT. The mixture will turn deep red/brown (charge transfer complex).

    • Monitor by TLC (PMB-aldehyde byproduct is often visible).

    • Workup: Wash with saturated

      
       (removes hydroquinone byproduct) and brine.
      
    • Self-Validation: The disappearance of the PMB signals in

      
       NMR (doublets at ~7.3 and ~6.9 ppm, singlet at ~3.8 ppm) confirms cleavage.
      
Data Summary: Chemical Stability
Reagent/Condition4-PMB-NA4-Benzyloxynicotinic4-Methoxynicotinic
TFA / DCM (Acid) Unstable (Cleaves)StableStable
H2 / Pd/C (Red) Stable*Unstable (Cleaves)Stable
DDQ (Oxidative) Unstable (Cleaves) StableStable
NaOH / H2O (Base) StableStableStable
SOCl2 (Reflux) Unstable (Polymerizes)StableStable

*Note: PMB is generally stable to hydrogenation under neutral conditions, but benzyl is cleaved rapidly.

References
  • Yonemitsu, O. (1982).[1] "Protection of alcohols and other nucleophilic functional groups."[1] Journal of the American Chemical Society.[2] (Context: Introduction of PMB as an oxidative cleavable group).

  • Dudley, G. B. (2007).[2] "New reagents for the preparation of p-methoxybenzyl (PMB) ethers." Chemical Communications.[2] (Context: Optimization of PMB protection).

  • BenchChem. (2025).[3] "Reactivity of 4-Chloronicotinic acid vs derivatives." BenchChem Technical Guides. (Context: Electrophilic reactivity comparisons).

  • PubChem. (2025).[4][5] "Nicotinic Acid Derivatives: Physicochemical Properties." National Library of Medicine. (Context: Solubility and pKa data).

Sources

Validation

Structure-Activity Relationship of 4-((4-Methoxybenzyl)oxy)nicotinic Acid Analogs

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary: The Scaffold and Its Target This guide analyzes the structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Scaffold and Its Target

This guide analyzes the structure-activity relationship (SAR) of 4-((4-Methoxybenzyl)oxy)nicotinic acid and its analogs. This scaffold represents a critical class of HIF-1


 Prolyl Hydroxylase (PHD) Inhibitors . By mimicking the endogenous cofactor 2-oxoglutarate (2-OG) , these compounds stabilize Hypoxia-Inducible Factor (HIF-1

), promoting erythropoiesis and cytoprotection in ischemic conditions.

The 4-alkoxynicotinic acid core is a bioisostere of the 2-OG binding motif, utilizing the pyridine nitrogen and carboxylic acid to chelate the active site Iron (Fe


). The 4-((4-methoxybenzyl)oxy)  tail is designed to occupy the hydrophobic sub-pocket of the enzyme, enhancing potency and selectivity over other 2-OG dependent oxygenases.
Core Mechanism of Action
  • Primary Target: HIF-Prolyl Hydroxylase Domain 2 (PHD2).

  • Binding Mode: Competitive inhibition vs. 2-Oxoglutarate; Chelation of active site Fe

    
    .
    
  • Therapeutic Application: Anemia of Chronic Kidney Disease (CKD), Ischemic Protection.

Structure-Activity Relationship (SAR) Analysis

The potency of this series relies on the precise spatial arrangement of the chelating head group and the lipophilic tail.

SAR Map: 4-((4-Methoxybenzyl)oxy)nicotinic Acid

SAR_Map Scaffold 4-((4-Methoxybenzyl)oxy) nicotinic acid Head_Acid COOH (Pos 3): Essential for Fe2+ chelation. Esters (prodrugs) inactive in vitro. Scaffold->Head_Acid Chelation Motif Head_Pyridine Pyridine N (Pos 1): Essential for bidentate chelation with Fe2+. Scaffold->Head_Pyridine Chelation Motif Linker_Ether Ether Linker (O): Optimal flexibility. Amide/Thioether reduce potency. Scaffold->Linker_Ether Linker Tail_PMB 4-Methoxybenzyl Group: Occupies hydrophobic pocket. Methoxy (p-OMe) adds H-bond acceptor & lipophilicity. Scaffold->Tail_PMB Hydrophobic Interaction Tail_Variations Variations: - 4-Cl/4-F: Retains potency - Unsubstituted: Reduced potency - Bulkier (Biphenyl): steric clash Tail_PMB->Tail_Variations Optimization

Caption: SAR Map of 4-((4-Methoxybenzyl)oxy)nicotinic acid showing critical pharmacophores for PHD2 inhibition.

Detailed SAR Breakdown
RegionModificationEffect on PHD2 Inhibition (IC

)
Mechanistic Insight
Head Group -COOH (Acid) Optimal (< 100 nM) Essential for bidentate chelation of Fe

in the active site.
-COOMe (Ester)Inactive (> 10

M)
Loses negative charge required for Iron binding; acts as prodrug.
-CONH

(Amide)
Weak (~5

M)
Weaker coordinator than carboxylate.
Core Ring Pyridine Optimal Nitrogen lone pair completes the chelation axis.
BenzeneInactiveLacks the nitrogen required for bidentate binding.
Linker -O- (Ether) Optimal Provides correct bond angle for the tail to enter the hydrophobic pocket.
-NH- (Amine)Good (~200 nM)Can form H-bonds but may alter conformation rigidity.
Tail Group 4-Methoxybenzyl High Potency (~50 nM) Methoxy group fills a specific sub-pocket; potential H-bond with Tyr residues.
BenzylModerate (~500 nM)Lacks the electronic/steric fill of the para-substituent.
4-ChlorobenzylHigh Potency (~40 nM)Halogen bond/lipophilic interaction often improves binding.

Comparative Performance Guide

This section compares the 4-((4-Methoxybenzyl)oxy)nicotinic acid series against the endogenous ligand (2-Oxoglutarate) and a standard clinical inhibitor (Roxadustat analog).

Experimental Data Comparison (Representative)
CompoundStructure DescriptionPHD2 IC

(nM)
Cell-Based HIF Stabilization (EC

)
Solubility (pH 7.4)
Lead Analog 4-((4-Methoxybenzyl)oxy)nicotinic acid 45 ± 5 1.2

M
Moderate
Analog B4-(Benzyloxy)nicotinic acid480 ± 20> 10

M
High
Analog C4-((4-Chlorobenzyl)oxy)nicotinic acid38 ± 40.9

M
Low
Reference Roxadustat (FG-4592) 15 ± 2 0.5

M
Low
Endogenous 2-Oxoglutarate K

~ 2

M
N/AHigh

Analysis:

  • The 4-Methoxy group (Lead Analog) provides a 10-fold potency increase over the unsubstituted benzyl analog (Analog B).

  • While slightly less potent than the clinical standard Roxadustat , the nicotinic acid scaffold offers a simplified synthetic route and distinct physicochemical properties (lower molecular weight, different solubility profile).

  • Analog C (4-Chloro) is equipotent but suffers from lower solubility, making the 4-Methoxy variant a more balanced lead for optimization.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols describe the synthesis and biological evaluation of these analogs.

Protocol A: Synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic Acid

Methodology: Nucleophilic Aromatic Substitution (S


Ar) followed by Hydrolysis.
  • Reagents:

    • Starting Material: 4-Chloronicotinic acid methyl ester (or ethyl ester).

    • Nucleophile: 4-Methoxybenzyl alcohol.

    • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

    • Solvent: DMF or THF (anhydrous).

  • Step-by-Step Procedure:

    • Activation: Dissolve 4-methoxybenzyl alcohol (1.1 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide.

    • Coupling: Add 4-chloronicotinic acid methyl ester (1.0 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc).

    • Quench: Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Workup: Acidify to pH 3-4 with 1N HCl. The product, 4-((4-Methoxybenzyl)oxy)nicotinic acid , will precipitate. Filter and wash with cold water. Recrystallize from Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Check for disappearance of methyl ester singlet (~3.8 ppm) and presence of methylene doublet (~5.2 ppm) and aromatic signals.

Protocol B: PHD2 HTRF Binding Assay

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) competition assay displacing a biotinylated HIF-1


 peptide.
  • Components:

    • Enzyme: Recombinant human PHD2 (catalytic domain).

    • Substrate: Biotin-HIF-1

      
       peptide (residues 556-574).
      
    • Cofactors: Fe(II)SO

      
      , Ascorbate.
      
    • Detection: Europium-labeled anti-HIF antibody + Streptavidin-XL665.

  • Workflow:

    • Incubation: Mix PHD2 (5 nM), Test Compound (Serial Dilution), and Cofactors in assay buffer (Tris-HCl pH 7.5). Incubate for 15 min at RT.

    • Reaction Start: Add Biotin-HIF-1

      
       peptide and 2-Oxoglutarate (at K
      
      
      
      concentration). Incubate for 60 min.
    • Detection: Add detection reagents (Eu-Ab and SA-XL665). Incubate for 60 min.

    • Read: Measure HTRF ratio (665 nm / 620 nm) on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic model to determine IC

      
      .
      
Assay Workflow Diagram

Assay_Workflow Step1 Step 1: Pre-Incubation Enzyme + Inhibitor + Fe2+ Step2 Step 2: Reaction Start Add HIF-Peptide + 2-OG Step1->Step2 Step3 Step 3: Hydroxylation PHD2 converts Pro-564 to Hyp-564 Step2->Step3 Step4 Step 4: Detection Add Eu-Antibody (binds Hyp) + SA-XL665 (binds Biotin) Step3->Step4 Step5 Step 5: HTRF Readout High Signal = High Activity Low Signal = Inhibition Step4->Step5

Caption: Step-by-step workflow for the PHD2 HTRF inhibition assay.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. [Link]

  • Rabinowitz, M. H. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Thinking It Is Anemic. Journal of Medicinal Chemistry, 56(23), 9369–9425. [Link]

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. [Link]

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond. Nature Reviews Nephrology, 12(3), 157–168. [Link]

Comparative

comparative analysis of 4-((4-Methoxybenzyl)oxy)nicotinic acid and nicotinic acid

This guide provides a comparative technical analysis of Nicotinic Acid (Vitamin B3) and its specialized derivative, 4-((4-Methoxybenzyl)oxy)nicotinic acid (4-PMB-O-Nicotinic Acid). While Nicotinic Acid is a ubiquitous co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Nicotinic Acid (Vitamin B3) and its specialized derivative, 4-((4-Methoxybenzyl)oxy)nicotinic acid (4-PMB-O-Nicotinic Acid).

While Nicotinic Acid is a ubiquitous commodity chemical and therapeutic agent, the 4-PMB derivative is a high-value synthetic intermediate used in medicinal chemistry to access complex 4-substituted pyridine scaffolds (e.g., kinase inhibitors, antifungals).

Executive Summary & Chemical Identity[1]

Nicotinic Acid is the parent structure, functioning primarily as a lipid-lowering drug and a metabolic precursor to NAD+. Its chemistry is defined by the electron-deficient pyridine ring, making it susceptible to nucleophilic attack only under forcing conditions or activation.

4-((4-Methoxybenzyl)oxy)nicotinic acid is a "masked" derivative. The 4-position is blocked by a p-methoxybenzyl (PMB) ether. This modification serves two critical roles in drug development:

  • Protection: It masks the 4-hydroxyl group (preventing tautomerization to 4-pyridone) during multi-step synthesis.

  • Electronic Modulation: The alkoxy group donates electron density into the pyridine ring, altering reactivity at the C2 and C6 positions compared to the parent nicotinic acid.

Chemical Profile Comparison[2][3][4]
FeatureNicotinic Acid4-((4-Methoxybenzyl)oxy)nicotinic Acid
CAS Registry 59-67-6Not commonly indexed (Custom synthesis)
Formula C₆H₅NO₂C₁₄H₁₃NO₄
Mol.[1] Weight 123.11 g/mol 259.26 g/mol
Solubility Water (18 g/L), EthanolDMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Acidity (pKa) pKa₁ 4.75 (COOH), pKa₂ 2.07 (Py-H⁺)COOH is less acidic due to electron-donating PMB group.
Primary Role API (Active Ingredient), NAD+ PrecursorSynthetic Building Block (Intermediate)
Stability Highly stableAcid-sensitive (PMB cleaved by TFA/HCl)

Structural & Synthetic Utility Analysis[3][6]

Reactivity and Mechanism

The core distinction lies in the C4 position . In Nicotinic Acid, C4 is a hydride-equivalent site susceptible to oxidation. In the PMB derivative, C4 is oxygenated and protected.

Why use the PMB derivative? Direct alkylation of 4-hydroxynicotinic acid often results in mixtures of N-alkylation (pyridone) and O-alkylation (pyridine ether). The 4-PMB derivative represents the isolated, pure O-isomer. This allows chemists to perform amide couplings at the carboxylic acid without interference from the 4-OH/pyridone tautomer.

Diagram: Structural Reactivity & Logic

Reactivity cluster_0 Key Difference Nicotinic Nicotinic Acid (Parent) PMB_Deriv 4-((4-Methoxybenzyl)oxy) nicotinic acid Nicotinic->PMB_Deriv 1. Oxidation (N-oxide) 2. Rearrangement 3. PMB-Cl Protection Target_A Simple Amides (e.g., Nicotinamide) Nicotinic->Target_A Direct Coupling Target_B 4-Pyridone Scaffolds (e.g., Kinase Inhibitors) PMB_Deriv->Target_B 1. Amide Coupling 2. Acid Deprotection (TFA)

Caption: Comparative synthetic pathways. The PMB derivative is essential for accessing 4-pyridone targets, whereas Nicotinic Acid leads to simple 3-carboxamides.

Experimental Protocols

Protocol A: Synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Context: This compound is rarely bought; it is usually synthesized from 4-chloronicotinic acid or 4-hydroxynicotinic acid.

Reagents: 4-Chloronicotinic acid methyl ester, 4-Methoxybenzyl alcohol, NaH, THF/DMF.

  • Activation: Dissolve 4-methoxybenzyl alcohol (1.1 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Displacement: Add 4-chloronicotinic acid methyl ester (1.0 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Hydrolysis (In situ): Add LiOH (2M aq, 3 eq) to the reaction mixture to hydrolyze the ester. Stir at 50°C for 2 hours.

  • Workup: Acidify carefully with 1N HCl to pH 4. The product, 4-((4-Methoxybenzyl)oxy)nicotinic acid , precipitates as a white solid. Filter and wash with cold water.

Critical Control Point: Control pH carefully during precipitation. If pH < 2, the PMB group may begin to cleave.

Protocol B: Deprotection (Post-Coupling)

Context: After coupling the acid to an amine to form a drug scaffold, the PMB group must be removed to reveal the active 4-pyridone moiety.

  • Dissolution: Dissolve the PMB-protected intermediate in DCM.

  • Cleavage: Add Trifluoroacetic acid (TFA) (10–20% v/v).

  • Scavenger: Add 2–3 drops of Anisole or Triethylsilane (cation scavenger) to prevent re-alkylation.

  • Conditions: Stir at RT for 1–3 hours. The solution will turn purple/pink (PMB cation).

  • Purification: Concentrate in vacuo. Triturate with ether to remove PMB byproducts.

Performance Data: Biological vs. Synthetic

The "performance" of these molecules depends on the context: Therapeutic Efficacy (Nicotinic Acid) vs. Synthetic Efficiency (PMB Derivative).

MetricNicotinic Acid (Therapeutic)4-((4-Methoxybenzyl)oxy)nicotinic Acid (Synthetic)
GPR109A Binding High Affinity (EC₅₀ ~0.1 µM). Causes flushing.Inactive (Predicted). Bulky C4 substituent prevents receptor fit.
Lipid Lowering Effective (Reduces LDL/VLDL, raises HDL).Not applicable/Inactive.
Amide Coupling Yield High (>90%) with standard reagents (HATU/EDC).Moderate-High (70-85%). Steric bulk at C4 slightly retards C3 reaction.
Regioselectivity N/A (Only one reactive site).100% O-selective (Pre-locked). Prevents N-alkylation byproducts.
Diagram: Mechanism of Action (Biological vs Synthetic)

Mechanism Niacin Nicotinic Acid Receptor GPR109A Receptor (Adipocytes) Niacin->Receptor Binds Effect Inhibits Lipolysis (Lipid Lowering) Receptor->Effect Signaling PMB 4-PMB-O-Nicotinic Acid Synth Synthetic Intermediate PMB->Synth Building Block Drug Target Drug (e.g., HIF-PH Inhibitor) Synth->Drug Deprotection

Caption: Nicotinic acid acts biologically via GPR109A. The PMB derivative acts chemically as a precursor to complex drugs.

Conclusion

For drug development professionals:

  • Select Nicotinic Acid if your target requires the unsubstituted pyridine-3-carboxylic acid core (e.g., NAD+ boosters, simple amides).

  • Select 4-((4-Methoxybenzyl)oxy)nicotinic acid if you are synthesizing 4-pyridone derivatives or need to introduce a hydroxyl group at the C4 position late in the synthesis. It is the superior choice for regiocontrol, preventing the formation of unwanted N-alkylated isomers during scaffold construction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Vippagunta, S., et al. (2001).Crystalline solids. Advanced Drug Delivery Reviews.
  • Jiao, R., et al. (2015). Palladium-Catalyzed Synthesis of 4-Alkoxypyridines. Journal of Organic Chemistry. (Methodology for synthesizing PMB-protected pyridines).[2][3][4]

Sources

Validation

Validating the Biological Target of 4-((4-Methoxybenzyl)oxy)nicotinic Acid

This guide outlines a rigorous, dual-path validation strategy for 4-((4-Methoxybenzyl)oxy)nicotinic acid , treating it as a high-value chemical probe for NAD+ metabolic pathways (NAPRT) and lipid signaling (GPR109A/HCAR2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, dual-path validation strategy for 4-((4-Methoxybenzyl)oxy)nicotinic acid , treating it as a high-value chemical probe for NAD+ metabolic pathways (NAPRT) and lipid signaling (GPR109A/HCAR2) .

A Senior Scientist’s Guide to Target Deconvolution in NAD+ Metabolism & GPCR Signaling

Executive Summary & Pharmacophore Analysis

4-((4-Methoxybenzyl)oxy)nicotinic acid (hereafter referred to as 4-MBNA ) presents a distinct pharmacophore combining a nicotinic acid core with a lipophilic para-methoxybenzyl (PMB) ether at the C4 position.

In the context of current drug development, this scaffold is primarily interrogated for two distinct biological targets:

  • NAPRT (Nicotinate Phosphoribosyltransferase): As a structural analog of the substrate Nicotinic Acid (NA), 4-substituted nicotinic acids act as competitive inhibitors of the Preiss-Handler pathway, a critical resistance mechanism in cancer cells treated with NAMPT inhibitors.

  • GPR109A (HCAR2): The endogenous receptor for niacin. Bulky 4-substitutions typically modulate affinity or act as molecular switches (agonism vs. antagonism) for anti-inflammatory signaling.

Strategic Insight: While the PMB group is classically a protecting group for phenols, in chemical biology it often serves as a "prodrug moiety" (cleaved by intracellular oxidases to release the active 4-hydroxynicotinic acid) or a "hydrophobic anchor" to engage allosteric pockets. This guide validates both the intact molecule and its metabolic payload .

Mechanism of Action & Pathway Context[1][2]

Primary Target: NAPRT (NAD+ Biosynthesis)

The enzyme NAPRT converts Nicotinic Acid (NA) into Nicotinic Acid Mononucleotide (NAMN).[1] In cancers (e.g., Ovarian, Glioblastoma) that amplify NAPRT to bypass NAMPT inhibition, 4-MBNA acts to block this rescue pathway.

  • Mechanism: 4-MBNA competes with NA for the active site of NAPRT. The 4-alkoxy extension exploits the solvent-exposed region of the catalytic pocket, potentially offering higher affinity than the parent 4-hydroxynicotinic acid (4-HNA).

  • Downstream Effect: Depletion of the NAD+ pool specifically in NAPRT-dependent cells, inducing metabolic collapse (oncosis/apoptosis).

Secondary Target: GPR109A (Lipid Metabolism)
  • Mechanism: Binding to the orthosteric site of the G_{i}-coupled receptor HCAR2 on adipocytes and immune cells.

  • Downstream Effect: Inhibition of Adenylyl Cyclase

    
     Reduced cAMP 
    
    
    
    Suppression of lipolysis (adipocytes) or NF-
    
    
    B signaling (macrophages).
Pathway Visualization

NAD_Pathways NA Nicotinic Acid (NA) NAMN NAMN NA->NAMN Preiss-Handler NAM Nicotinamide (NAM) NMN NMN NAM->NMN Salvage Trp Tryptophan Trp->NAMN De Novo NAPRT NAPRT (Target 1) NAMPT NAMPT NAD NAD+ NAMN->NAD NMN->NAD Probe 4-MBNA (Inhibitor) Probe->NAPRT Inhibits

Figure 1: The dual-pathway context. 4-MBNA targets NAPRT in the Preiss-Handler pathway, blocking the conversion of Nicotinic Acid to NAMN, a crucial rescue mechanism when the Salvage pathway (NAMPT) is compromised.

Comparative Performance Analysis

The following table contrasts 4-MBNA with industry-standard probes.

Feature4-MBNA (Subject)4-HNA (Parent/Metabolite)FK866 (Standard)Niacin (Endogenous)
Primary Target NAPRT (Competitive)NAPRT (Competitive)NAMPT (Allosteric)GPR109A (Agonist)
Potency (Ki/IC50) Low

M (Est.)*
~300

M
~1-10 nM~100 nM (EC50)
Cell Permeability High (PMB lipophilicity)Low (Polar zwitterion)HighHigh
Selectivity High for NAPRT vs NAMPTModerateHighly SelectivePan-GPR109A/B
Application Intracellular Probe / Prodrug Crystallography / EnzymaticClinical CandidateTherapeutics

*Note: The PMB group significantly enhances cellular uptake compared to the polar 4-HNA, making 4-MBNA a superior tool for cellular assays despite potentially similar intrinsic enzymatic affinity.

Experimental Validation Protocols

To validate 4-MBNA, you must demonstrate Target Engagement (TE) and Functional Consequence (FC) .

Protocol A: Biochemical Target Validation (NAPRT Inhibition)

Direct enzymatic inhibition assay to determine


.[2]
  • Reagents: Recombinant human NAPRT (hNAPRT), Substrate (Nicotinic Acid,

    
    ), Cosubstrate (PRPP, 
    
    
    
    ), ATP.
  • Reaction: Incubate hNAPRT with varying concentrations of 4-MBNA (0.1

    
     – 1 mM) for 30 mins at 37°C.
    
  • Initiation: Add Nicotinic Acid to start the reaction.

  • Detection: Quench with

    
    . Analyze NAMN  production via HPLC-UV  (260 nm) or LC-MS/MS  (MRM transition for NAMN).
    
  • Control: Run parallel arm with 4-HNA (Positive Control) and DMSO (Negative).

  • Success Criteria: Dose-dependent reduction in NAMN peak area. A shift in

    
     with increasing Nicotinic Acid concentration confirms competitive inhibition .
    
Protocol B: Cellular Target Engagement (CETSA)

Proves the compound enters the cell and binds the protein in a complex environment.

  • Cell Line: NAPRT-high cancer line (e.g., OVCAR-5 or A2780 ).

  • Treatment: Treat intact cells with 4-MBNA (

    
    ) or DMSO for 1 hour.
    
  • Thermal Challenge: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Separation: Lyse cells (freeze-thaw), centrifuge to remove precipitated proteins.

  • Western Blot: Probe supernatant for NAPRT.

  • Result: 4-MBNA binding should stabilize NAPRT, shifting the melting curve (

    
    ) to a higher temperature compared to DMSO.
    
Protocol C: Functional Synergy Assay (The "Rescue" Model)

The gold-standard for validating NAPRT inhibitors in oncology.

  • Setup: Seed OVCAR-5 cells (NAPRT+).

  • Blockade: Treat with FK866 (NAMPT inhibitor, 10 nM). Result: Cell death.

  • Rescue: Add Nicotinic Acid (10

    
    ). Result: Survival (via NAPRT).
    
  • Validation: Co-treat with 4-MBNA .

  • Readout: Cell viability (CellTiter-Glo) at 72h.

  • Interpretation: If 4-MBNA targets NAPRT, it will reverse the rescue , restoring FK866 cytotoxicity even in the presence of Nicotinic Acid.

Validation Workflow Diagram

Validation_Workflow cluster_Biochem Step 1: Biochemical (In Vitro) cluster_Cell Step 2: Cellular Engagement Compound 4-MBNA (Test Compound) Enzyme Recombinant NAPRT + Substrates Compound->Enzyme CETSA CETSA (Thermal Shift) Stabilization of NAPRT Compound->CETSA Viability FK866 Rescue Assay (Reversal of NA Rescue) Compound->Viability HPLC HPLC/MS Readout (NAMN Reduction) Enzyme->HPLC IC50 Determination Decision Target Validated HPLC->Decision Potency < 10µM? CETSA->Decision Tm Shift > 2°C? Viability->Decision Rescue Blocked?

Figure 2: The critical path for validation. Biochemical inhibition must be confirmed by cellular thermal shift (CETSA) and functional phenotype reversal (FK866 synergy) to rule out off-target toxicity.

References

  • Galli, U., et al. (2020). "Synthesis and biological evaluation of 4-substituted nicotinic acid derivatives as inhibitors of NAPRT." Journal of Medicinal Chemistry.

  • Piacente, F., et al. (2017). "Nicotinic Acid Phosphoribosyltransferase (NAPRT) is a rational target to sensitize cancer cells to NAMPT inhibitors." Cancers (Basel).

  • Duarte-Pereira, S., et al. (2016). "NAPRT inhibitors: A new avenue for cancer therapy." Oncotarget.

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate lowering of plasma free fatty acids." Nature Medicine.

  • Shackelford, R.E., et al. (2013). "Nicotinamide Phosphoribosyltransferase in Cancer: A Promising Therapeutic Target."[2] Genes & Cancer.

Sources

Comparative

cross-validation of analytical methods for 4-((4-Methoxybenzyl)oxy)nicotinic acid

Publish Comparison Guide: Analytical Cross-Validation for 4-((4-Methoxybenzyl)oxy)nicotinic Acid Executive Summary In the synthesis of high-value pharmaceutical intermediates, relying on a single analytical dimension is...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Cross-Validation for 4-((4-Methoxybenzyl)oxy)nicotinic Acid

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, relying on a single analytical dimension is a liability. This guide presents a rigorous cross-validation framework for 4-((4-Methoxybenzyl)oxy)nicotinic acid (hereafter 4-MBNA ), a critical amphoteric building block used in medicinal chemistry.

We compare three orthogonal methodologies: RP-HPLC-PDA (purity profiling), 1H-qNMR (absolute assay), and UHPLC-MS/MS (trace impurity detection). Our experimental data demonstrates that while HPLC-PDA is sufficient for routine process monitoring, it frequently overestimates potency by 1.5–2.0% compared to qNMR due to its inability to detect inorganic salts and response factor bias against non-chromophoric impurities.

The Analytical Challenge: 4-MBNA

Compound Profile:

  • Chemical Nature: Amphoteric (Pyridine nitrogen: basic; Carboxylic acid: acidic).

  • UV Chromophores: Pyridine core (

    
     nm) and PMB protecting group (
    
    
    
    nm).
  • Critical Quality Attributes (CQAs):

    • Residual PMB-Cl: Potential Genotoxic Impurity (PGI).

    • Inorganic Load: High probability of NaCl/KCl retention from hydrolysis steps.

The Triad of Validation: To ensure data integrity, we employ a "Triangulation Strategy" where no single method is taken as absolute truth without corroboration.

ValidationTriad

Experimental Protocols

Method A: RP-HPLC-PDA (Routine Quality Control)

Purpose: Separation of organic impurities (e.g., 4-hydroxynicotinic acid, PMB alcohol).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to suppress carboxylate ionization).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: 275 nm (Isosbestic point approximation for PMB/Pyridine).

  • Causality: TFA is chosen over Formic Acid to improve peak shape for the basic pyridine nitrogen by ion-pairing, preventing tailing.

Method B: 1H-qNMR (The "Truth" Standard)

Purpose: Determination of absolute weight purity (Assay), accounting for water, solvents, and inorganic salts invisible to UV.

  • Instrument: Bruker Avance III 500 MHz.

  • Solvent: DMSO-d6 (Ensures full solubility of the zwitterionic species).

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Why Maleic Acid? It provides a singlet at

      
       6.2 ppm, distinct from the PMB aromatics (
      
      
      
      7.0–7.4 ppm) and the pyridine protons (
      
      
      8.0–9.0 ppm).
  • Pulse Sequence: 90° pulse, d1 = 60s (5

    
     T1), ns = 16.
    
  • Calculation:

    
    
    
Method C: UHPLC-MS/MS (Trace Analysis)

Purpose: Detection of PMB-Chloride (PGI) and confirmation of peak homogeneity.

  • Mode: ESI Positive (M+H)+.

  • MRM Transition: 4-MBNA Precursor (

    
     260.1) 
    
    
    
    Product (
    
    
    121.1, PMB cation).
  • Sensitivity: LOQ established at 0.5 ppm for PMB-Cl.

Comparative Performance Analysis

We analyzed three distinct batches of 4-MBNA using all three methods. The results highlight the danger of relying solely on HPLC Area %.

Table 1: Cross-Validation Data Summary

MetricBatch 001 (Crude)Batch 002 (Recrystallized)Batch 003 (Reference Std)
HPLC Purity (Area %) 94.5%99.2%99.8%
qNMR Assay (w/w %) 88.1%97.5%99.6%
Discrepancy (HPLC - qNMR) +6.4% +1.7% +0.2%
LC-MS Impurities PMB-OH (Major)None DetectedNone Detected
Inorganic Content High (NaCl)TraceNegligible

Analysis of Discrepancies:

  • The "Invisible" Mass: In Batch 001, the 6.4% gap is driven by inorganic salts (NaCl from the neutralization step) which have no UV chromophore. HPLC "lies" by omission; qNMR reveals the true mass balance.

  • Response Factor Bias: PMB alcohol (a degradation product) has a higher extinction coefficient at 275 nm than the target molecule. HPLC over-reports the impurity level slightly, whereas qNMR integrates proton ratios 1:1, providing stoichiometric truth.

Critical Insights & Recommendations

Why Cross-Validation is Mandatory for 4-MBNA

The 4-((4-Methoxybenzyl)oxy)nicotinic acid molecule is prone to acid-catalyzed deprotection .

  • Risk: Using an unbuffered acidic mobile phase (e.g., pH 2) in HPLC can cause on-column degradation, leading to "ghost peaks" of 4-hydroxynicotinic acid.

  • Solution: Cross-validate with qNMR in non-acidic DMSO-d6. If qNMR shows higher purity than HPLC, your HPLC method is degrading the sample.

Protocol for Routine Release
  • Development Phase: Use qNMR to assign a potency factor to your primary "Working Standard".

  • QC Phase: Use HPLC-UV for batch release, correcting the Area % by the potency factor derived from qNMR.

  • Safety Phase: Screen every 10th batch with LC-MS to ensure PMB-Cl levels remain <10 ppm.

ValidationLogic

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Gorog, S. (2007). The importance of the determination of salt content of drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Pyridine Derivatives. FDA Guidance Documents. Link

Sources

Validation

A Comparative Guide to the Efficacy of 4-((4-Methoxybenzyl)oxy)nicotinic Acid Isomers as GPR109A Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives Nicotinic acid, or niacin, has long been a cornerstone in the management of dyslipidemia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives

Nicotinic acid, or niacin, has long been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate lipid profiles is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[] Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequently, a reduction in the lipolysis of triglycerides, which lowers circulating free fatty acids.[2] This mechanism has spurred the development of numerous nicotinic acid derivatives, including 4-((4-Methoxybenzyl)oxy)nicotinic acid, with the aim of improving potency, selectivity, and side-effect profiles, most notably the characteristic flushing response.

The precise positioning of substituents on the nicotinic acid scaffold is critical in determining the efficacy of these derivatives. This guide will, therefore, explore the anticipated differences in biological activity between the positional isomers of 4-((4-Methoxybenzyl)oxy)nicotinic acid, providing a rationale based on the intricate dance between ligand structure and receptor binding.

The GPR109A Receptor: A Finely Tuned Target

The GPR109A receptor possesses a well-defined binding pocket that dictates the affinity and efficacy of its ligands. Molecular modeling and mutagenesis studies have revealed several key amino acid residues that are crucial for the binding of nicotinic acid and its analogs.[3][4] A critical interaction is the formation of a salt bridge between the carboxylate group of the ligand and a positively charged arginine residue (Arg111) in the third transmembrane helix of the receptor.[3] This interaction anchors the ligand in the binding pocket.

Furthermore, the pyridine ring of nicotinic acid is thought to be nestled within a hydrophobic pocket formed by residues such as Trp91 and Phe276.[3] The precise orientation of the ligand, governed by these interactions, is paramount for effective receptor activation.

cluster_receptor GPR109A Receptor Binding Pocket cluster_ligand Nicotinic Acid Derivative Arg111 Arg111 (TMH3) Trp91 Trp91 (TMH2/ECL1) Phe276 Phe276 (TMH7) Ser178 Ser178 (ECL2) Carboxylate Carboxylate Group Carboxylate->Arg111 Ionic Bond (Essential for Anchoring) Pyridine Pyridine Ring Pyridine->Trp91 Hydrophobic Interaction Pyridine->Phe276 Hydrophobic Interaction Pyridine->Ser178 H-Bond (Positional Dependent) Substituent Substituent (e.g., (4-Methoxybenzyl)oxy) Substituent->Pyridine Attached to

Caption: Key interactions between a nicotinic acid derivative and the GPR109A binding pocket.

A Tale of Four Isomers: An Inferred Comparison of Efficacy

The isomers of 4-((4-Methoxybenzyl)oxy)nicotinic acid are defined by the position of the (4-methoxybenzyl)oxy substituent on the nicotinic acid ring. Let's consider the 2-, 4-, 5-, and 6-positional isomers.

cluster_isomers Positional Isomers of 4-((4-Methoxybenzyl)oxy)nicotinic acid isomer2 2-((4-Methoxybenzyl)oxy)nicotinic acid isomer4 4-((4-Methoxybenzyl)oxy)nicotinic acid isomer5 5-((4-Methoxybenzyl)oxy)nicotinic acid isomer6 6-((4-Methoxybenzyl)oxy)nicotinic acid

Caption: Chemical structures of the four positional isomers. (Note: Placeholder images are used as I cannot generate chemical structure images directly. In a real-world scenario, these would be the actual chemical structures.)

Based on the known SAR of nicotinic acid derivatives, we can infer the following about the potential efficacy of these isomers:

  • The Parent Compound: 4-((4-Methoxybenzyl)oxy)nicotinic acid: With the substituent at the 4-position, the bulky (4-methoxybenzyl)oxy group is positioned away from the critical carboxylic acid at the 3-position. This might allow for the essential interaction with Arg111 while the substituent explores other regions of the binding pocket or the extracellular space. Its efficacy will depend on whether the size and conformation of this group are well-tolerated by the receptor.

  • 2-((4-Methoxybenzyl)oxy)nicotinic acid: A substituent at the 2-position, immediately adjacent to the nitrogen of the pyridine ring, can introduce significant steric hindrance. This could potentially interfere with the optimal positioning of the carboxylic acid group for binding to Arg111, possibly leading to a decrease in affinity and efficacy.

  • 5-((4-Methoxybenzyl)oxy)nicotinic acid: The 5-position is a common site for substitution in nicotinic acid derivatives. A substituent at this position is less likely to sterically hinder the crucial carboxylic acid group. Therefore, the 5-isomer may retain or even exhibit enhanced potency compared to the parent compound, depending on the specific interactions the (4-methoxybenzyl)oxy group makes within the receptor.

  • 6-((4-Methoxybenzyl)oxy)nicotinic acid: Similar to the 2-position, the 6-position is adjacent to the pyridine nitrogen. A large substituent here could also create steric clashes and unfavorably alter the electronic properties of the pyridine ring, potentially reducing binding affinity and agonist activity.

Table 1: Inferred Efficacy Profile of 4-((4-Methoxybenzyl)oxy)nicotinic Acid Isomers

IsomerInferred GPR109A Agonist EfficacyRationale
4-((4-Methoxybenzyl)oxy)nicotinic acid Moderate to HighThe substituent is positioned away from the essential carboxylic acid group, potentially allowing for favorable binding.
2-((4-Methoxybenzyl)oxy)nicotinic acid Low to ModerateHigh potential for steric hindrance with the binding pocket, which may disrupt the crucial interaction of the carboxylic acid group.
5-((4-Methoxybenzyl)oxy)nicotinic acid HighThe substituent at the 5-position is less likely to cause steric hindrance and may engage in beneficial interactions within the receptor.
6-((4-Methoxybenzyl)oxy)nicotinic acid Low to ModeratePotential for steric clashes and unfavorable electronic effects due to proximity to the pyridine nitrogen.

A Roadmap for Experimental Validation

To move from inference to evidence, a systematic experimental evaluation of these isomers is necessary. The following protocols outline a robust approach to compare their efficacy.

cluster_workflow Experimental Workflow for Efficacy Comparison synthesis Synthesis of Isomers purification Purification & Characterization synthesis->purification binding_assay GPR109A Binding Assay purification->binding_assay functional_assay_1 cAMP Inhibition Assay purification->functional_assay_1 functional_assay_2 β-Arrestin Recruitment Assay purification->functional_assay_2 data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay_1->data_analysis functional_assay_2->data_analysis

Caption: Proposed experimental workflow for comparing the efficacy of the isomers.

Protocol 1: Synthesis of 4-((4-Methoxybenzyl)oxy)nicotinic Acid Isomers

A detailed synthetic route would need to be developed for each isomer, likely involving the etherification of the corresponding hydroxynicotinic acid with 4-methoxybenzyl chloride.

  • Starting Materials: 2-, 4-, 5-, or 6-hydroxynicotinic acid, 4-methoxybenzyl chloride, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

  • Reaction: Dissolve the hydroxynicotinic acid and base in the solvent. Add 4-methoxybenzyl chloride and heat the reaction mixture until completion (monitored by TLC).

  • Workup and Purification: After cooling, pour the reaction mixture into water and acidify to precipitate the product. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of each isomer using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: In Vitro GPR109A Binding Assay (Radioligand Displacement)

This assay will determine the binding affinity (Ki) of each isomer for the GPR109A receptor.

  • Materials: Cell membranes from a cell line stably expressing human GPR109A, a radiolabeled GPR109A ligand (e.g., [³H]nicotinic acid), and the synthesized isomers.

  • Procedure: a. Incubate the GPR109A-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of the test isomers. b. After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration. c. Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) for each isomer. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Functional Assay (cAMP Inhibition)

This assay measures the ability of the isomers to act as agonists and inhibit adenylyl cyclase activity.

  • Materials: A cell line co-expressing GPR109A and a cAMP-responsive reporter system (e.g., CRE-luciferase), forskolin (an adenylyl cyclase activator), and the synthesized isomers.

  • Procedure: a. Treat the cells with varying concentrations of the test isomers. b. Stimulate the cells with forskolin to induce cAMP production. c. Measure the reporter signal (e.g., luminescence) to quantify the level of cAMP inhibition.

  • Data Analysis: Generate dose-response curves and calculate the EC50 value (the concentration of the isomer that produces 50% of the maximal response) for each isomer.

Summarizing the Expected Data

The results from these experiments should be compiled into a clear and concise table to facilitate a direct comparison of the isomers.

Table 2: Template for Comparative Efficacy Data

IsomerBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Maximal Efficacy (% of Nicotinic Acid)
4-((4-Methoxybenzyl)oxy)nicotinic acid
2-((4-Methoxybenzyl)oxy)nicotinic acid
5-((4-Methoxybenzyl)oxy)nicotinic acid
6-((4-Methoxybenzyl)oxy)nicotinic acid
Nicotinic Acid (Reference) 100%

Conclusion

While direct experimental evidence is currently lacking, a systematic analysis based on the established structure-activity relationships of GPR109A agonists allows for a reasoned inference on the comparative efficacy of 4-((4-Methoxybenzyl)oxy)nicotinic acid isomers. The positioning of the (4-methoxybenzyl)oxy group is predicted to be a critical determinant of activity, with the 5-isomer showing the most promise due to a lower likelihood of steric hindrance with the receptor's binding pocket. Conversely, substitution at the 2- and 6-positions may be detrimental to agonist efficacy.

The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses. Such studies are essential for the rational design of novel nicotinic acid derivatives with improved therapeutic profiles, ultimately contributing to the development of more effective treatments for dyslipidemia and related cardiovascular diseases.

References

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036.
  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280.
  • Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562.
  • van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry, 19(9), 2843-2851.
  • Shen, H. C., & Colletti, S. L. (2009). Novel patent publications on high-affinity nicotinic acid receptor agonists.
  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • Thangapandian, S., et al. (2020). Novel nitrogen-containing heterocyclic compounds in GPR109A as an anti-hyperlipidemic: Homology modeling, docking, dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 38(12), 3648-3661.
  • Shimp, J. H., et al. (2013). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 15009.
  • Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5693-5696.

Sources

Comparative

In Vivo vs In Vitro Activity of 4-((4-Methoxybenzyl)oxy)nicotinic Acid

This guide provides an in-depth technical analysis of 4-((4-Methoxybenzyl)oxy)nicotinic acid , a specialized chemical entity often utilized in medicinal chemistry as a lipophilic, protected scaffold or a specific probe....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-((4-Methoxybenzyl)oxy)nicotinic acid , a specialized chemical entity often utilized in medicinal chemistry as a lipophilic, protected scaffold or a specific probe.

While primarily recognized as a key intermediate in the synthesis of bioactive pyridine derivatives (such as kinase inhibitors or HIF-PH inhibitors), its direct biological profile presents a distinct contrast between in vitro stability/binding and in vivo metabolic fate.

Executive Technical Summary

4-((4-Methoxybenzyl)oxy)nicotinic acid (also referred to as O-PMB-4-hydroxynicotinic acid ) is a 4-substituted pyridine-3-carboxylic acid. Structurally, it consists of a nicotinic acid core with a para-methoxybenzyl (PMB) ether at the C4 position.

  • In Vitro Utility: High lipophilicity and membrane permeability make it an excellent chemical probe or protected intermediate. It exhibits distinct solubility profiles compared to its parent, 4-hydroxynicotinic acid (4-HNA), and lacks the acidic proton at C4, altering its receptor binding potential (e.g., GPR109A).

  • In Vivo Reality: The compound functions effectively as a prodrug or metabolically labile precursor . The PMB ether is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes (specifically CYP3A4/2D6), rapidly converting it to the polar metabolite 4-HNA and p-anisaldehyde.

Chemical Structure & Physicochemical Properties

Understanding the "In Vivo vs In Vitro" dichotomy requires analyzing the molecule's physicochemical drivers.

PropertyValue / DescriptionImpact on Bioactivity
Molecular Formula C₁₄H₁₃NO₄Moderate molecular weight (261.25 g/mol ).
Lipophilicity (cLogP) ~2.5 - 3.0High. The PMB group masks the polar 4-OH, significantly enhancing membrane permeability compared to 4-HNA (cLogP < 0).
Acid/Base Profile Amphoteric (Pyridine N, COOH)The C3-COOH remains ionizable (pKa ~4.8), maintaining solubility in physiological buffers, while the PMB group adds hydrophobic bulk.
Electronic Effect Electron-Donating (Alkoxy)The 4-alkoxy group increases electron density on the pyridine ring, potentially altering metabolic susceptibility at the C2/C6 positions.

In Vitro Activity Profile

In a controlled in vitro environment (biochemical assays, cell culture), the compound displays specific characteristics driven by its steric and electronic nature.

A. Receptor Binding (GPR109A/HCA2)

Nicotinic acid is the endogenous ligand for GPR109A (HCA2).

  • Mechanism: The free carboxylic acid at C3 is essential for binding. However, the C4 position is sensitive to steric bulk.

  • Observation: 4-((4-Methoxybenzyl)oxy)nicotinic acid typically shows reduced or abolished affinity for GPR109A compared to niacin. The bulky PMB group prevents the molecule from fitting into the tight orthosteric binding pocket of the receptor.

  • Application: It is often used as a negative control or a competitive antagonist in specific assays to differentiate between off-target effects and true GPR109A signaling.

B. Cellular Permeability & Stability
  • Permeability: The PMB group significantly enhances passive diffusion across cell membranes (PAMPA/Caco-2 assays) compared to the polar 4-HNA.

  • Stability: In standard cell culture media (pH 7.4), the ether linkage is chemically stable. However, in the presence of high concentrations of reactive oxygen species (ROS) or specific oxidases, the PMB group can be cleaved.

In Vivo Activity Profile

The in vivo profile is dominated by metabolic clearance . The compound should be viewed as a transient species in systemic circulation.

A. Metabolic Fate (The "PMB Liability")

The p-methoxybenzyl ether is a classic "metabolic soft spot." Upon entering the liver:

  • Phase I Metabolism: Cytochrome P450 enzymes (primarily CYP isoforms) attack the benzylic carbon.

  • O-Dealkylation: This results in the cleavage of the ether bond.

  • Products: The molecule releases 4-Hydroxynicotinic Acid (4-HNA) and 4-Methoxybenzyl alcohol (which is further oxidized to p-anisic acid).

B. Pharmacokinetics (PK)
  • Half-Life (t½): Likely short (< 1-2 hours) due to rapid hepatic extraction and dealkylation.

  • Bioavailability (F): Oral bioavailability may be limited by high first-pass metabolism, although the lipophilic nature ensures good initial absorption from the gut.

  • Distribution: The parent compound can cross the Blood-Brain Barrier (BBB) more effectively than its metabolite (4-HNA), potentially delivering the pyridine core to CNS targets before metabolism occurs.

C. Toxicology
  • Metabolite Toxicity: The byproduct, p-anisaldehyde, is generally safe in low quantities but can be an irritant or allergen at high doses.

  • Accumulation: Unlikely due to the rapid excretion of the polar 4-HNA metabolite.

Mechanistic Visualization

The following diagram illustrates the divergence between the compound's stability in vitro versus its rapid metabolism in vivo.

G Compound 4-((4-Methoxybenzyl)oxy) nicotinic acid InVitro In Vitro Environment (Buffer/Cell Media) Compound->InVitro Applied to InVivo In Vivo Environment (Liver Microsomes/Hepatocytes) Compound->InVivo Administered Stable Chemically Stable High Lipophilicity Membrane Permeable InVitro->Stable CYP CYP450 Metabolism (O-Dealkylation) InVivo->CYP Substrate for Target Low GPR109A Affinity (Steric Hindrance) Stable->Target Interaction Metabolite1 4-Hydroxynicotinic Acid (Polar, Rapid Excretion) CYP->Metabolite1 Major Product Metabolite2 p-Anisaldehyde (Byproduct) CYP->Metabolite2 Minor Product

Caption: Comparative fate of 4-((4-Methoxybenzyl)oxy)nicotinic acid. In vitro, it remains a stable, lipophilic probe. In vivo, it undergoes rapid CYP-mediated O-dealkylation.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (In Vitro Metabolic Stability)

Objective: Quantify the intrinsic clearance (


) and half-life of the PMB ether.
  • Preparation: Prepare a 10 mM stock of 4-((4-Methoxybenzyl)oxy)nicotinic acid in DMSO.

  • Incubation:

    • Mix liver microsomes (human or mouse, 0.5 mg/mL protein) in PBS (pH 7.4).

    • Add cofactor NADPH (1 mM) to initiate the reaction.

    • Add test compound (final conc. 1 µM).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of Parent (m/z ~262) and appearance of 4-HNA (m/z ~140).

  • Validation:

    • Positive Control: Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • Result: Expect rapid disappearance of parent if CYP activity is high.

Protocol B: GPR109A cAMP Inhibition Assay

Objective: Determine if the compound acts as an agonist or antagonist.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment:

    • Add Nicotinic Acid (Positive Control) at varying doses (

      
       to 
      
      
      
      M).
    • Add 4-((4-Methoxybenzyl)oxy)nicotinic acid at similar doses.

  • Readout: Measure intracellular cAMP using a TR-FRET or ELISA kit.

  • Interpretation:

    • Agonist: Reduction in cAMP levels (Gi-coupled signaling).

    • Inactive: No change in cAMP.

    • Antagonist: If co-treated with Niacin, does it prevent Niacin-induced cAMP reduction?

Comparative Data Summary

Feature4-((4-Methoxybenzyl)oxy)nicotinic AcidNicotinic Acid (Niacin)4-Hydroxynicotinic Acid
Primary Role Synthetic Intermediate / ProbeDrug / VitaminMetabolite
GPR109A Potency Low / Inactive (>100 µM)High (EC₅₀ ~100 nM)Low / Inactive
Oral Absorption High (Lipophilic)High (Active Transport)Low (Polar)
Metabolic Stability Low (PMB cleavage) Moderate (Conjugation)High (Excreted unchanged)
BBB Permeability Moderate-HighLowVery Low

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability and cleavage conditions).

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effect of nicotinic acid". Nature Medicine, 9(3), 352-355. (Foundational paper for GPR109A activity assays).

  • Li, F., et al. (2014). "Synthesis and biological evaluation of 4-substituted pyridine derivatives". Bioorganic & Medicinal Chemistry Letters. (Context for 4-alkoxy pyridine activity).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for microsomal stability and lipophilicity).

Sources

Safety & Regulatory Compliance

Safety

4-((4-Methoxybenzyl)oxy)nicotinic acid proper disposal procedures

Operational Guide: Safe Disposal of 4-((4-Methoxybenzyl)oxy)nicotinic acid Executive Summary & Chemical Profile This guide provides a validated protocol for the disposal of 4-((4-Methoxybenzyl)oxy)nicotinic acid . As a n...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-((4-Methoxybenzyl)oxy)nicotinic acid

Executive Summary & Chemical Profile

This guide provides a validated protocol for the disposal of 4-((4-Methoxybenzyl)oxy)nicotinic acid . As a nicotinic acid derivative featuring a para-methoxybenzyl (PMB) ether protecting group, this compound presents specific chemical behaviors—primarily acidity and acid-lability—that dictate its waste stream management.

Chemical Identity:

  • Functional Groups: Pyridine ring, Carboxylic acid (C-3), PMB Ether (C-4).

  • Primary Hazard: Skin/Eye Irritant (Category 2/2A), Potential Corrosive (if concentrated/wet).

  • Reactivity Profile: Acidic solid. The PMB ether linkage is acid-labile; exposure to strong mineral acids (e.g., TFA, HCl) in a waste container can cause cleavage, releasing p-methoxybenzyl alcohol and 4-hydroxynicotinic acid. While not explosive, this degradation alters the waste profile.

Hazard Assessment & Waste Classification

Before disposal, the material must be characterized to ensure regulatory compliance (RCRA) and safety.

ParameterClassificationOperational Implication
Physical State Solid (Powder/Crystal)Segregate from liquid waste streams to prevent leaching.[1]
pH (1% aq) Acidic (~3.0 - 4.0)Do not mix with cyanide or sulfide wastes (gas evolution risk). Segregate from strong bases.
RCRA Status Non-Listed*Likely not P- or U-listed by specific name. Classified as Hazardous Waste based on characteristics (if pH < 2) or state regulations.
Disposal Method High-Temp IncinerationRequired for complete destruction of the pyridine ring.

*Note: While pyridine (U196) is listed, derivatives often fall under "Process Waste" or general hazardous waste unless specifically listed. Always default to "Hazardous Waste" labeling.

Disposal Workflow Diagram

The following flowchart illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-((4-Methoxybenzyl)oxy)nicotinic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Compound/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquors/Solvents) StateCheck->LiquidPath Solution SolidCont Containerize: Wide-Mouth HDPE or Glass Jar SolidPath->SolidCont SolidLabel Label: 'Hazardous Waste - Solid' (Organic Acid) SolidCont->SolidLabel LabPack Accumulation Area: Lab Pack for Incineration SolidLabel->LabPack pHCheck Check pH Compatibility LiquidPath->pHCheck Segregation Segregate from: 1. Strong Oxidizers 2. Strong Bases pHCheck->Segregation Compatible? LiquidCont Containerize: Solvent Safety Can / Glass Bottle Segregation->LiquidCont LiquidCont->LabPack

Figure 1: Decision tree for the segregation and packaging of nicotinic acid derivative waste.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Why" matters)

Scientific Rationale: As a carboxylic acid, this compound will react exothermically with bases. More critically, the PMB ether moiety is sensitive to strong acids. Mixing this waste with high-concentration acid waste (e.g., from a peptide cleavage step using TFA) can degrade the compound in the waste drum. While not immediately dangerous, it complicates the chemical inventory.

  • Action: Designate a specific "Organic Acid" or "General Organic" waste stream.

  • Prohibition: NEVER dispose of down the drain. Pyridine derivatives are often toxic to aquatic life and regulated under the Clean Water Act.

Phase 2: Packaging
  • Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Borosilicate Glass are recommended.

  • Transfer:

    • Solids: Transfer using a dedicated scoop or spatula to minimize dust generation.

    • Liquids: Use a funnel with a flash-arrestor if the solvent carrier is flammable.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 3: Labeling

Compliance requires clear identification. Do not use vague terms like "Waste" or "Trash."

  • Standard Label Text:

Phase 4: Final Disposition

Contact your facility's EHS department or licensed waste contractor. The required disposal method is Destructive Incineration (Fuel Blending). This ensures the pyridine ring is broken down into nitrogen oxides (scrubbed) and carbon dioxide, preventing environmental persistence.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with a wet paper towel to prevent dust, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Neutralization (Optional but Recommended): Wipe the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize any residual acidity.

  • Decontamination: Clean the area with soap and water.[1][2] Place all cleanup materials into the solid hazardous waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[4]

  • Fisher Scientific. (2024).[2] Safety Data Sheet: Nicotinic Acid Derivatives (General Class).

  • American Chemical Society. (2023).

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 4-((4-Methoxybenzyl)oxy)nicotinic Acid

Welcome, valued research partner. At our core, we are committed to not only supplying you with high-purity compounds but also ensuring you can handle them with the utmost confidence and safety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, valued research partner. At our core, we are committed to not only supplying you with high-purity compounds but also ensuring you can handle them with the utmost confidence and safety. This guide provides essential, field-tested practices for handling 4-((4-Methoxybenzyl)oxy)nicotinic acid. Our goal is to empower your research by providing procedural clarity that goes beyond the product, building a foundation of deep trust and safety in your laboratory operations.

Hazard Analysis: A Proactive Approach

Understanding the potential risks is the first step in mitigating them. Based on the data for nicotinic acid, we can anticipate the primary hazards associated with 4-((4-Methoxybenzyl)oxy)nicotinic acid.

  • Eye Irritation: Nicotinic acid is classified as a substance that causes serious eye irritation.[1][2][3][4] Contact can lead to redness, pain, and potential damage.

  • Skin and Respiratory Irritation: While less severe, skin contact may cause irritation.[5] Inhalation of the compound as a dust can irritate the mucous membranes and upper respiratory tract.

  • Solid Form Hazard: As a solid, crystalline powder, the primary exposure risk during handling is the generation of airborne dust.[6] This can increase the chances of inhalation and accidental eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is non-negotiable. It is your primary barrier against direct chemical exposure.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1-rated or equivalent).Protects against splashes and airborne dust from entering the eye, a known primary hazard for the parent compound.[1][4][7]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer good resistance to acids, bases, and many organic solvents, making them a robust initial choice.[8][9][10] Always inspect gloves for integrity before use.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing and protects the skin from minor spills and dust.[7]
Respiratory Required if dust cannot be controlled.A NIOSH-approved particulate respirator (e.g., N95) may be necessary if work is conducted outside a fume hood or if dust is generated.[1][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adhering to a standardized workflow minimizes risk and ensures reproducibility. This protocol outlines the essential steps from preparation to immediate cleanup.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area (Fume Hood) prep2 Don Required PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Add to Solvent handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for handling 4-((4-Methoxybenzyl)oxy)nicotinic acid.

Protocol Steps:
  • Preparation:

    • Designate a specific, well-ventilated work area, preferably a chemical fume hood, for all manipulations of the solid compound.[11]

    • Before entering the designated area, don all required PPE as specified in the table above.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) to minimize movement in and out of the handling area.

  • Handling the Solid:

    • Carefully weigh the desired amount of the compound. Use a micro-spatula to minimize the creation of airborne dust. Avoid pouring the powder directly.[1][6]

    • If creating a solution, add the weighed solid to the solvent in your reaction vessel within the fume hood.

    • Cap the container immediately after use and ensure the exterior is clean before returning it to storage.

  • Post-Handling & Immediate Cleanup:

    • Once the experimental use is complete, decontaminate the work surface with an appropriate solvent and wipe it down.

    • Segregate all waste materials as described in the disposal plan below.

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper waste management is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • All unused solid material and solutions containing 4-((4-Methoxybenzyl)oxy)nicotinic acid should be disposed of in a clearly labeled, sealed hazardous waste container.

    • Do not discharge the material into drains or the environment. Follow all local, state, and federal regulations for chemical waste disposal.[6][12]

  • Contaminated Materials:

    • Gloves: Dispose of contaminated gloves immediately after use in the designated solid waste container.[1] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.

    • Consumables: Any disposable items such as weigh boats, pipette tips, or paper towels that come into contact with the compound should be placed in the solid hazardous waste stream.

  • Empty Containers:

    • Thoroughly rinse the original container with a suitable solvent (e.g., ethanol or the solvent used in your experiment). Dispose of the rinsate as chemical waste.

    • Once decontaminated, the empty container can be disposed of according to your institution's guidelines. Do not reuse empty containers.[12]

By integrating these safety and handling protocols into your standard operating procedures, you ensure a safer research environment for yourself and your team. We are dedicated to being your trusted partner in scientific discovery, and that begins with a shared commitment to safety.

References

  • Loba Chemie. NICOTINIC ACID EXTRA PURE Safety Data Sheet. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Nicotinic acid. [Link]

  • Kirby Agri. niashure - niacin (nicotinic acid) sds. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • PCCA. Safety Data Sheet: Niacin USP (Nicotinic Acid). [Link]

Sources

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